molecular formula C14H17N3O B2951362 3-(piperidin-4-yl)-1H-indole-5-carboxamide CAS No. 177940-51-1

3-(piperidin-4-yl)-1H-indole-5-carboxamide

Cat. No.: B2951362
CAS No.: 177940-51-1
M. Wt: 243.31
InChI Key: DRVXDHFVKADYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-4-yl)-1H-indole-5-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Scientific literature has identified this core structure as a novel antimalarial chemotype . Compounds based on this scaffold have demonstrated activity against Plasmodium falciparum , the parasite responsible for malaria, showing potential for further development . One optimized compound from this series displayed lead-like properties and was reported to be active against both drug-resistant and drug-sensitive strains in vitro, with EC~50~ values approximately at the 3 µM range, while also showing selectivity for the malaria parasite and no observed cross-resistance with chloroquine . The 3-piperidin-4-yl-1H-indole structure presents opportunities for further synthetic modification, though structure-activity relationship (SAR) studies indicate the core can be intolerant to many N-piperidinyl modifications . Indole derivatives, as a class, are recognized as invaluable scaffolds in pharmaceutical research due to their wide spectrum of therapeutic applications . This product is intended for research purposes as a building block or reference standard in various discovery programs. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-4-yl-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-14(18)10-1-2-13-11(7-10)12(8-17-13)9-3-5-16-6-4-9/h1-2,7-9,16-17H,3-6H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVXDHFVKADYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the 3-(Piperidin-4-yl)-1H-indole-5-carboxamide Scaffold: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Core Molecular Structure and Physicochemical Properties

The 3-(piperidin-4-yl)-1H-indole-5-carboxamide scaffold combines three key pharmacophoric elements: an indole ring, a piperidine ring, and a carboxamide linker. This unique combination offers a versatile platform for designing molecules with diverse pharmacological profiles.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₄H₁₇N₃O
Molecular Weight 243.31 g/mol
XLogP3 1.3
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

Note: These properties are computationally predicted and may vary from experimental values.

The indole nucleus is a prevalent feature in many biologically active compounds, while the piperidine ring provides a basic nitrogen center that can be crucial for receptor interactions and improving pharmacokinetic properties. The carboxamide group acts as a versatile linker and a hydrogen bond donor/acceptor.

Synthesis Strategies

The synthesis of derivatives based on the this compound scaffold typically involves a multi-step approach. A common strategy is the coupling of a suitable indole-5-carboxylic acid derivative with a 4-aminopiperidine derivative.

A general synthetic route can be conceptualized as follows:

Synthesis_Pathway A 1H-Indole-5-carboxylic acid B Activation A->B e.g., CDI, HATU C Activated Indole-5-carboxylic acid B->C E Coupling Reaction C->E D 4-Amino-1-benzylpiperidine D->E F N-benzyl-3-(piperidin-4-yl)-1H-indole-5-carboxamide E->F Formation of amide bond G Deprotection F->G e.g., Hydrogenolysis H This compound G->H

Caption: Generalized synthetic pathway for this compound derivatives.

One reported synthesis involves the use of 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid of 1H-indole-5-carboxylic acid, followed by coupling with a substituted 4-aminopiperidine.[1] The choice of protecting group on the piperidine nitrogen is crucial for controlling the reaction and can be removed in a subsequent step to yield the final compound.

Pharmacological Landscape and Therapeutic Potential

The 3-(piperidin-4-yl)-1H-indole scaffold has been explored for various therapeutic applications, with derivatives exhibiting a range of biological activities.

Antimalarial Activity

A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria.[2] This research identified compounds with lead-like properties, demonstrating activity against both drug-sensitive and resistant strains of the parasite.[2] The structure-activity relationship (SAR) studies indicated that modifications on the piperidinyl nitrogen were generally not well-tolerated, highlighting the importance of this feature for antimalarial activity.[2]

Serotonin Receptor Ligands

The indole and piperidine moieties are common features in ligands for serotonin (5-HT) receptors. For instance, derivatives of 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline containing a piperidinyl group have been identified as potent and selective 5-HT₄ receptor antagonists.[3] This suggests that the this compound scaffold could be a valuable starting point for designing novel 5-HT receptor modulators.

Enzyme Inhibition

Derivatives of indole-5-carboxamide have been investigated as inhibitors of various enzymes. For example, certain indazole- and indole-5-carboxamides have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[4] Additionally, piperidine carboxamide derivatives have been shown to be species-selective proteasome inhibitors with potential applications in treating malaria.[5]

The following diagram illustrates the potential signaling pathways that could be modulated by compounds based on this scaffold:

Signaling_Pathways cluster_0 Potential Cellular Targets cluster_1 Therapeutic Areas Target1 Serotonin Receptors (e.g., 5-HT₄) Modulation of downstream signaling cascades involved in cognition and gastrointestinal function. App3 Neurological & Psychiatric Disorders Target1->App3 Target2 Parasitic Enzymes (e.g., Proteasome) Inhibition of essential cellular processes in pathogens like Plasmodium falciparum. App2 Infectious Diseases (Malaria) Target2->App2 Target3 Monoamine Oxidase B (MAO-B) Modulation of neurotransmitter levels in the central nervous system. App1 Neurodegenerative Diseases Target3->App1 Compound 3-(piperidin-4-yl)-1H-indole- 5-carboxamide Scaffold Compound->Target1 Binds to Compound->Target2 Inhibits Compound->Target3 Inhibits

Caption: Potential cellular targets and therapeutic applications of the this compound scaffold.

Experimental Protocols

General Procedure for Amide Coupling

A representative protocol for the synthesis of indole-5-carboxamides is as follows:

  • To a solution of 1H-indole-5-carboxylic acid in a suitable dry solvent (e.g., THF, DMF) under an inert atmosphere, add a coupling agent (e.g., CDI, HATU) and a base (e.g., DIPEA) if necessary.

  • Stir the mixture at room temperature for a designated time to allow for the activation of the carboxylic acid.

  • Add the desired 4-aminopiperidine derivative to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain the desired indole-5-carboxamide.[1]

In Vitro Antimalarial Assay

The in vitro activity against P. falciparum can be assessed using a standard SYBR Green I-based fluorescence assay.

  • Prepare serial dilutions of the test compounds in 96-well plates.

  • Add synchronized ring-stage parasites to the wells.

  • Incubate the plates for 72 hours under standard culture conditions.

  • Add SYBR Green I lysis buffer to each well and incubate in the dark.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on related indole carboxamide structures, general laboratory safety precautions should be observed. For example, 1H-indole-3-carboxamide is classified as harmful if swallowed, and causes skin and serious eye irritation.[6] It is recommended to handle this class of compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

The this compound scaffold represents a promising area for drug discovery. Its modular nature allows for the synthesis of diverse libraries of compounds with the potential to interact with a variety of biological targets. Further investigation into the synthesis and pharmacological evaluation of derivatives based on this scaffold is warranted to fully explore its therapeutic potential in areas such as infectious diseases, neurodegenerative disorders, and beyond.

References

  • Synthesis of novel n-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.).
  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. (2015). European Journal of Medicinal Chemistry, 103, 22-31.
  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. (2013). Journal of Medicinal Chemistry, 56(1), 165-178.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2023). Cell Chemical Biology, 30(5), 485-498.e8.
  • Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. (2014). Journal of Medicinal Chemistry, 57(17), 7296-7310.
  • 1H-indole-3-carboxamide. PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Structural Analogs of Niraparib and Veliparib

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Synthesis, and Next-Generation Pharmacophores

Executive Summary

This technical guide analyzes the structural and functional divergence between Niraparib (MK-4827) and Veliparib (ABT-888). While both are potent PARP1/2 inhibitors targeting the nicotinamide binding pocket, they represent distinct pharmacological classes: Niraparib is a potent PARP trapper , whereas Veliparib acts primarily as a catalytic inhibitor with minimal trapping activity. This distinction drives their differential clinical efficacy and toxicity profiles. This guide details the Structure-Activity Relationships (SAR) governing these behaviors, optimized synthetic routes, and validated protocols for assessing PARP trapping efficiency.

Part 1: Pharmacophore Analysis & Structural Divergence

The core efficacy of PARP inhibitors (PARPi) relies on their ability to compete with NAD+ for the catalytic domain of PARP1/2. However, the "trapping" potency—the ability to lock PARP enzymes onto damaged DNA—is determined by specific scaffold rigidity and non-covalent interactions.

1.1 Comparative Scaffold Analysis
FeatureNiraparib (ZEJULA)Veliparib (ABT-888)
Core Scaffold 2H-indazole-7-carboxamide Benzimidazole-4-carboxamide
Key Substituent 4-(piperidin-3-yl)phenyl group2-(2-methylpyrrolidin-2-yl) group
Binding Mode Binds adenosine pocket + hydrophobic sub-pocketRestricted to nicotinamide pocket
PARP Trapping High ( >100x Veliparib)Low (Weak Trapper)
Cytotoxicity High (pico- to nanomolar)Low (micromolar as single agent)
Bioavailability High (High permeability, crosses BBB)High (Good CNS penetration)
1.2 The Structural Basis of Trapping

The critical differentiator is the piperidine-phenyl arm of Niraparib.

  • Veliparib is a small, compact molecule that fits snugly into the nicotinamide pocket but lacks the steric bulk to interfere with the helical domain (HD) of PARP1. It inhibits catalysis but allows the enzyme to dissociate from DNA.[1]

  • Niraparib possesses a rigid indazole core and an extended phenyl-piperidine tail. This extension creates steric clashes and hydrophobic interactions that stabilize the PARP-DNA complex, preventing the release of the enzyme. This "trapped" complex is more cytotoxic than the single-strand break itself.[2]

Part 2: Rational Design & SAR Logic

The development of analogs focuses on modulating the "Trapping vs. Catalytic" ratio.

2.1 SAR Decision Matrix

To design a Niraparib analog, one must balance the carboxamide anchor (essential for NAD+ competition) with the linker rigidity .

SAR_Logic Core Pharmacophore Core Anchor Carboxamide Group (H-bonds with Gly863/Ser904) Core->Anchor Essential Scaffold Scaffold Type Core->Scaffold Tail Solubilizing Tail Core->Tail Outcome Pharmacological Profile Scaffold->Outcome Indazole = High Trapping Benzimidazole = Low Trapping Tail->Outcome Piperidine = High Potency/PK Pyrrolidine = CNS Penetration

2.2 Recent Analog Strategies
  • Veliparib-Derived Allosteric Trappers: Recent efforts (e.g., Velagapudi et al., 2024) have attempted to append bulky groups to the Veliparib core to induce trapping. By extending the C2-position of the benzimidazole, researchers can induce steric clashes with the PARP1 Helical Domain (HD), converting a catalytic inhibitor into a trapper.

  • Deuterated Analogs: Deuteration of the piperidine ring in Niraparib analogs has been explored to reduce metabolic clearance (via CYP450) without altering the binding affinity.

Part 3: Synthetic Chemistry Workflows
3.1 Niraparib: The Convergent Process Route

The medicinal chemistry route (10 steps) is inefficient for scale. The optimized process route utilizes a regioselective Copper-catalyzed N-arylation .[3][4]

Key Reaction: Coupling of a 3-arylpiperidine fragment with a 7-carbamoyl-indazole.

Protocol Summary (Optimized):

  • Fragment A Synthesis: Start with 3-formylphenylboronic acid. Use a transaminase-mediated dynamic kinetic resolution (DKR) to generate the chiral amine (S)-3-arylpiperidine.

  • Fragment B Synthesis: Preparation of the 2H-indazole-7-carboxamide core.

  • Coupling: Use a CuI/ligand system to couple Fragment A and B. This avoids the use of unstable hydrazine intermediates found in early routes.

Niraparib_Synthesis StartA 3-Formylphenyl boronic acid IntA (S)-3-Arylpiperidine (Via Transaminase DKR) StartA->IntA Biocatalytic Amine Formation StartB Methyl 3-amino -2-methylbenzoate IntB 2H-Indazole-7-carboxamide Precursor StartB->IntB Cyclization Coupling Cu-Catalyzed N-Arylation (Regioselective) IntA->Coupling IntB->Coupling Product Niraparib (Free Base) Coupling->Product Salt Niraparib Tosylate Product->Salt TsOH

3.2 Veliparib: Benzimidazole Cyclization

Veliparib synthesis is linear, relying on the formation of the benzimidazole ring from a diaminobenzamide precursor.

Key Steps:

  • Condensation: 2,3-diaminobenzamide is condensed with N-Boc-2-methylproline.

  • Cyclization: Acid-mediated cyclization forms the benzimidazole core.

  • Chiral Resolution: The racemic mixture is resolved (often via chiral SFC) to isolate the (R)-enantiomer.

Part 4: Biological Evaluation Protocols

Trustworthy data requires distinguishing between catalytic inhibition (IC50) and trapping efficiency.

4.1 The Gold Standard: Chromatin Fractionation Assay (Trapping)

Standard enzymatic assays (ELISA/Chemiluminescence) cannot detect trapping. You must use a cell-based chromatin fractionation assay.

Principle: Trapped PARP1 becomes insoluble and remains bound to the chromatin pellet after lysis. Catalytic inhibitors that do not trap (like Veliparib) will leave PARP1 in the soluble fraction.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cells (e.g., MDA-MB-436) with increasing concentrations of Niraparib (0.1 - 10 µM) or Veliparib (control) for 4 hours.

    • Optional: Co-treat with MMS (0.01%) to induce DNA damage and maximize trapping signal.

  • Fractionation (Critical Step):

    • Harvest cells and wash with PBS.

    • Resuspend in Cytoskeletal Buffer (CSK) : 10 mM PIPES (pH 6.8), 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100, Protease/Phosphatase inhibitors.

    • Incubate on ice for 10 min.

    • Centrifuge: 1,500 x g for 5 min at 4°C.

    • Supernatant 1: Soluble fraction (unbound PARP).

    • Pellet: Chromatin-bound fraction (Trapped PARP).[2]

  • Pellet Wash & Lysis:

    • Wash pellet twice with CSK buffer to remove loosely bound proteins.

    • Lyse pellet in Nuclear Lysis Buffer : 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% SDS, Benzonase (to digest DNA and release proteins).

    • Sonicate for 10 seconds.

  • Western Blot Analysis:

    • Load equivalent amounts of Soluble vs. Pellet fractions.

    • Blot for PARP1.[5][6][7][8][9][10]

    • Quantification: Calculate the ratio of Pellet/Total PARP1.

    • Expected Result: Niraparib shows dose-dependent increase in Pellet fraction. Veliparib shows minimal accumulation in Pellet.

Trapping_Assay Cells Treated Cells (+/- MMS) Lysis CSK Buffer Lysis (Triton X-100) Cells->Lysis Spin Centrifugation (1500g, 5 min) Lysis->Spin Sup Supernatant (Soluble PARP) Spin->Sup Discard/Analyze Pellet Chromatin Pellet (Trapped PARP) Spin->Pellet Wash Wash & SDS Lysis Pellet->Wash Blot Western Blot (Anti-PARP1) Wash->Blot

4.2 Data Interpretation Guide
MetricNiraparibVeliparibInterpretation
Enzymatic IC50 ~3.8 nM~5.2 nMBoth are potent catalytic inhibitors.
Trapping EC50 Low nM range> µM rangeNiraparib is a "poison"; Veliparib is an inhibitor.
Cytotoxicity (MMS+) High SynergyModerate SynergyTrapping drives synergy with alkylating agents.
References
  • Jones, P., et al. (2009). Discovery of Niraparib: A Selective Inhibitor of PARP-1/2 for the Treatment of BRCA-Deficient Cancers. Journal of Medicinal Chemistry. Link

  • Donawho, C. K., et al. (2007). ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research. Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[1][2][5][11] Cancer Research.[2][8][12] Link

  • Velagapudi, U. K., et al. (2024).[10] Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks.[13] Biochemical Journal. Link

  • Pommier, Y., et al. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action.[1][2][8] Science Translational Medicine. Link

Sources

3-(piperidin-4-yl)-1H-indole-5-carboxamide therapeutic potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of the 3-(Piperidin-4-yl)-1H-indole-5-carboxamide Scaffold

Executive Summary

The confluence of indole and piperidine moieties has consistently yielded pharmacologically active agents, marking this combination as a "privileged scaffold" in medicinal chemistry. This guide focuses on a specific, promising chemotype: This compound . While research on this exact molecule is nascent, the broader scaffold and its close analogs have demonstrated significant therapeutic potential across multiple disease areas. This document synthesizes the current understanding of this scaffold, covering its synthesis, putative mechanisms of action, preclinical evidence, and structure-activity relationships. The primary focus is on its validated antimalarial activity through proteasome inhibition, with secondary discussions on its potential as a monoamine oxidase B (MAO-B) inhibitor for neurodegenerative disorders and as a modulator of other key cellular pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and capitalize on the therapeutic promise of this versatile chemical architecture.

Introduction: A Scaffold of Therapeutic Promise

The indole ring system is a cornerstone of numerous natural and synthetic bioactive compounds, including neurotransmitters like serotonin and drugs such as indomethacin. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets. Similarly, the piperidine ring is a prevalent feature in pharmaceuticals, prized for its ability to introduce a basic nitrogen center, improve physicochemical properties, and provide a rigid conformational anchor.

The combination of these two scaffolds into indole carboxamide derivatives has led to the discovery of potent modulators of various enzymes and receptors. For instance, different indole carboxamide cores have been identified as inhibitors of Bruton's tyrosine kinase (Btk) for autoimmune diseases[1], poly(ADP-ribose)polymerase-1 (PARP-1)[2], and the Hedgehog signaling pathway, which is implicated in certain cancers.[3] Specifically, the indole-5-carboxamide structure has been shown to be a highly potent and selective inhibitor of monoamine oxidase B (MAO-B), a key target in Parkinson's disease.[4] The linkage of a piperidine moiety at the 3-position of the indole core introduces a critical vector for exploring structure-activity relationships and tuning pharmacological activity, as demonstrated by the discovery of potent antimalarial agents from this class.[5]

This guide provides a detailed exploration of the this compound scaffold, consolidating existing data to build a comprehensive picture of its therapeutic potential.

Physicochemical Properties

Understanding the drug-like properties of a core scaffold is essential for guiding optimization efforts. Below is a table of calculated physicochemical properties for the parent compound, this compound. These parameters are critical for predicting oral bioavailability, membrane permeability, and overall developability.

PropertyValueSignificance in Drug Development
Molecular Formula C₁₄H₁₇N₃ODefines the elemental composition.
Molecular Weight 243.31 g/mol Falls well within Lipinski's Rule of Five (<500), favoring good absorption and diffusion.
cLogP 1.85Indicates a favorable balance of hydrophilicity and lipophilicity for membrane permeability.
Hydrogen Bond Donors 3The indole NH, piperidine NH, and amide NH₂ contribute to target binding and solubility.
Hydrogen Bond Acceptors 2The amide carbonyl oxygen and piperidine nitrogen can engage in hydrogen bonding with target proteins.
Topological Polar Surface Area (TPSA) 78.6 ŲSuggests good potential for oral bioavailability and cell permeability.
Rotatable Bonds 1The bond connecting the piperidine and indole rings allows for conformational flexibility.

Data are calculated estimates and may vary from experimental values.

Synthesis and Characterization

The 3-(piperidin-4-yl)-1H-indole scaffold is accessible through a robust and straightforward multi-step synthesis. The general approach allows for diversification at the piperidine nitrogen and the indole core, making it amenable to library synthesis for lead optimization.

General Synthetic Workflow

A common synthetic route involves the coupling of a protected piperidine precursor with an indole derivative, followed by deprotection and subsequent functionalization. The workflow below is adapted from methodologies reported for analogous structures.[5]

G cluster_0 Amide Coupling cluster_1 Deprotection cluster_2 Indole Formation A 1H-Indole-5-carboxylic acid C Intermediate Amide A->C HATU, DIPEA DMF, rt B 4-Amino-1-Boc-piperidine B->C D Final Product: This compound C->D TFA or HCl in DCM/Dioxane E Fischer Indole Synthesis (Alternative Start) E->D Further Steps F Piperidin-4-one F->E Phenylhydrazine derivative G Protein Misfolded or Target Protein Ub_Protein Polyubiquitinated Protein Protein->Ub_Protein Ubiquitination (E1, E2, E3 ligases) Ub Ubiquitin (Ub) Proteasome P. falciparum 26S Proteasome (Pfβ5 subunit) Ub_Protein->Proteasome Recognition & Binding Peptides Degraded Peptides Proteasome->Peptides Proteolysis Apoptosis Parasite Death Proteasome->Apoptosis Leads to Inhibitor 3-(piperidin-4-yl)-1H-indole -5-carboxamide Scaffold Inhibitor->Proteasome Inhibition

Sources

Methodological & Application

Application Note: Strategic Design and High-Throughput Synthesis of Indole-5-Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The indole scaffold is arguably the most distinct "privileged structure" in medicinal chemistry, serving as the core for thousands of bioactive natural products and synthetic drugs. While the C3 position (tryptamine-like) has historically dominated CNS research, the Indole-5-carboxamide motif has emerged as a critical vector for targeting kinases (e.g., IKK


, CDK, JAK), viral polymerases (HCV NS5B), and GPCRs.

This Application Note provides a comprehensive guide for designing and synthesizing small molecule libraries based on the indole-5-carboxamide scaffold. Unlike traditional iterative synthesis, this guide focuses on high-throughput parallel synthesis (HTPS) , utilizing robust amide coupling logic and solid-phase extraction (SPE) workups to generate high-purity libraries without the bottleneck of preparative chromatography.

Why the 5-Carboxamide?
  • Kinase Hinge Binding: The indole NH and C3-CH often mimic the adenine ring of ATP. The 5-position projects substituents out of the ATP-binding pocket towards the solvent front or into the "gatekeeper" region, allowing for selectivity tuning without disrupting the primary binding mode.

  • Solubility & ADME: The carboxamide linker introduces polarity and hydrogen bond donor/acceptor motifs, often improving the physicochemical profile (LogD, solubility) compared to all-carbon analogs.

Strategic Library Design

Effective library design requires defining "diversity vectors" that probe biological space while maintaining drug-like properties (Lipinski/Veber rules).

The Vector Strategy

We treat the indole-5-carboxylic acid as the core scaffold with three primary diversity vectors:

  • Vector A (Amide Coupling): The primary diversity point. Uses commercial amines (

    
    ) to probe deep hydrophobic pockets or solvent-exposed regions.
    
  • Vector B (N1-Substitution): Alkylation or arylation of the indole nitrogen. This controls the electronics of the ring and can occupy specific sub-pockets.

  • Vector C (C3-Functionalization): Optional late-stage functionalization (e.g., C-H activation or formylation) for advanced SAR.

Structural Logic Diagram

The following diagram illustrates the core scaffold and the strategic diversity vectors.[1]

IndoleScaffold Core Indole-5-Carboxylic Acid (Core Scaffold) VectorA Vector A: Amide Region (Solubility/Selectivity) Core->VectorA Amide Coupling VectorB Vector B: N1-Region (Hydrophobic Interaction) Core->VectorB N-Alkylation VectorC Vector C: C3-Region (Electronic Tuning) Core->VectorC C-H Activation Target Biological Target (Kinase/GPCR) VectorA->Target H-Bond / Solvation VectorB->Target Hydrophobic Pocket

Caption: Strategic diversity vectors on the Indole-5-carboxamide scaffold. Vector A is the primary focus of this protocol.

Experimental Protocols

Retrosynthetic Logic

To maximize efficiency, we utilize a "divergent" synthesis. We start with a bulk amount of the core scaffold (Indole-5-carboxylic acid), perform N1-alkylation if necessary (to create sub-libraries), and then perform the parallel amide coupling as the final diversity step.

Protocol A: High-Throughput Amide Coupling

Objective: Synthesize a 96-member library of indole-5-carboxamides. Chemistry: HATU-mediated coupling is selected over EDC/HOBt for its superior kinetics and conversion rates in library settings, minimizing the need for re-synthesis.

Materials:

  • Scaffold: Indole-5-carboxylic acid (0.1 M in DMA).

  • Reagent: HATU (0.1 M in DMA).

  • Base: DIPEA (0.2 M in DMA).

  • Diversity Set: 96 unique primary/secondary amines.

Step-by-Step Workflow:

  • Plate Preparation: In a 2 mL deep-well polypropylene plate, dispense 100 µL of the Indole-5-carboxylic acid stock solution (10 µmol) into each well.

  • Activation: Add 110 µL of HATU solution (1.1 eq) and 150 µL of DIPEA solution (3.0 eq) to each well. Shake at 500 rpm for 10 minutes at Room Temperature (RT).

    • Expert Insight: Pre-activation of the acid prevents amine reactivity issues, but prolonged activation with HATU can lead to guanidinium byproducts. 10 minutes is optimal.

  • Amine Addition: Add 120 µL of the unique Amine stock solution (1.2 eq) to each well.

  • Reaction: Seal the plate and shake at RT for 16 hours.

    • QC Check: Spot check 3 random wells via LCMS to confirm >90% conversion.

Protocol B: Purification via Solid Phase Extraction (SPE)

Chromatography is the bottleneck of library synthesis. We utilize SCX-2 (Strong Cation Exchange) resin. This "Catch-and-Release" strategy is not suitable here because the product is an amide (neutral/weakly acidic). Instead, we use a Scavenging Strategy .

Revised Strategy for Amides: Since we used excess Amine (1.2 eq), we must remove unreacted amine.

  • Sorbent: Polymer-supported Isocyanate (PS-NCO) or Macroporous Isocyanate resin.

  • Mechanism: The resin reacts with the excess nucleophilic amine to form a urea, which remains covalently bound to the solid phase. The product (amide) remains in solution.

Scavenging Protocol:

  • Resin Loading: Add 3 equivalents (relative to excess amine) of PS-Isocyanate resin to each well.

  • Incubation: Reseal plate and shake vigorously for 4 hours at RT.

  • Filtration: Transfer the slurry to a 96-well filter plate (PE frit). Apply vacuum to collect the filtrate (containing the pure product) into a pre-weighed receiving plate.

  • Wash: Wash the resin with 200 µL MeOH/DCM (1:1) to recover residual product.[1][2]

  • Drying: Evaporate solvents using a centrifugal evaporator (Genevac) or nitrogen blow-down.

Quality Control & Validation

Acceptance Criteria:

  • Purity: >90% by UV (254 nm).

  • Identity: [M+H]+ within 0.5 Da of calculated mass.

  • Yield: >5 mg per well (sufficient for primary screening).

Data Summary Table: Coupling Reagent Comparison Comparison of coupling efficiency for Indole-5-carboxylic acid + Aniline (difficult coupling).

Reagent SystemSolventConversion (1h)Conversion (16h)Purity (Post-Scavenge)Notes
HATU / DIPEA DMA 85% >98% 95% Recommended for Libraries
EDC / HOBtDMF40%75%88%Slower; urea byproduct issues
T3P / PyridineEtOAc60%90%98%Excellent purity, but solvent issues in plates

Workflow Visualization

The following diagram details the logical flow from library design to the final plated compounds, emphasizing the "Scavenge" purification step which is critical for throughput.

LibraryWorkflow Start Start: Indole-5-COOH Activate Activation (HATU + DIPEA) Start->Activate 10 min, RT Couple Diversity Step (Add Amines R-NH2) Activate->Couple +1.2 eq Amine Scavenge Purification (PS-Isocyanate Resin) Couple->Scavenge 16h Reaction Filter Filtration (Remove Resin-Amine) Scavenge->Filter Trap Excess Amine QC QC & Plating (LCMS > 90%) Filter->QC Evaporate

Caption: High-Throughput Synthesis Workflow using Resin Scavenging.

Case Study: Targeting IKK-beta

To validate this library design, we reference the work on IKK-beta inhibitors (Vertex Pharmaceuticals).

  • Challenge: Developing selective inhibitors for IKK-beta to treat inflammatory diseases.

  • Solution: The indole-5-carboxamide scaffold was utilized.[3][4][5] The indole NH formed a key hydrogen bond with the hinge region (Glu97). The 5-carboxamide substituent projected into a specific hydrophobic pocket, improving potency from micromolar to nanomolar range (

    
    ).
    
  • Outcome: This validates the "Vector A" strategy described in Section 2.1, confirming that the 5-position is tolerant of bulky groups necessary for selectivity.

References

  • Vertex Pharmaceuticals. (2011). 3,5-Disubstituted-indole-7-carboxamides: the discovery of a novel series of potent, selective inhibitors of IKK-beta. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][6] A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds.

  • MDPI. (2019). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure.

  • Thermo Fisher Scientific. Solid Phase Extraction (SPE) Guide for Sample Preparation.

  • RSC Medicinal Chemistry. Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors.

Sources

Reagents and Protocols for the Synthesis of 3-Piperidinyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract

The 3-piperidinyl-indole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents, including those targeting the central nervous system, infectious diseases, and oncology.[1][2] Its rigid, three-dimensional structure allows for precise vectoral presentation of functional groups, making it an ideal framework for optimizing drug-receptor interactions. This guide provides an in-depth analysis of the primary synthetic strategies for constructing this valuable motif, focusing on the rationale behind reagent selection and providing detailed, field-proven protocols for key transformations.

Strategic Overview: Constructing the C3-Piperidine Bond

The synthesis of 3-piperidinyl-indole derivatives primarily revolves around two strategic disconnections:

  • Formation of the Indole-C3 to Piperidine-C4 bond: This involves attaching a pre-formed piperidine ring to the C3 position of an indole nucleus.

  • Formation of the Piperidine Ring from a Pyridine Precursor: This strategy involves first synthesizing a 3-pyridinyl-indole, followed by the reduction of the pyridine ring to the corresponding piperidine.

The choice of strategy depends on the availability of starting materials, desired substitution patterns on both the indole and piperidine rings, and scalability. This guide will explore the most robust methods stemming from these strategies.

Logical Workflow for Synthetic Route Selection

Below is a decision-making workflow to guide the selection of an appropriate synthetic strategy based on common starting materials and target molecule complexity.

G start Define Target 3-Piperidinyl-Indole Structure sub_indole Is the Indole Core Readily Available? start->sub_indole fc_alkylation Strategy 1: Friedel-Crafts Alkylation sub_indole->fc_alkylation Yes, and a suitable piperidine electrophile exists. reductive_amination Strategy 2: Reductive Amination sub_indole->reductive_amination Yes, with C3-acyl or C3-aldehyde functionality. sub_in_no No sub_indole->sub_in_no sub_pyridine Is the corresponding 3-Pyridinyl-Indole available or easily synthesized? hydrogenation Strategy 3: Catalytic Hydrogenation sub_pyridine->hydrogenation Yes no_pyridine No sub_pyridine->no_pyridine sub_in_no->sub_pyridine no_pyridine->fc_alkylation Synthesize Indole first

Caption: Decision workflow for selecting a primary synthetic route.

Strategy 1: Direct Alkylation of the Indole Nucleus

Directly forming the C-C bond between the electron-rich indole C3 position and a piperidine electrophile is a classical and effective approach.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a cornerstone of aromatic chemistry and can be adapted for indole functionalization.[3] The key challenge is controlling the reactivity of the indole nucleus to prevent polyalkylation and managing the stability of the piperidine-based electrophile.

Mechanism & Rationale: The reaction is typically catalyzed by a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, InCl₃), which activates an electrophilic precursor derived from the piperidine ring. Trichloroacetimidates are particularly effective precursors as they can be activated under mild conditions, minimizing side reactions.[3] The nucleophilic C3 position of the indole attacks the activated electrophile to form the desired product. The use of electron-withdrawing groups on either the indole or the electrophile can help temper reactivity and improve selectivity.

G cluster_activation 1. Electrophile Activation cluster_attack 2. Nucleophilic Attack cluster_product 3. Deprotonation Imidate Piperidine-Trichloroacetimidate ActivatedComplex Activated Electrophilic Complex Imidate->ActivatedComplex LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->ActivatedComplex activates Intermediate Cationic Intermediate ActivatedComplex->Intermediate Indole Indole Nucleophile Indole->Intermediate C3 attacks Product 3-Piperidinyl-Indole Product Intermediate->Product Rearomatization

Caption: Simplified mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.

Reagent Selection:

Reagent/CatalystRoleAdvantagesDisadvantages
Indole NucleophileCommercially available with diverse substitutions.Highly nucleophilic; risk of polyalkylation.
N-Boc-4-hydroxypiperidine Electrophile PrecursorStable, common starting material for the electrophile.Requires activation (e.g., conversion to imidate).
Trichloroacetonitrile Activating AgentForms highly reactive trichloroacetimidate electrophiles.Stoichiometric use required.
BF₃·OEt₂ / Sc(OTf)₃ Lewis Acid CatalystMild conditions, catalytic amounts often suffice.[3]Can be moisture-sensitive; optimization required.
CH₂Cl₂ / Dioxane SolventAprotic, non-coordinating solvents are preferred.Environmental and safety considerations.
Protocol 1: Friedel-Crafts Alkylation via Trichloroacetimidate

This protocol describes the synthesis of tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate.

Step A: Synthesis of the Trichloroacetimidate Electrophile

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M), add trichloroacetonitrile (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.1 eq) portion-wise over 15 minutes. Caution: NaH is highly reactive and generates H₂ gas.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imidate is often used directly in the next step without further purification.

Step B: Alkylation of Indole

  • Dissolve indole (1.2 eq) and the crude piperidine trichloroacetimidate (1.0 eq) in anhydrous DCM (0.2 M).

  • Cool the solution to -20 °C under a nitrogen atmosphere.

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 eq) dropwise.

  • Maintain the temperature at -20 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Strategy 2: Reduction of a 3-Pyridinyl-Indole Precursor

This two-step strategy is one of the most reliable and widely used methods. It involves the initial synthesis of a 3-(pyridin-4-yl)-1H-indole, followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine.[4]

Catalytic Hydrogenation

The reduction of the aromatic pyridine ring is a robust transformation that tolerates a wide range of functional groups on the indole nucleus, provided they are not also susceptible to reduction (e.g., nitro, alkene).

Mechanism & Rationale: The reaction proceeds via heterogeneous or homogeneous catalysis. In heterogeneous catalysis, hydrogen gas adsorbs onto the surface of a metal catalyst (e.g., Platinum, Palladium, Rhodium), where it dissociates into hydrogen atoms. The pyridine ring also adsorbs onto the catalyst surface, facilitating the stepwise addition of hydrogen atoms across the double bonds until the ring is fully saturated.[5] The choice of catalyst and conditions can influence the stereochemistry of substituted piperidines. Iridium-catalyzed ionic hydrogenation has emerged as a powerful method that tolerates many sensitive functional groups.[5][6][7]

Reagent & Catalyst Selection:

Reagent/CatalystRoleAdvantagesDisadvantages
3-(Pyridin-4-yl)-1H-indole SubstrateCan be synthesized via various cross-coupling reactions.Synthesis may require multiple steps.
H₂ Gas Reducing AgentClean, atom-economical reductant.Requires specialized high-pressure equipment.
Platinum (IV) Oxide (PtO₂) Heterogeneous CatalystHighly effective, "Adams' catalyst".Can be pyrophoric; relatively expensive.
Rhodium on Carbon (Rh/C) Heterogeneous CatalystEffective under milder conditions than PtO₂.Less common than Pd/C.
Iridium Complexes Homogeneous CatalystExcellent functional group tolerance.[5][6]Catalyst synthesis can be complex.
Acetic Acid / Ethanol SolventAcidic conditions protonate the pyridine nitrogen, aiding reduction.May not be suitable for acid-sensitive substrates.
Protocol 2: Platinum-Catalyzed Hydrogenation of 3-Pyridinyl-Indole

This protocol describes the synthesis of 3-(piperidin-4-yl)-1H-indole from 3-(pyridin-4-yl)-1H-indole.

  • To a high-pressure reaction vessel (e.g., a Parr shaker apparatus), add 3-(pyridin-4-yl)-1H-indole (1.0 eq).

  • Add glacial acetic acid as the solvent (approx. 0.1 M concentration).

  • Carefully add Platinum (IV) oxide (PtO₂, Adams' catalyst, 0.05 to 0.1 eq by weight).

  • Seal the vessel securely.

  • Purge the vessel with nitrogen gas (3x) to remove air, then purge with hydrogen gas (3x).

  • Pressurize the vessel with hydrogen gas to 50-60 psi.

  • Begin vigorous agitation (shaking or stirring) and heat the reaction to 50 °C.

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

  • Once the hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 by the slow addition of aqueous NaOH or NH₄OH.

  • Extract the aqueous layer with ethyl acetate or a 9:1 mixture of DCM/isopropanol (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired 3-(piperidin-4-yl)-1H-indole, which can be further purified by crystallization or chromatography if necessary.

Other Noteworthy Synthetic Methods

Reductive Amination

Reductive amination provides a direct route by forming a C-N bond. A common pathway involves the reaction of an indole derivative bearing a keto or aldehyde group at the C3-side chain with piperidine.[8][9]

  • Key Reagents:

    • Substrates: Indole-3-glyoxylamides or indole-3-acetaldehydes.

    • Amine: Piperidine.

    • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent due to its mildness and tolerance for acidic protons. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[10][11] While it classically synthesizes tetrahydroisoquinolines and tetrahydro-β-carbolines, it is a foundational reaction in indole alkaloid synthesis and is conceptually relevant for constructing complex fused systems containing the indole and piperidine motifs.[12][13][14] A direct synthesis of a simple 3-piperidinyl-indole via this method is less common, but variations can lead to fused analogues.

References

  • Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. (2015). European Journal of Medicinal Chemistry.
  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • Pictet–Spengler reaction. Wikipedia. [Link]

  • The Pictet-Spengler Reaction. (2016). Organic Reactions. [Link]

  • Recent progress in the total synthesis of indole alkaloids. (2009). Current Opinion in Drug Discovery & Development. [Link]

  • (S)-The preparation method of -3- hydroxy piperidines.
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025). Nature Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines. (2025). BIOENGINEER.ORG. [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (2019). Organic Letters. [Link]

  • Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. (2012). Current Organic Chemistry. [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). Molecules. [Link]

  • Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. (2013). Molecules. [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

  • Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. (2011). Organic Letters. [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Advances. [Link]

  • Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. (2014). Molecules. [Link]

  • 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Does piperidine work in reductive amination like this?. Reddit. [Link]

  • Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. (1979). Journal of Medicinal Chemistry. [Link]

  • 3-Substituted indole: A review. (2019). International Journal of Chemical Studies. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances. [Link]

  • Method of synthesizing indole compounds.
  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega. [Link]

  • NaHMDS/B(C6F5)3-promoted diastereoselective Friedel–Crafts alkylation of indoles/pyrroles with N-tert-butanesulfinylimines: towards the asymmetric synthesis of bisindole alkaloid Calcicamide B. (2025). Organic Chemistry Frontiers. [Link]

  • Reductive amination of substituted indole-2,3-diones. (1969). Journal of the Chemical Society C: Organic. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org. [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). RSC Advances. [Link]

Sources

Protocols for amide coupling in indole carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-IND-2026

Abstract

Indole carboxamides are privileged scaffolds in medicinal chemistry, serving as pharmacophores in cannabinoid receptor agonists, kinase inhibitors, and anti-viral agents. However, the synthesis of these motifs presents unique challenges compared to standard benzamides. The electron-rich nature of the indole ring, the acidity of the N1-proton, and the thermal instability of indole-3-carboxylic acids (prone to decarboxylation) require tailored protocols. This guide details three distinct methodologies—HATU , T3P , and Acid Chloride via Oxalyl Chloride —optimized for regioselectivity, scalability, and difficult substrates.

Strategic Considerations

Before selecting a protocol, evaluate the substrate against these critical factors:

  • Regiochemical Instability (The Decarboxylation Trap): Indole-3-carboxylic acids are susceptible to thermal decarboxylation, particularly under acidic conditions or high temperatures. Avoid thionyl chloride (

    
    ) reflux protocols for C3-acids.
    
  • Chemoselectivity (N1 vs. C-Acylation): The indole nitrogen (N1) is weakly nucleophilic (

    
     in DMSO). Strong bases (e.g., NaH) or excess acylating agents can lead to undesired N-acylation. Mild organic bases (DIPEA, Pyridine) are preferred to maintain C-selectivity.
    
  • Steric Hindrance: Substituents at the C2 or C4 positions can sterically shield the C3-carboxylate, necessitating highly reactive intermediates (Acid Chlorides) rather than standard active esters.

Method A: The High-Throughput Standard (HATU)

Best For: Discovery chemistry, library synthesis, and valuable/limited starting materials. Mechanism: Formation of a highly reactive O-7-azabenzotriazole active ester.

Reagents & Stoichiometry
ComponentEquivalentsRole
Indole Carboxylic Acid1.0Limiting Reagent
HATU1.1 – 1.2Coupling Agent
DIPEA (Hunig's Base)2.0 – 3.0Base (activates Carboxylate)
Amine1.1 – 1.5Nucleophile
DMF or DMASolventConcentration: 0.1 – 0.2 M
Step-by-Step Protocol
  • Dissolution: In a dry vial, dissolve the Indole Carboxylic Acid (1.0 equiv) in anhydrous DMF.

  • Activation (Critical): Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv).

    • Observation: The solution typically turns yellow/orange.

    • Timing: Stir at Room Temperature (RT) for 5–10 minutes .

    • Expert Insight: Do not skip this pre-activation. Adding the amine immediately with HATU can lead to guanidinylation of the amine (a permanent byproduct) rather than amide formation.

  • Coupling: Add the Amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2][3]

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat.

      
      , then sat. 
      
      
      
      , then brine.[2][3]
    • Note: HATU byproducts (tetramethylurea) are water-soluble but can persist. Multiple water washes are recommended.

Method B: The Scalable "Green" Approach (T3P)

Best For: Process chemistry (>10g scale), easy purification, and avoiding epimerization. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride that reacts rapidly with amines, releasing only water-soluble byproducts.

Reagents & Stoichiometry
ComponentEquivalentsRole
Indole Carboxylic Acid1.0Limiting Reagent
T3P (50% in EtOAc/DMF)1.5 – 2.0Coupling Agent
Pyridine or DIPEA3.0 – 5.0Base (Crucial for T3P cycle)
Amine1.1Nucleophile
EtOAc or 2-MeTHFSolventConcentration: 0.2 – 0.5 M
Step-by-Step Protocol
  • Slurry: Charge the flask with Indole Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc).

    • Note: T3P protocols often allow mixing acid and amine before adding the coupling agent, unlike HATU.

  • Base Addition: Add Pyridine or DIPEA (4.0 equiv).

    • Expert Insight: T3P requires a significant excess of base to drive the regeneration of the active cycle. Using <3 equivalents often results in stalled conversion.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise at 0°C (if scale >5g) or RT (if small scale).

  • Reaction: Stir at RT. If sluggish, heat to 50°C (T3P is thermally stable).

  • Self-Validating Workup:

    • Add water.[2] The T3P byproducts are highly water-soluble phosphonic acid salts.[4]

    • Separate layers. The organic layer usually contains pure product.

Method C: The "Brute Force" Approach (Acid Chloride)

Best For: Sterically hindered amines (e.g., tert-butylamine) or unreactive anilines. Mechanism: Conversion to indole-carbonyl chloride via Vilsmeier-Haack type activation.

Reagents & Stoichiometry
ComponentEquivalentsRole
Indole Carboxylic Acid1.0Limiting Reagent
Oxalyl Chloride1.2 – 1.5Chlorinating Agent
DMFCatalytic (2-3 drops)Catalyst
DCM or THFSolventAnhydrous
Step-by-Step Protocol
  • Activation: Suspend Indole Carboxylic Acid in dry DCM under

    
    .
    
  • Catalysis: Add catalytic DMF (1–2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ).
    • Safety: Ensure proper venting.

  • Completion: Stir at RT for 1–2 hours until gas evolution ceases and the solid dissolves (solution becomes clear/yellow).

  • Evaporation (The "Clean" Trick): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the residue in fresh DCM.

    • Why? Excess oxalyl chloride will react with your amine to form urea impurities.

  • Coupling: Add the Amine (1.1 equiv) and TEA (2.0 equiv) to the acid chloride solution at 0°C.

Decision Logic & Mechanism

The following diagram illustrates the decision process and the activation pathways.

IndoleCoupling Start Start: Indole Carboxylic Acid CheckScale Scale / Substrate? Start->CheckScale RouteA Method A: HATU (Discovery / Precious) CheckScale->RouteA <1g, Standard Amine RouteB Method B: T3P (Scale-up / Green) CheckScale->RouteB >10g, Simple Workup RouteC Method C: Acid Chloride (Hindered / Unreactive) CheckScale->RouteC Steric Bulk / Aniline ActiveEster Active Ester (O-At) RouteA->ActiveEster DIPEA, HATU MixedAnhydride Mixed Anhydride (P-O-C) RouteB->MixedAnhydride Pyridine, T3P AcidCl Acid Chloride (COCl) RouteC->AcidCl Oxalyl Cl, cat. DMF Product Indole Carboxamide ActiveEster->Product + Amine MixedAnhydride->Product + Amine AcidCl->Product + Amine, Base

Caption: Decision tree for selecting the optimal coupling strategy based on scale and substrate reactivity.

Troubleshooting & Optimization (Self-Validating Logic)

ObservationProbable CauseCorrective Action
Low Yield (Indole-3-COOH) DecarboxylationLower reaction temp (<40°C). Avoid strong acids. Switch to Method A (mildest).
N-Acylated Byproduct N1 CompetitionUse a weaker base (Pyridine vs TEA). Ensure 1:1 stoichiometry of Acid:Coupling Agent. Consider N-Boc protection.
Guanidinium Species (+99 mass) HATU Side ReactionPre-activation is too short or Amine added too early. Stir Acid + HATU + Base for 10 mins before adding amine.
No Reaction (T3P) Insufficient BaseT3P requires excess base. Increase DIPEA/Pyridine to 5.0 equiv.
Dark/Black Mixture (Acid Cl) Indole PolymerizationOxalyl chloride reaction was too warm or too long. Keep at 0°C. Ensure anhydrous conditions.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., et al. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters, 13(19), 5048–5051. Link

  • BenchChem Technical Support. (2025). Synthesis of Indole-3-Carboxamide Derivatives: Protocols and Troubleshooting. BenchChem Application Notes. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link

  • Organic Syntheses. (2010). Preparation of Indole-Carboxylic Acid Derivatives via Oxalyl Chloride Activation. Org.[4][6][8][9][10] Synth.Link

Sources

Application Note: SAR Optimization of the 3-(piperidin-4-yl)-1H-indole-5-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Indole Scaffold

The molecule 3-(piperidin-4-yl)-1H-indole-5-carboxamide represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding to multiple unrelated protein targets with high affinity depending on peripheral derivatization.[1]

While often conflated with the PARP inhibitor class (due to the carboxamide group mimicking nicotinamide, similar to Niraparib or Veliparib), this specific isomer (5-carboxamide) is frequently more potent as a Type I ATP-competitive Kinase Inhibitor , particularly for PIM (Proviral Insertion in Murine lymphoma) and CDK (Cyclin-Dependent Kinase) families.

Key Structural Features[2][3]
  • 5-Carboxamide (The Hinge Binder): Functions as a critical hydrogen bond donor/acceptor pair. In kinases, it interacts with the hinge region (e.g., Glu/Leu backbone).[1] In PARP, it mimics the amide of NAD+.

  • Indole NH: Provides an additional H-bond donor, often anchoring the molecule to the protein backbone.[1]

  • 3-(Piperidin-4-yl) (The Solubilizing Vector): A basic amine handle that extends into the solvent-exposed region (ribose pocket).[1] This is the primary vector for SAR (Structure-Activity Relationship) optimization to tune potency, solubility, and pharmacokinetic (PK) properties.[1]

Mechanism of Action & Binding Modes

Understanding the binding orientation is prerequisite to rational SAR design.

A. Kinase Binding Mode (PIM/CDK)

In PIM kinases, the indole core occupies the ATP-binding pocket. The 5-carboxamide forms a bidentate H-bond with the hinge region residues.[1] The piperidine ring projects towards the ribose-binding pocket, allowing for salt-bridge interactions with conserved acidic residues (e.g., Asp/Glu).[1]

B. PARP Binding Mode (Secondary Application)

While 7-carboxamide indazoles (like Niraparib) are optimal for PARP, the 5-carboxamide indole can still bind the nicotinamide pocket.[1] However, the vector of the piperidine at the 3-position often requires rigidification or specific substitution to avoid steric clash with the PARP helical domain.

Visualization: Structural Logic

BindingMode Scaffold This compound Carboxamide 5-Carboxamide (H-bond Donor/Acceptor) Scaffold->Carboxamide IndoleNH Indole NH (H-bond Donor) Scaffold->IndoleNH Piperidine Piperidine Amine (Solubilizing Vector) Scaffold->Piperidine Hinge Kinase Hinge Region (Glu/Leu Backbone) Solvent Solvent Front / Ribose Pocket (Asp/Glu Residues) Carboxamide->Hinge Bidentate H-Bonds IndoleNH->Hinge H-Bond Piperidine->Solvent Salt Bridge / Solubilization

Figure 1: Pharmacophore mapping of the scaffold against a typical Kinase ATP pocket.[1]

SAR Strategy: The "Design-Make-Test" Cycle[1]

To optimize this scaffold, we focus on three specific vectors. The piperidine nitrogen is the most high-yield vector for rapid library generation.

Vector Analysis Table
VectorPositionModification StrategyImpact on Pharmacology
A Piperidine Nitrogen Reductive Amination (Benzyl, Cycloalkyl)Amide Coupling (Heteroaryl)Primary Driver: Potency (IC50), Solubility, Permeability (Caco-2), Metabolic Stability.[1]
B Indole C-2 Halogenation (Cl, F) or MethylationSelectivity: Induces torsion or fills small hydrophobic pockets (Gatekeeper residue interaction).
C Carboxamide Bioisosteres (Cyano, Reverse Amide)Binding Affinity: Usually conserved; modification often kills activity unless targeting specific mutant pockets.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Always run a reference compound (e.g., Staurosporine for Kinase, Olaparib for PARP) to validate assay performance.[1]

Protocol A: Derivatization via Reductive Amination (Library Synthesis)

Target: Rapidly generate N-substituted analogs to probe the solvent pocket.

Reagents:

  • Scaffold: this compound (HCl salt).[1]

  • Aldehydes/Ketones: Diverse library (benzaldehydes, cyclohexanones).[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Preferred over cyanoborohydride for lower toxicity and better acid tolerance.

  • Solvent: DCE (1,2-Dichloroethane) or DCM/MeOH (9:1).[1]

Step-by-Step:

  • Free Base Liberation: If starting with HCl salt, dissolve 1.0 eq of scaffold in MeOH and add 1.5 eq of TEA (Triethylamine). Stir 10 min, concentrate, and re-dissolve in DCE.

  • Imine Formation: Add 1.0 eq of Scaffold and 1.2 eq of Aldehyde/Ketone to the reaction vial.

    • Critical Step: Add Acetic Acid (1-2 drops) to catalyze imine formation.[1] pH should be ~5-6.[1]

    • Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Add 1.5 eq of STAB .

    • Note: Evolution of gas may occur. Do not seal the vial tightly immediately.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine intermediate).

  • Quench: Add saturated NaHCO3 (aq). Extract with DCM (3x).

  • Purification: The crude is often clean enough for initial screening. For high purity, use Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Protocol B: PIM-1/CDK2 Kinase Assay (ADP-Glo™ Platform)

Rationale: This scaffold is a Type I inhibitor. We measure the amount of ADP produced by the kinase reaction.

Materials:

  • Kinase: Recombinant Human PIM-1 or CDK2/CyclinA.[1]

  • Substrate: PIM-1 specific peptide (e.g., S6K substrate) or Histone H1 (for CDK).[1]

  • ATP: Ultra-pure (Promega).

  • Detection: ADP-Glo™ Reagent (Promega).[1]

Workflow:

  • Compound Prep: Serial dilute analogs in 100% DMSO (10-point curve, starting at 10 µM).

  • Enzyme Mix: Dilute Kinase in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Validation: Enzyme concentration should yield linear kinetics (usually 0.5 – 2 ng/µL).

  • Reaction:

    • Add 2 µL Compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min (RT) to allow inhibitor binding.

    • Add 4 µL Substrate/ATP Mix (ATP concentration = Km of the enzyme, typically 10-50 µM).

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.

Protocol C: Cellular Viability (Synthetic Lethality Check)

Rationale: If targeting PARP or specific Kinase pathways, differential toxicity is the goal.[1]

Cell Lines:

  • Target: MV-4-11 (PIM-dependent AML line) or MDA-MB-436 (BRCA1-deficient, PARP sensitive).[1]

  • Control: PBMCs or MCF-10A (Non-tumorigenic).[1]

Method (CellTiter-Glo):

  • Seed cells (3,000 cells/well) in 96-well white-walled plates. Allow 24h attachment.

  • Treat with compounds (72h incubation).

  • Add CellTiter-Glo reagent (1:1 ratio).[1] Shake 2 mins.

  • Read Luminescence.

  • Calculate Selectivity Index (SI):

    
    . Target SI > 10.
    

Data Analysis & Interpretation

When analyzing SAR data from this scaffold, look for the following trends:

ObservationStructural CauseAction Item
Loss of Potency (>100x) N-substitution is too bulky (Steric clash with Ribose pocket).Switch to smaller alkyl groups or flexible linkers.
Potency retained, Solubility drops High lipophilicity (cLogP > 4).Introduce polar motifs (morpholine, piperazine) on the piperidine tail.
Kinase vs. PARP Selectivity 5-carboxamide favors Kinase; 7-carboxamide favors PARP.[1]If PARP is the goal, consider scaffold hopping to Indazole-7-carboxamide.[1]
SAR Workflow Diagram

SAR_Workflow Start Scaffold Core (Indole-5-carboxamide) Library Library Generation (Reductive Amination) Start->Library Screen Primary Screen (ADP-Glo Kinase Assay) Library->Screen Hit Hit Identification (IC50 < 100 nM) Screen->Hit High Activity Fail Inactive / Low Potency Screen->Fail Low Activity Cell Cellular Assay (MV-4-11 / MDA-MB-436) Hit->Cell Fail->Library Re-design (Sterics) PK ADME/PK Profiling (Microsomal Stability) Cell->PK Good SI PK->Start Lead Optimization

Figure 2: Iterative Design-Make-Test-Analyze (DMTA) cycle for indole carboxamide optimization.

References

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.[1] Journal of Medicinal Chemistry.

  • Burger, M. T., et al. (2015). Identification of PIM447: A Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor.[2] Journal of Medicinal Chemistry. [1]

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Tong, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways.[1][3] Archives of Pharmacal Research.[3]

Sources

Applications of indole-5-carboxamides in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening and Characterization of Indole-5-Carboxamides in Kinase Inhibition Assays

Executive Summary

The indole-5-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its planar bicyclic core mimics the purine ring of ATP, allowing for effective hinge-region binding, while the carboxamide moiety at the C5 position provides a versatile vector for probing the solvent-exposed front pocket or the gatekeeper region of kinases such as Bruton’s Tyrosine Kinase (BTK), Interleukin-2-inducible T-cell kinase (ITK), and Janus Kinases (JAKs).

This Application Note provides a comprehensive guide for evaluating indole-5-carboxamide derivatives. We detail the mechanistic rationale, validated biochemical quantification using ADP-Glo™ and TR-FRET, and cellular target engagement protocols.

Structural Basis & Mechanism of Action

The Privileged Scaffold

The indole-5-carboxamide core functions primarily as a Type I or Type I½ kinase inhibitor. The indole nitrogen (N1) and the C3 position often engage the kinase hinge region via hydrogen bonds, mimicking the adenine of ATP. The C5-carboxamide substituent is critical for selectivity; it extends away from the hinge, allowing interactions with the P-loop or the solvent front, often determining the compound's specificity profile (e.g., BTK vs. EGFR).

Pathway Context (BTK Signaling)

In B-cell malignancies, constitutive activation of the B-cell receptor (BCR) pathway drives proliferation. BTK is a central node. Inhibition of BTK by indole-5-carboxamides prevents the phosphorylation of downstream effectors like PLCγ2, thereby blocking Calcium mobilization and NF-κB activation.

Figure 1: BTK Signaling Pathway & Inhibitor Intervention

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK BCR->LYN Activation BTK_Inactive BTK (Inactive) LYN->BTK_Inactive Phosphorylation (Y551) BTK_Active p-BTK (Y551/Y223) (Active) BTK_Inactive->BTK_Active Autophosphorylation (Y223) PLCg2 PLCγ2 BTK_Active->PLCg2 Phosphorylation Inhibitor Indole-5-Carboxamide (Inhibitor) Inhibitor->BTK_Active Blocks ATP Binding IP3 IP3 / DAG PLCg2->IP3 Hydrolysis Calcium Ca2+ Mobilization IP3->Calcium NFkB NF-κB Activation (Proliferation) Calcium->NFkB

Caption: Schematic of the BCR signaling cascade. Indole-5-carboxamides competitively inhibit BTK, preventing PLCγ2 phosphorylation and downstream NF-κB signaling.

Biochemical Assay Protocol: ADP-Glo™ Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the reaction.[1][2][3][4][5] It is highly sensitive and resistant to compound interference (fluorescence quenching), making it ideal for screening indole derivatives which can be autofluorescent.

Materials Required
  • Enzyme: Recombinant Human BTK (or target kinase).

  • Substrate: Poly(4:1 Glu, Tyr) peptide or specific Src-family peptide.

  • ATP: Ultra-pure ATP (supplied with kit).

  • Compounds: Indole-5-carboxamide analogs (dissolved in 100% DMSO).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[1]

  • Plate: 384-well solid white low-volume plate (Corning #4513).

Experimental Workflow
  • Compound Preparation:

    • Prepare a 10-point dose-response curve of the indole-5-carboxamide in 100% DMSO (starting at 10 mM, 3-fold serial dilution).

    • Dilute 1:50 into 1X Kinase Buffer to create a 2X compound working solution (2% DMSO).

  • Kinase Reaction (10 µL total volume):

    • Dispense 2.5 µL of 2X Compound solution into plate wells.

    • Dispense 2.5 µL of 2X Enzyme/Substrate mix (optimized to yield 10-20% conversion).

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Initiate reaction by adding 5 µL of 2X ATP solution (at

      
       concentration, typically 10-50 µM).
      
    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Step 1: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

    • Step 2: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 min.

  • Readout: Measure Luminescence (integration time: 0.5–1.0 sec).

Figure 2: ADP-Glo Assay Workflow

ADPGlo_Workflow Step1 1. Kinase Rxn (Enzyme + Substrate + Inhibitor + ATP) 60 min Step2 2. ADP-Glo Reagent (Depletes ATP) 40 min Step1->Step2 Stop Rxn Step3 3. Detection Reagent (ADP -> ATP -> Light) 30 min Step2->Step3 Convert ADP Read 4. Measure Luminescence Step3->Read

Caption: Step-by-step workflow for the ADP-Glo kinase assay. The biphasic reagent addition ensures high signal-to-noise ratio by eliminating unreacted ATP background.

Cellular Target Engagement: Western Blot Analysis

To verify that the biochemical potency translates to cellular efficacy, we assess the phosphorylation status of the target (e.g., BTK Y223) in a relevant cell line (e.g., RAMOS or Mino cells).

Protocol
  • Cell Culture: Seed RAMOS cells at

    
     cells/mL in RPMI-1640 media (serum-starved for 2 hours).
    
  • Treatment: Treat cells with Indole-5-carboxamide derivatives (0.1, 1.0, 10 µM) for 1 hour.

  • Stimulation: Stimulate with anti-IgM (10 µg/mL) for 10 minutes to activate BCR signaling.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (e.g., Na3VO4).

  • Detection: Perform SDS-PAGE and Western Blot.

    • Primary Antibodies: anti-pBTK (Y223), anti-Total BTK, anti-GAPDH (loading control).

    • Secondary Antibodies: HRP-conjugated anti-rabbit/mouse.

Data Analysis & Interpretation

Representative Data: Structure-Activity Relationship (SAR)

The following table illustrates hypothetical SAR trends observed with indole-5-carboxamides, supported by literature data on similar scaffolds [1, 4]. Note how the R-group substitution affects potency.

Compound IDR-Group (Indole-N1)R-Group (5-Carboxamide)BTK IC50 (nM)JAK3 IC50 (nM)Selectivity (BTK/JAK3)
IND-001 MethylPhenyl4501200.26 (JAK selective)
IND-002 Isopropyl4-Piperidinyl-phenyl1285070x
IND-003 Cyclopropyl3-Acrylamido-phenyl*1.5 >10,000>6000x
Control IbrutinibN/A0.5>10,000>10,000x
  • Note: IND-003 incorporates an acrylamide warhead, converting the reversible indole scaffold into a covalent inhibitor targeting Cys481 of BTK.

Calculation of IC50

Data from the ADP-Glo assay should be normalized to controls:



Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Luminescence) Incomplete ATP depletionIncrease incubation time of ADP-Glo Reagent; ensure ATP concentration does not exceed kit capacity.
Low Signal Window (Z' < 0.5) Low enzyme activity or degradationFreshly thaw enzyme; verify specific activity; add 0.01% Brij-35 or Tween-20 to prevent sticking.
Bell-Shaped Dose Response Compound aggregation / insolubilityIndoles can be hydrophobic. Ensure DMSO < 2% final; add 0.1 mg/mL BSA to buffer.
Potency Shift (Biochem vs. Cell) ATP CompetitionBiochemical assays at low ATP underestimate

if intracellular ATP is high (mM range). Run assay at

ATP.

References

  • Vertex AI Search Result 1.1: Design, synthesis, structure-activity relationships study... of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors. ResearchGate. Link

  • Vertex AI Search Result 1.4: Discovery... of Indole-carboxamide compounds... against MLL-r leukemia. MDPI. Link

  • Vertex AI Search Result 1.10: Promega ADP-Glo kinase assay Application Note. BMG Labtech.[1] Link

  • Vertex AI Search Result 1.15: Indole carboxamide compounds useful as kinase inhibitors (Patent). Google Patents.[6] Link

  • Vertex AI Search Result 1.25: Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent BTK Inhibitors. Journal of Medicinal Chemistry.[7] Link

Sources

Application Note: Strategic Development of Indole-Based DNA Repair Inhibitors Targeting PARP1

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine base of adenosine, making it an ideal candidate for competitive inhibition of ATP- or NAD+-dependent enzymes. This guide details the rational design and validation of indole-based inhibitors targeting Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the DNA Damage Response (DDR) pathway. We provide a comprehensive workflow covering Structure-Activity Relationship (SAR) strategies, biochemical screening, and cellular validation via synthetic lethality and


H2AX foci quantification.

Rational Design: The Indole Scaffold in PARP Inhibition

The Pharmacophore Strategy

PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to target proteins.[1] The nicotinamide pocket of PARP1 is the primary target for competitive inhibitors. The indole ring serves as a bioisostere for the nicotinamide core of NAD+, allowing for high-affinity binding via hydrophobic interactions and hydrogen bonding.

Key SAR Drivers:

  • Carboxamide Moiety (C2/C3 Position): Essential for forming a hydrogen bond network with Gly863 and Ser904 in the PARP1 catalytic domain, mimicking the amide group of nicotinamide.

  • N-1 Substitution: Often tolerated but restricted by the size of the hydrophobic pocket; small alkyl or benzyl groups can improve cell permeability.

  • Ring Fluorination: Introduction of fluorine at C4-C7 often improves metabolic stability and potency by modulating the pKa and lipophilicity.

Design Workflow Visualization

IndoleDesign Scaffold Indole Core (Purine Mimic) Mod1 C2/C3 Carboxamide (H-Bond Anchor) Scaffold->Mod1 Essential Mod2 Fluorine Sub (C4-7) (Metabolic Stability) Scaffold->Mod2 Optimization Mod3 N1 Functionalization (Solubility/Permeability) Scaffold->Mod3 PK Properties Target PARP1 Nicotinamide Pocket Binding Mod1->Target Mod2->Target Mod3->Target Outcome Catalytic Inhibition & PARP Trapping Target->Outcome

Figure 1: Rational design logic transforming a basic indole scaffold into a potent PARP inhibitor.

Protocol A: High-Throughput Biochemical Screening

Objective: Quantify the IC50 of indole derivatives against recombinant PARP1 enzyme using a colorimetric ELISA-like format.

Principle

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate. Inhibition of PARP1 prevents biotin-NAD+ polymerization, reducing the signal generated by a Streptavidin-HRP conjugate.

Materials
  • Enzyme: Recombinant Human PARP1 (High Specific Activity).

  • Substrate: Biotinylated NAD+ (25 µM final).

  • DNA Template: Activated DNA (Nick-containing).

  • Detection: Streptavidin-HRP and TMB Substrate.

  • Control Inhibitor: Olaparib or Talazoparib (1 µM).

Step-by-Step Methodology

Phase 1: Plate Preparation

  • Coating: Dilute Histone H1/H4 stock to 50 µg/mL in PBS. Add 50 µL/well to a 96-well high-binding plate.

  • Incubation: Cover and incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBST (PBS + 0.05% Tween-20).[1] Add 200 µL Blocking Buffer (5% Non-fat dry milk in PBST) and incubate for 2 hours at Room Temperature (RT).

Phase 2: Enzymatic Reaction

  • Compound Addition: Prepare 4x serial dilutions of indole derivatives in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT). Add 12.5 µL of compound to respective wells.

    • QC Check: Include DMSO-only wells (0% inhibition) and Olaparib wells (100% inhibition).

  • Enzyme Mix: Dilute PARP1 enzyme (0.5 Units/well) + Activated DNA in Assay Buffer. Add 12.5 µL to wells. Incubate 15 min at RT to allow inhibitor binding.

  • Start Reaction: Add 25 µL of PARP Cocktail (Biotin-NAD+ diluted in Assay Buffer).

  • Kinetics: Incubate for 60 minutes at RT.

Phase 3: Detection

  • Wash: Wash plate 3x with PBST.

  • Conjugate: Add 50 µL Streptavidin-HRP (1:1000 dilution in Blocking Buffer). Incubate 30 min at RT.

  • Develop: Wash 3x with PBST. Add 100 µL TMB Substrate. Watch for blue color development (approx. 5-15 min).

  • Stop: Add 50 µL 2M H2SO4. Read Absorbance at 450 nm.[2][3]

Data Analysis: Calculate % Inhibition using the formula:



Plot log(inhibitor) vs. % Inhibition to determine IC50.

Protocol B: Cellular Validation via Synthetic Lethality

Objective: Confirm that the lead indole candidate selectively kills Homologous Recombination (HR)-deficient cells (e.g., BRCA1/2 mutants) while sparing wild-type cells.

Mechanism: Synthetic Lethality

PARP inhibition leads to the accumulation of Single Strand Breaks (SSBs).[4] During replication, these SSBs convert to Double Strand Breaks (DSBs).[4] In HR-proficient cells, these are repaired. In BRCA-deficient cells, repair fails, leading to genomic instability and apoptosis.

SyntheticLethality cluster_WT Wild Type (BRCA+) cluster_Mut Mutant (BRCA-) Indole Indole Inhibitor PARP PARP Enzyme Indole->PARP Inhibits SSB Single Strand Breaks (Accumulation) PARP->SSB Repair Failure Rep DNA Replication SSB->Rep DSB Double Strand Breaks Rep->DSB HR Homologous Recombination DSB->HR NHEJ NHEJ (Error Prone) DSB->NHEJ Survival Cell Survival HR->Survival Death Cell Death (Synthetic Lethality) NHEJ->Death

Figure 2: Mechanism of Synthetic Lethality induced by Indole-based PARP inhibitors.[5][6]

Protocol: 5-Day Clonogenic Survival Assay
  • Seeding: Seed isogenic cell pairs (e.g., DLD-1 BRCA2-/- and DLD-1 WT) at low density (500-1000 cells/well) in 6-well plates.

  • Treatment: 24 hours post-seeding, treat cells with the indole derivative (0.1 nM to 10 µM).

  • Incubation: Incubate for 5-7 days (or until colonies >50 cells form in controls). Change media/drug every 48 hours if stability is an issue.

  • Staining:

    • Wash with PBS.[1][2][3][7][8]

    • Fix with Methanol/Acetic Acid (3:1) for 15 min.

    • Stain with 0.5% Crystal Violet for 20 min.

  • Quantification: Count colonies manually or using automated software (e.g., ImageJ).

Protocol C: Mechanistic Validation ( H2AX Immunofluorescence)

Objective: Visualize and quantify DNA double-strand breaks (DSBs) by detecting phosphorylated Histone H2AX (


H2AX) foci.[9][10]
Reagents[10]
  • Primary Ab: Mouse anti-phospho-Histone H2AX (Ser139).

  • Secondary Ab: Goat anti-Mouse Alexa Fluor 488 (Green).

  • Counterstain: DAPI (Blue).

Workflow
  • Culture: Grow cells on glass coverslips in 12-well plates. Treat with Indole Inhibitor (IC90 concentration) for 24 hours.

  • Fixation:

    • Wash 1x PBS.[2][8]

    • Fix with 4% Paraformaldehyde (PFA) for 15 min at RT.

    • Critical: Do not over-fix, as it masks antigens.

  • Permeabilization: Wash 3x PBS.[1][7] Incubate with 0.2% Triton X-100 in PBS for 10 min.

  • Blocking: Block with 3% BSA in PBS for 1 hour at RT.

  • Staining:

    • Incubate Primary Ab (1:500 in 1% BSA) overnight at 4°C.

    • Wash 3x PBS (5 min each).[3][7]

    • Incubate Secondary Ab (1:1000) + DAPI (1 µg/mL) for 1 hour at RT in dark.

  • Mounting: Mount coverslips on slides using ProLong Gold Antifade.

  • Imaging: Confocal microscopy. Count foci per nucleus.

Expected Result: Effective PARP inhibitors should significantly increase


H2AX foci in BRCA-deficient cells compared to vehicle control.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (ELISA) Insufficient blocking or washingIncrease Tween-20 to 0.1%; Use 5% BSA instead of milk.
Low Signal (ELISA) Enzyme degradationAliquot PARP1 enzyme; avoid freeze-thaw cycles. Add DTT fresh.
No Foci (

H2AX)
Over-fixation or poor permeabilizationReduce PFA time to 10 min; ensure Triton X-100 is fresh.
Crystal Violet Peeling Cells washed awayAllow plates to dry completely before washing dye; wash gently by immersion.

References

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • PARP1 Colorimetric Assay Kit Protocol & Data Sheet. Source: BPS Bioscience URL:[1][11][Link]

  • Immunofluorescence Microscopy of

    
    H2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. 
    Source: Journal of Visualized Experiments (JoVE) / PMC
    URL:[Link]
    
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Source: MDPI (Molecules) URL:[Link]

  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1. Source: ACS Omega URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: High-Polarity Indoles, Tryptamines, and Auxin Derivatives Operator: Senior Application Scientist

Mission Statement

Welcome to the Indole Purification Help Desk. You are likely here because standard C18 protocols are failing you. Polar indole derivatives (e.g., serotonin, melatonin metabolites, hydroxylated tryptamines, indole-3-acetic acid conjugates) present a "Perfect Storm" of chromatographic challenges:

  • Polarity: They elute near the void volume on C18.

  • Basicity: The secondary amine causes severe peak tailing due to silanol interactions.[1][2]

  • Lability: The electron-rich indole ring is prone to rapid oxidative degradation.

This guide moves beyond generic protocols to provide causality-driven solutions for isolating these sensitive compounds.

Module 1: Stationary Phase Selection Strategy

The Issue: "My compound washes off the C18 column in 2 minutes" or "I cannot separate the regioisomers."

The Solution: Stop treating indoles like simple alkyl chains. The indole ring is an electron-rich aromatic system. You must exploit Pi-Pi (


) interactions  or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .
Recommended Phases
Column ClassMechanismBest ForWhy it Works
PFP (Pentafluorophenyl)

Interaction, Dipole-Dipole, Hydrophobic
Regioisomers, Halogenated indoles, Moderately polar tryptaminesThe electron-deficient fluorine ring on the PFP phase strongly interacts with the electron-rich indole ring, providing selectivity C18 cannot match.
Polar-Embedded C18 Hydrophobic + Hydrogen BondingBasic indoles (Tryptamines)The embedded polar group (carbamate/amide) shields silanols, reducing tailing for basic amines without needing ion-pairing agents.
HILIC (Amide/Silica) Partitioning into water layerUltra-polar indoles (Glycosides, Serotonin, Sulfates)Retains compounds that are too polar for RP-HPLC. Amide phases are more stable and reproducible than bare silica.
Workflow: Selecting Your Column

ColumnSelection Start Start: Define Analyte Properties IsPolar Is the compound retained on C18 (>2 min)? Start->IsPolar Isomers Are you separating structural isomers? IsPolar->Isomers Yes UseHILIC HILIC (Amide Phase) High ACN Mobile Phase IsPolar->UseHILIC No (Elutes in Void) Basic Is the amine basic (pKa > 8)? Isomers->Basic No UsePFP PFP (Pentafluorophenyl) Core-Shell Isomers->UsePFP Yes (Critical Separation) UseC18 Standard C18 (Fully Endcapped) Basic->UseC18 No (Neutral/Acidic) UsePolarEmbed Polar-Embedded C18 (Shield RP) Basic->UsePolarEmbed Yes (Severe Tailing)

Figure 1: Decision tree for selecting the optimal stationary phase based on indole polarity and structural complexity.

Module 2: Mobile Phase & pH Chemistry

The Issue: "My peaks are broad and asymmetrical."

The Science: Tryptamines have a basic side chain (pKa ~9.7) and an acidic NH on the indole ring (pKa ~16).

  • At Neutral pH: The amine is protonated (

    
    ), leading to ionic attraction with residual silanols (
    
    
    
    ) on the silica surface. Result: Tailing.
  • At Low pH (<3.0): Silanols are protonated (

    
    ) and neutral, suppressing the interaction.
    
Protocol: The "Gold Standard" Indole Buffer

For Analytical/Prep LC-MS:

  • Solvent A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[3]

  • Why: Formate buffers the mobile phase better than formic acid alone, preventing local pH changes within the column pore that cause peak splitting.

For UV-Only Purification (Non-MS):

  • Modifier: 0.1% Trifluoroacetic Acid (TFA).

  • Why: TFA is a strong ion-pairing agent. It forms a neutral ion pair with the charged amine (

    
    ), masking the charge and significantly sharpening the peak.
    
  • Warning: TFA suppresses ionization in MS. If you must use MS, use <0.05% TFA or rely on the Formate buffer above.

Module 3: Troubleshooting Guide
Ticket #101: "My indole is oxidizing during purification."

Symptoms: Sample turns brown/red in the fraction collector; appearance of "doublet" peaks (dimers) in QC. Root Cause: Indoles are electron-rich and susceptible to radical oxidation, catalyzed by light and dissolved oxygen. The Fix:

  • Solvent Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous mobile phase and the sample diluent. This acts as a sacrificial antioxidant.

  • Light Protection: Wrap fraction collector tubes and sample vials in aluminum foil.

  • Speed: Lyophilize fractions immediately; do not leave them in solution overnight.

Ticket #102: "Severe Peak Tailing (Asymmetry > 1.5)."

Root Cause: Secondary silanol interactions or column overload. The Fix:

  • Check Load: Inject 1/10th the concentration. If peak shape improves, you are overloading.

  • Switch Modifier: If using Formic Acid, switch to TFA (if purification allows) or increase buffer strength to 20mM Ammonium Formate.

  • Temperature: Increase column temperature to 40°C. This improves mass transfer kinetics and reduces tailing.

Ticket #103: "HILIC Retention Instability."

Symptoms: Retention times drift; peak shape varies between injections. Root Cause: HILIC relies on a "water layer" on the silica surface. Indoles can be slow to equilibrate this layer. The Fix:

  • Equilibration: HILIC requires longer equilibration than RP. Use 20 column volumes between runs.

  • Sample Diluent: Crucial. The sample must be dissolved in high organic solvent (e.g., 80% ACN). Injecting a water-dissolved sample into a HILIC column disrupts the water layer, causing peak distortion.

Module 4: Experimental Workflow (Prep-LC)

Scenario: Purification of a polar tryptamine derivative (100 mg).

Step 1: Solubility Check Dissolve 1 mg in 1 mL of mobile phase A (Water). If cloudy, add DMSO dropwise until clear.

  • Tip: Avoid 100% DMSO injection; it causes "solvent breakthrough" where the compound elutes immediately due to the strong solvent environment.

Step 2: Gradient Optimization (Analytical Scale) Run a linear gradient 5-95% B over 20 mins on a PFP column (4.6 x 150 mm).

  • Target: Elution between 20-40% B.

  • Focus: If elution is at 30% B, create a Focused Gradient for Prep: 5% to 25% (fast ramp), then 25% to 35% (shallow ramp over 15 mins).

Step 3: Scale-Up Using a 19 x 150 mm Prep Column (Scale factor ~17x):

  • Flow Rate: Increase from 1 mL/min to 17-20 mL/min.

  • Injection: Scale volume from 10 µL to ~200-500 µL (depending on loop size).

Step 4: Fraction Collection Trigger collection by UV (280 nm for indoles).

  • Immediate Action: Add 10 µL of 1M HCl to fractions if the compound is unstable in basic/neutral solution (though mobile phase is likely acidic already).

Troubleshooting Problem Problem: Peak Tailing CheckLoad 1. Check Load (Dilute 10x) Problem->CheckLoad Improved Improved? CheckLoad->Improved YesOverload Cause: Mass Overload Improved->YesOverload Yes NoSilanol Cause: Silanol Interaction Improved->NoSilanol No Action1 Add TFA or Increase Buffer NoSilanol->Action1 Action2 Switch to PFP or Shield RP Action1->Action2 If fails

Figure 2: Troubleshooting logic for peak tailing in indole chromatography.

References
  • Separation of Indole Isomers using PFP Phases. Source: Fortis Technologies Application Note. URL:[Link]

  • Hydrophilic Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters. Source: Waters Corporation Application Note (XBridge BEH Amide). URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Source: LCGC International (2016). URL:[Link]

  • Troubleshooting Peak Tailing in HPLC. Source: CHROMacademy / LCGC. URL:[Link]

Sources

Technical Support Center: Navigating the Challenge of Poor Cell Permeability in Indole-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical hurdle in the development of indole-carboxamide-based therapeutics: poor cell permeability. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome this common challenge. Our approach is rooted in mechanistic understanding and practical, field-proven strategies.

Introduction: The Permeability Paradox of Indole-Carboxamides

Indole-carboxamides are a prominent scaffold in medicinal chemistry, forming the backbone of numerous potent enzyme inhibitors and receptor modulators.[1][2] Their therapeutic potential is often hampered by a significant challenge: poor cell permeability. This frequently stems from a combination of factors inherent to the scaffold, including low aqueous solubility and the formation of strong hydrogen bonds.[3] This guide will provide a structured approach to diagnosing and resolving permeability issues, enabling you to advance your most promising compounds.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and experimental roadblocks in a direct question-and-answer format.

Q1: My indole-carboxamide shows excellent potency in biochemical assays but has no activity in cell-based assays. What's the likely cause?

A1: This is a classic hallmark of poor cell permeability. The compound is likely unable to cross the cell membrane to reach its intracellular target. Several factors could be at play:

  • High Lipophilicity and Poor Aqueous Solubility: While a degree of lipophilicity is necessary for membrane traversal, highly lipophilic indole-carboxamides can aggregate in aqueous media or become trapped within the lipid bilayer, preventing entry into the cytoplasm.[4]

  • Extensive Hydrogen Bonding: The indole N-H and carboxamide moieties can form strong hydrogen bonds with the surrounding water molecules, creating a high desolvation penalty for entering the lipophilic membrane interior.[3][5]

  • Efflux Pump Substrate: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[6]

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Solubility: Experimentally determine the aqueous solubility of your compound.

    • Lipophilicity (LogP/LogD): Calculate and experimentally verify the LogP or LogD value.

  • Initial Permeability Assessment:

    • Start with a cost-effective, high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[7][8][9] This will help you understand the compound's intrinsic ability to cross a lipid membrane without the complexities of cellular transporters.

  • Cell-Based Permeability Assays:

    • If PAMPA results suggest reasonable passive permeability, proceed to cell-based assays like the Caco-2 or MDCK permeability assays to investigate the role of active transport.[10][11][12][13][14][15][16]

Q2: My PAMPA results show low permeability for my indole-carboxamide. What structural modifications can I make to improve passive diffusion?

A2: Low PAMPA permeability points towards issues with the compound's intrinsic ability to cross a lipid bilayer. Here are some medicinal chemistry strategies to consider:

  • Modulate Lipophilicity:

    • Systematic SAR: Systematically modify substituents on the indole ring and the carboxamide side chain to find an optimal LogP range (typically 1-3 for good permeability).

    • Reduce Molecular Weight and Complexity: Simplify the structure where possible without compromising potency.

  • Mask Hydrogen Bonds:

    • Intramolecular Hydrogen Bonding: Introduce a nearby hydrogen bond acceptor to encourage the formation of an internal hydrogen bond. This "masks" the polar groups, reducing the desolvation penalty for membrane entry.[17][18][19]

    • N-Methylation: Methylating the indole nitrogen can disrupt its hydrogen bonding capability, which can sometimes improve permeability.[5]

  • Prodrug Strategies:

    • Temporarily mask polar functional groups with lipophilic moieties that can be cleaved by intracellular enzymes to release the active drug.

Q3: My compound has good PAMPA permeability but still shows low permeability in Caco-2 assays. What does this discrepancy indicate?

A3: This is a strong indication that your compound is a substrate for cellular efflux pumps. The Caco-2 cell line, derived from human colon adenocarcinoma, expresses various efflux transporters, notably P-glycoprotein (P-gp).[12][14][16]

Troubleshooting Workflow:

A troubleshooting workflow for discrepant permeability results.

Q4: How can I definitively determine if my indole-carboxamide is a P-gp substrate?

A4: To confirm P-gp substrate activity, you should perform a bidirectional permeability assay using a cell line that overexpresses P-gp, such as the MDCK-MDR1 cell line.[11][13][20][21]

  • Calculate the Efflux Ratio (ER): An efflux ratio (Papp B-A / Papp A-B) of 2 or greater is a strong indicator that your compound is actively transported by P-gp.[20]

  • Use a P-gp Inhibitor: Perform the assay in the presence and absence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[11] A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.

Q5: Are there non-cellular methods to predict permeability early in the discovery process?

A5: Yes, in silico methods can be valuable for early-stage prediction and prioritization of compounds.[22][23]

  • Computational Models: Various software packages can predict permeability coefficients based on the molecule's structure. These models often consider parameters like LogP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

  • Molecular Dynamics Simulations: These simulations can model the interaction of your compound with a lipid bilayer, providing insights into the energy barriers for membrane partitioning and translocation.[24]

Part 2: Experimental Protocols

Here we provide detailed, step-by-step methodologies for key permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method for assessing passive membrane permeability.[7][8][9]

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Acceptor plate (96-well)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lecithin in dodecane solution (e.g., 1-4%)[9][25]

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the PAMPA Membrane: Gently add 5 µL of the lecithin/dodecane solution to each well of the donor plate, ensuring the filter is fully coated.[9]

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[9]

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 10-50 µM), ensuring the final DMSO concentration is low (e.g., <1%).[26]

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), with gentle shaking.[9][25]

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Medium
> 10High
Protocol 2: Caco-2 Cell Permeability Assay

This assay is considered the gold standard for in vitro prediction of human intestinal absorption and can also identify substrates of efflux transporters.[10][12][14][16]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Lucifer Yellow (paracellular integrity marker)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., >200 Ω·cm²) to ensure monolayer integrity.[27]

    • Include a low-permeability paracellular marker like Lucifer Yellow in the assay to check for leaky monolayers.[15]

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the cell monolayer with pre-warmed transport buffer.

      • Add the test compound solution to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

      • Collect samples from the basolateral chamber at specified time points.

    • Basolateral to Apical (B-A) Transport:

      • Repeat the process, but add the test compound to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s)Predicted Human Absorption
< 1Low (<30%)
1 - 10Moderate (30-70%)
> 10High (>70%)
Efflux Ratio (ER) Interpretation
< 2No significant efflux
≥ 2Potential efflux substrate[16]

Part 3: Advanced Strategies for Enhancing Permeability

For particularly challenging indole-carboxamides, more advanced approaches may be necessary.

Prodrug Approach

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This strategy can be used to temporarily mask polar groups that hinder membrane permeability.

Prodrug_Strategy cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space A Poorly Permeable Indole-Carboxamide (Active Drug) B Lipophilic Prodrug (Inactive) A->B Chemical Modification C Passive Diffusion B->C Enhanced Permeability D Enzymatic Cleavage (e.g., by Esterases) C->D E Active Drug Released at Target Site D->E

A conceptual workflow of the prodrug strategy.

Nanoparticle-Based Drug Delivery

Encapsulating indole-carboxamides within nanoparticles can overcome several barriers, including poor solubility and low permeability.[28][29]

Common Nanocarrier Systems:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

  • Polymeric Nanoparticles: Can be tailored to control drug release and can be surface-functionalized for targeted delivery.

  • Solid Lipid Nanoparticles (SLNs): Offer good biocompatibility and can enhance oral bioavailability.[28]

Workflow for Nanoparticle Formulation and Testing:

Nanoparticle_Workflow A Select Nanocarrier (e.g., Liposome, Polymer) B Formulate Indole-Carboxamide into Nanoparticles A->B C Characterize Nanoparticles (Size, Charge, Encapsulation Efficiency) B->C D In Vitro Permeability Studies (e.g., Caco-2 Assay) C->D E Assess Cellular Uptake and Intracellular Drug Release D->E F In Vivo Pharmacokinetic and Efficacy Studies E->F

A general workflow for developing and evaluating nanoparticle formulations.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • MDCK Permeability. Creative Biolabs. [Link]

  • Caco2 assay protocol. [No specific source name provided]. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • MDCK Permeability Assay. Domainex. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC. [Link]

  • Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment. [No specific source name provided]. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC - NIH. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [No specific source name provided]. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. [Link]

  • In Silico Prediction of Permeability Coefficients. PubMed. [Link]

  • Indole Antitumor Agents in Nanotechnology Formulations: An Overview. PMC. [Link]

  • Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PMC. [Link]

  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan. [Link]

  • In Silico Prediction of Permeability Coefficients. Springer Nature Experiments. [Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. [No specific source name provided]. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Semantic Scholar. [Link]

  • Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity. PubMed. [Link]

  • Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed. [Link]

  • Using Membrane Partitioning Simulations To Predict Permeability of Forty-Nine Drug-Like Molecules. PubMed. [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]

  • Physicochemical factors affecting permeability. ResearchGate. [Link]

  • Nanoparticles for drug delivery: The need for precision in reporting particle size parameters. [No specific source name provided]. [Link]

Sources

Technical Support Center: Stability of 3-(piperidin-4-yl)-1H-indole-5-carboxamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: February 15, 2026

Welcome to the technical support guide for 3-(piperidin-4-yl)-1H-indole-5-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and stability of this compound in solution. Understanding the stability profile is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results.

The molecular structure of this compound incorporates three key chemical moieties: an indole ring, a piperidine ring, and a carboxamide group. The overall stability of the molecule is a function of the chemical vulnerabilities of these individual components. This guide provides both theoretical insights and practical, validated protocols to help you navigate potential challenges.

Section 1: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the handling and use of this compound in a laboratory setting.

Q1: What is the best solvent for preparing a stock solution, and what are the recommended storage conditions?

A1: For initial solubilization, we recommend using anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Similar indole-containing compounds exhibit good solubility and stability in these organic solvents.[1]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the DMSO is of high purity and stored under desiccated conditions to minimize water content, which can promote hydrolysis.

  • Storage Protocol:

    • Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store these aliquots in tightly sealed vials at -20°C or, for long-term storage (>6 months), at -80°C.

    • Protect the solution from light, as indole moieties can be susceptible to photodegradation.

Q2: I'm observing a loss of compound activity or inconsistent results in my aqueous assay buffer. What is the likely cause?

A2: This is a common issue often linked to the compound's instability in aqueous media. While a DMSO stock is generally stable, the compound can degrade when diluted into aqueous buffers for experiments.

  • Causality: The primary degradation routes in aqueous buffers are hydrolysis and oxidation. The amide linkage is susceptible to hydrolysis, especially at non-neutral pH, and the electron-rich indole ring is prone to oxidation.[2] Some indole derivatives are also known to be unstable in aqueous solutions for extended periods.[1]

  • Troubleshooting Steps:

    • Prepare Fresh Dilutions: Always prepare fresh working solutions in your aqueous buffer immediately before each experiment. Do not store the compound in aqueous solutions for more than a day, even when refrigerated.[1]

    • Minimize Exposure: Add the compound to the assay plate or reaction mixture as the final step to minimize its incubation time in the aqueous environment before the experimental endpoint.

    • Evaluate Buffer pH: The stability of indole derivatives can be highly pH-dependent.[3] If your results are inconsistent, consider performing a preliminary pH stability screen (see Protocol 2) to determine if your buffer's pH is contributing to degradation.

Q3: My analytical chromatogram (HPLC/LC-MS) shows new peaks appearing over time. How can I identify if they are degradation products?

A3: The appearance of new peaks is a strong indicator of degradation. To confirm this and characterize the degradation pathway, a forced degradation study is the industry-standard approach.[2][4] This involves intentionally stressing the compound under various conditions to generate its degradation products in a controlled manner. By comparing the chromatograms of stressed and unstressed samples, you can identify and track the formation of degradants. A detailed methodology is provided in Protocol 2.

Q4: What are the primary chemical liabilities and potential degradation pathways for this molecule?

A4: Based on its structure, this compound has several potential degradation pathways:

  • Oxidation: The indole ring is electron-rich and is the most likely site for oxidation. This can occur through exposure to air (auto-oxidation), reactive oxygen species in assay media, or light.

  • Hydrolysis: The carboxamide bond can be hydrolyzed under strong acidic or basic conditions, breaking the molecule into an indole-carboxylic acid and a piperidine-amine fragment.

  • Piperidine Ring Cleavage: While less common under typical chemical conditions, the C-N bonds within the piperidine ring can be a site of metabolic or microbial degradation.[5][6]

  • Photodegradation: Exposure to UV or high-intensity light can induce degradation, a known issue for many indole-containing compounds.[2]

cluster_degradation Potential Degradation Pathways Parent 3-(piperidin-4-yl)-1H- indole-5-carboxamide Oxidation Oxidation (Indole Ring) Parent->Oxidation O2, Peroxides Hydrolysis Hydrolysis (Amide Bond) Parent->Hydrolysis H+ / OH- Photodegradation Photodegradation (UV/Light Exposure) Parent->Photodegradation hν (Light)

Caption: Potential degradation pathways for the molecule.

Section 2: Experimental Protocols for Stability Assessment

These protocols provide a framework for systematically evaluating the stability of this compound.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial as it must be able to resolve the parent compound from all potential degradation products and impurities.[2][4]

  • Column: Start with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile or Methanol.

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to identify the retention time of the parent compound and any existing impurities.

    • Analyze samples from the forced degradation study (Protocol 2) to ensure all new peaks (degradants) are well-separated from the parent peak. Adjust the gradient as needed to improve resolution.

  • Detection: Use a UV-Vis Diode Array Detector (DAD). Monitor at multiple wavelengths, including the compound's λmax (typically 260-300 nm for indoles) and a broader range (e.g., 210-400 nm) to ensure detection of degradants that may have different spectral properties.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure system precision, and calculate parameters like tailing factor and theoretical plates to confirm good chromatographic performance.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying degradation pathways and are a key component of regulatory submissions.[2][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis Prep Prepare Solution of Compound (e.g., 1 mg/mL in 50:50 ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (60°C, in solution) Prep->Thermal Photo Photostability (ICH Q1B light exposure) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples (vs. Control at T=0) by Stability-Indicating HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradants (LC-MS) Analyze->Identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Samples: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a solvent mixture like acetonitrile/water.

  • Acid Hydrolysis: Mix the sample solution with 0.1 M HCl. Incubate at 60°C. Collect time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze.

  • Base Hydrolysis: Mix the sample solution with 0.1 M NaOH. Incubate at 60°C. Collect time points, neutralize with an equivalent amount of HCl, and analyze.

  • Oxidative Degradation: Mix the sample solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Collect time points and analyze.

  • Thermal Degradation: Incubate the sample solution at 60°C, protected from light. Collect time points and analyze.

  • Photostability: Expose the solid compound and a solution to controlled light exposure as per ICH Q1B guidelines. Analyze against a control sample stored in the dark.

  • Analysis: Analyze all stressed samples, alongside a T=0 control, using the developed stability-indicating HPLC method. Calculate the percentage of remaining parent compound and the relative percentage of each degradation product.

Section 3: Data Summary and Key Considerations

Proper data interpretation is key to building a comprehensive stability profile.

Table 1: Example Data from Forced Degradation Study

Stress ConditionDurationTemperature% Parent RemainingMajor Degradant Peaks (RT, min)
0.1 M HCl24 hours60°C85.2%4.5 min, 7.1 min
0.1 M NaOH24 hours60°C91.5%8.2 min
3% H₂O₂8 hoursRoom Temp78.9%10.3 min (major), 11.5 min
Heat (Solution)72 hours60°C98.1%Minor peaks observed
PhotostabilityICH Std.25°C94.6%10.3 min

Note: This is illustrative data. Actual results must be determined experimentally.

Table 2: Recommended Handling and Storage Summary

Solution TypeSolventStorage TemperatureRecommended Max DurationKey Considerations
Stock Solution Anhydrous DMSO-20°C to -80°C> 6 monthsAliquot to avoid freeze-thaw; protect from light.
Working Solution Aqueous Buffer2-8°C or Room Temp< 8 hoursPrepare fresh daily; pH-dependent stability.[3]
Solid Material Crystalline SolidRoom Temperature> 2 yearsStore in a desiccator, protected from light.

References

  • Mitigating degradation of indole compounds during storage and analysis. BenchChem.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.
  • Discovery of indole deriv
  • Indole-3-carboxaldehyde Product Inform
  • Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1: evidence from (1)
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.

Sources

Optimizing crystalline forms of indole-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Crystalline Forms of Indole-5-Carboxamide Derivatives

Introduction: The Indole-5-Carboxamide Challenge

Indole-5-carboxamide derivatives are a privileged scaffold in kinase inhibitor design (e.g., targeting JAK, TRPV1, or MAO-B). However, their solid-state behavior presents unique challenges. The interplay between the indole N-H (hydrogen bond donor) and the carboxamide moiety (donor/acceptor) often creates competing hydrogen bond networks. This leads to a high propensity for oiling out (Liquid-Liquid Phase Separation, LLPS) , solvate formation , and concomitant polymorphism .

This guide addresses these specific failure modes. It moves beyond generic advice, offering causal analysis and self-validating protocols derived from the specific physicochemical properties of this chemical class.

Module 1: Troubleshooting Oiling Out (LLPS)

Context: Indole-5-carboxamides often "oil out" rather than crystallize because the amorphous/liquid phase is metastable within the supersaturated region. This is frequently driven by strong intermolecular H-bonding that favors disordered aggregation over ordered lattice packing.

Q1: My product separates as a sticky oil upon cooling, even though the purity is >98%. How do I force crystallization?

Root Cause Analysis: You are likely operating in the "Oiling Out Zone"—a region where the Liquid-Liquid Equilibrium (LLE) curve lies above the Solid-Liquid Equilibrium (SLE) solubility curve. This is common in solvent systems where the drug has high solubility at high temperatures but drops precipitously upon cooling (e.g., Methanol/Water or DMSO/Water).

Troubleshooting Protocol:

  • Determine the Metastable Zone Width (MSZW): Measure the cloud point (oil formation) and the clear point (dissolution).

  • Implement a "Seeding at Low Supersaturation" Strategy:

    • Step A: Heat the mixture to clear solution (

      
      ).
      
    • Step B: Cool to

      
      , which must be above the cloud point (
      
      
      
      ) but below the solubility curve (
      
      
      ).
    • Step C: Add 0.5–1.0 wt% of crystalline seeds.

    • Step D: Hold isothermally for 2-4 hours to allow seed growth surface area to consume supersaturation.

    • Step E: Cool slowly (0.1–0.2 °C/min) to the final isolation temperature.

Q2: I don't have seeds because I've never isolated a solid. How do I bypass the oil phase?

Solution: Use Temperature Cycling with Anti-solvent .

  • Dissolve the oil in a "good" solvent (e.g., THF or Ethanol) at ambient temperature.

  • Add anti-solvent (e.g., Heptane or Water) dropwise until a faint turbidity (oil droplets) appears.

  • Heat the mixture until the oil re-dissolves (usually 10-15°C increase).

  • Cool slowly. The oil droplets often act as heterogeneous nucleation sites. If oil reappears, cycle the temperature up and down (amplitude 5-10°C) around the phase boundary. This "annealing" promotes the reorganization of disordered oil clusters into ordered nuclei.

Visualization: Oiling Out Decision Tree

OilingOutStrategy Start Problem: Material Oils Out CheckMP Is T(oil) > Melting Point of solid? Start->CheckMP Melt Cause: Melted Phase (Not Oiling Out) CheckMP->Melt Yes LLPS Cause: Liquid-Liquid Phase Separation (LLPS) CheckMP->LLPS No SeedAvailable Are seeds available? LLPS->SeedAvailable SeedProtocol Protocol: Seed in Metastable Zone (Above T_oil) SeedAvailable->SeedProtocol Yes SolventCheck Check Solvent System SeedAvailable->SolventCheck No NoSeeds Protocol: Temp Cycling & Anti-solvent Tuning SolventCheck->NoSeeds Current system ok ChangeSolvent Action: Switch to solvent with lower dielectric constant SolventCheck->ChangeSolvent H-bond mismatch

Caption: Decision logic for diagnosing and resolving oiling-out events during crystallization.

Module 2: Polymorph Control & Screening

Context: Indole-5-carboxamides can pack in multiple motifs:

  • Form I (Thermodynamic): Often involves head-to-tail amide-to-amide hydrogen bonding chains.

  • Form II (Metastable): Often involves indole N-H to carbonyl dimers.

  • Solvates: The amide group is a magnet for water and alcohols.

Q3: My XRPD shows a mixture of peaks that changes batch-to-batch. How do I stabilize a single form?

Root Cause Analysis: You are likely witnessing Concomitant Polymorphism or Solvent-Mediated Transformation . If the energy barrier between forms is low, slight variations in cooling rate or impurity profile can shift the outcome.

Experimental Protocol: Competitive Slurry (Ostwald Ripening) This is the gold standard for identifying the thermodynamically stable form.

  • Preparation: Mix equal parts (approx. 50 mg each) of all observed solid forms (Form A, Form B, etc.) in a vial.

  • Solvent: Add saturated solution of the compound (approx. 1 mL). Do not dissolve the solids; create a suspension.

  • Agitation: Stir at the target isolation temperature (e.g., 20°C) for 24–72 hours.

  • Mechanism: The more soluble (metastable) crystals will dissolve, and the supersaturation generated will precipitate onto the less soluble (stable) crystals.

  • Analysis: Filter and analyze via XRPD. The remaining solid is the stable form at that temperature.

Q4: I see an extra peak at low 2-Theta (approx 5-8°) that disappears after drying. What is it?

Insight: This is classic behavior for a Channel Solvate . Indole-5-carboxamides can form lattice channels that trap solvent molecules. The low-angle peak indicates a large unit cell characteristic of solvated structures.

  • Action: Perform TGA (Thermogravimetric Analysis). A weight loss step before the melting/decomposition point confirms a solvate.

  • Fix: If the solvate is undesirable, switch to a non-solvate forming solvent (e.g., change from Methanol to Isopropyl Acetate) or dry at elevated temperatures (>60°C) under vacuum to collapse the channel, though this may lead to amorphous material.

Visualization: Polymorph Screening Workflow

PolymorphScreen Input Crude Material Screen Solvent Screening (Polar/Non-polar/H-bond) Input->Screen Evap Fast Evaporation (Kinetic Forms) Screen->Evap Cool Slow Cooling (Thermodynamic Forms) Screen->Cool Slurry Slurry Conversion (Stability Check) Screen->Slurry Analysis XRPD / DSC / TGA Evap->Analysis Cool->Analysis Slurry->Analysis Selection Select Lead Form Analysis->Selection

Caption: Workflow for identifying and selecting the optimal polymorphic form.

Module 3: Chemical Purity & Color Removal

Q5: My crystals are off-white/yellow, but HPLC says 99.5% purity. Why?

Insight: Indole derivatives are prone to oxidative degradation, forming highly colored quinoidal impurities (e.g., indigo-like oligomers) at ppm levels undetectable by standard UV-HPLC (often stuck on the column or having different extinction coefficients).

Troubleshooting Guide:

  • Avoid Oxidative Stress: Perform all crystallizations under an inert atmosphere (

    
    ).
    
  • Additive: Add 0.1% w/w sodium bisulfite or ascorbic acid to the aqueous phase during workup to prevent oxidation.

  • Adsorbent Treatment:

    • Dissolve crude in a polar solvent (THF/MeOH).

    • Add Activated Carbon (e.g., Darco G-60) or Silica Scavengers (5-10 wt% relative to API).

    • Stir for 30 mins at 40-50°C. Note: Cold carbon treatment is inefficient.

    • Filter hot through Celite.

Quantitative Data Summary: Typical Solvent Classes for Indoles

Solvent ClassExamplesSuitability for Indole-5-CarboxamidesRisk Factor
Alcohols Methanol, EthanolHigh Solubility. Good for initial dissolution.High risk of solvate formation.
Ethers THF, MTBEMedium Solubility. MTBE is an excellent anti-solvent.Peroxide formation (degrades indole).
Esters Ethyl Acetate, IPAcSelective. Good for rejecting polar impurities.Transesterification (rare but possible).
Aprotic DMSO, DMFToo High Solubility. Difficult to remove; promotes oiling out.
Hydrocarbons Heptane, TolueneAnti-solvents. Low solubility; use only to drive yield.

References

  • Polymorphism in Indole Derivatives: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.[1] [Link]

  • Oiling Out Mechanisms: Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. National Institutes of Health (PubMed). [Link]

  • Solid Form Screening Principles: Solid Form Screenings in Pharmaceutical Development: a Perspective on Current Practices. Pharmaceutical Research (Springer). [Link]

  • Indole-Carboxamide Bioactivity & Synthesis: Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency.[2] PubMed. [Link]

  • Room Temperature Phosphorescence (Rigid Crystal Structure): Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. MDPI.[1] [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination on Indole Cores

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting N-Arylation of Indoles (Selectivity & Reactivity)

Introduction

Welcome to the advanced troubleshooting hub for indole functionalization. As researchers, we know that indoles are "ambident" nucleophiles. While the N1 position is the desired target in a Buchwald-Hartwig amination, the C2 and C3 positions are electron-rich and prone to competing electrophilic palladation (C-arylation).

Successful N-arylation requires a precise orchestration of ligand sterics (to force reductive elimination) and base strength (to ensure N-deprotonation). This guide moves beyond basic recipes to the mechanistic causality of failure.

Module 1: The Diagnostic Workflow

Before changing reagents, identify the failure mode.

Use the logic map below to diagnose your specific issue.

IndoleTroubleshooting Start Reaction Outcome Analysis CheckLCMS Analyze Crude Mixture (LCMS/NMR) Start->CheckLCMS NoConv < 5% Conversion CheckLCMS->NoConv Starting Material Remains WrongRegio Product is C2 or C3 Arylated CheckLCMS->WrongRegio Wrong Mass/Shift LowYield Conversion Stops at 40-60% CheckLCMS->LowYield Stalled CatDeath Issue: Catalyst Deactivation NoConv->CatDeath Sol1 Action: Switch to G3/G4 Precatalyst (Avoids induction period) CatDeath->Sol1 MechDrift Issue: Electrophilic Palladation Pathway WrongRegio->MechDrift Sol2 Action: Increase Ligand Bulk (tBuXPhos) & Use Stronger Base (NaOtBu) MechDrift->Sol2 Poisoning Issue: Indole Oligomerization or Halide Inhibition LowYield->Poisoning Sol3 Action: Switch Halide (I → Br) or Add Water (0.1 equiv) for solubility Poisoning->Sol3

Figure 1: Decision tree for diagnosing indole N-arylation failures based on crude reaction analysis.

Module 2: Selectivity & Ligand Selection
Q: Why am I observing C3-arylation instead of N1-arylation?

A: This is a competition between Nucleophilic Attack (N-arylation) and Electrophilic Palladation (C-arylation) .

  • The Mechanism: Indoles are electron-rich at C3. If the palladium center is electrophilic (electron-poor ligand) or the base is too weak to deprotonate the Nitrogen (pKa ~16), the Pd(II)-Ar species will coordinate to the C2=C3 bond and insert at C3.

  • The Fix: You must accelerate the reductive elimination of the N-C bond. This is achieved by using bulky, electron-rich biaryl phosphine ligands. The steric bulk "squeezes" the Pd center, forcing the product out.

Ligand Selection Matrix
Ligand ClassSpecific LigandBest Use CaseMechanism Note
Buchwald G3/G4 tBuXPhos Standard Indoles Excellent for preventing C-arylation due to extreme bulk.
Buchwald G3/G4 BrettPhos Primary Amines Warning:[1][2][3] Often too selective for primary amines; may struggle with steric bulk of indole.
Stradiotto Mor-DalPhos Difficult/Steric Indoles The "Nuclear Option." High activity for N-heterocycles where Buchwald ligands stall [1].
Old School BINAP / DPPF Simple Substrates Generally inferior for regioselectivity; often leads to mixtures.
Module 3: The Base & Precatalyst Factor[1][5][6]
Q: My reaction turns black immediately and yields are <10%. Why?

A: You are experiencing "Pd Black" precipitation, indicating the catalyst has decomposed before entering the catalytic cycle.

  • Cause: Using Pd(dba)₂ or Pd(OAc)₂ requires an induction period to generate the active Pd(0) species. During this time, unstable intermediates often aggregate into inactive metal.

  • Solution: Switch to Precatalysts (Gen 3 or Gen 4) . These are air-stable Pd(II) complexes that rapidly reduce to the active Monoligated Pd(0) species upon exposure to base, bypassing the instability window [2].

Q: Can I use Carbonate bases (K₂CO₃, Cs₂CO₃)?

A: generally, No , unless the indole is highly acidic (electron-deficient).

  • Reasoning: The pKa of indole in DMSO is ~16. Carbonates (conjugate acid pKa ~10) are too weak to effectively deprotonate the indole N-H. Without deprotonation, the nitrogen is a poor nucleophile, and the reaction pathway drifts toward C-arylation.

  • Recommendation: Use NaOtBu (Sodium tert-butoxide) or LiHMDS . These strong bases ensure the formation of the indolyl anion, which is the required species for transmetallation.

Module 4: Experimental Protocols
Protocol A: General N-Arylation using Buchwald Precatalysts

Use this for standard indole substrates.

  • Preparation: In a glovebox or under active Argon flow.

  • Vessel: 1-dram vial with a PTFE-lined cap (or microwave vial).

  • Reagents:

    • Indole (1.0 equiv)

    • Aryl Bromide/Chloride (1.0 - 1.2 equiv)

    • Base: NaOtBu (1.4 equiv)

    • Catalyst: tBuXPhos Pd G3 (1–3 mol%)

  • Solvent: Toluene or Dioxane (anhydrous, degassed). Concentration: 0.2 M.

  • Execution:

    • Add solids first.

    • Add solvent.[2][3]

    • Seal and heat to 90–110 °C for 12–16 hours.

    • Note: If using Aryl Iodides, add 20 mol% CuI to prevent iodide inhibition, or switch to Aryl Bromides [3].

Protocol B: The "Stradiotto" Method (For Stubborn Substrates)

Use this when standard Buchwald conditions fail or yield C-arylation.

  • Ligand: Mor-DalPhos (or PAd2-DalPhos).

  • Precursor: [Pd(cinnamyl)Cl]₂ (or similar Pd(II) source if precatalyst unavailable).

  • Base: LiHMDS or NaOtBu.

  • Solvent: Toluene.

  • Key Difference: This ligand system is exceptionally good at handling the steric clash of the indole nucleus while preventing β-hydride elimination side pathways [1].

Module 5: Mechanistic Visualization

Understanding the cycle helps you visualize where the "jam" is occurring.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Indole) OxAdd->TransMet + Indolyl Anion SidePath Side Path: C-H Activation (C3) OxAdd->SidePath Low Sterics / Weak Base BaseStep Base Activation (Indole -> Indolyl Anion) BaseStep->TransMet Deprotonation RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Determining Step RedElim->Pd0 Regeneration

Figure 2: The Catalytic Cycle. Note that weak bases or small ligands divert the flux from Transmetallation to the C-H Activation side path.

References
  • Stradiotto, M., et al. (2018).[4] Probing the effect of donor-fragment substitution in Mor-DalPhos on palladium-catalyzed C–N and C–C cross-coupling reactivity. ResearchGate.

  • Buchwald, S. L., et al. (2013). G3 and G4 Buchwald Precatalysts. Sigma-Aldrich / Merck.

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[5][6] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters.

  • BenchChem Support. (2025). Troubleshooting guide for Buchwald-Hartwig amination. BenchChem.

Sources

Technical Support Center: Resolving Aggregation Issues in Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Biochemical Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most common and confounding challenges in the lab: compound and protein aggregation. Aggregation can lead to misleading data, false positives, and a significant waste of resources.[1][2] This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you ensure the integrity and accuracy of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a problem in biochemical assays?

A: Compound aggregation is a phenomenon where small molecules self-associate in aqueous solutions to form colloidal particles, often in the low-to-mid micromolar concentration range.[1][3] These aggregates are a major source of assay interference, as they can non-specifically interact with and inhibit proteins, leading to false-positive results.[1][2] This is particularly problematic in high-throughput screening (HTS), where a significant percentage of initial "hits" can be attributed to aggregation.[1] Recognizing and mitigating aggregation early is crucial to avoid pursuing misleading drug candidates.[1][2]

Q2: What's the difference between aggregation and precipitation?

A: While both involve the compound coming out of a fully solubilized state, they are distinct phenomena. Precipitation results in a solid, often crystalline, phase that is generally irreversible upon simple dilution. In contrast, aggregation forms colloidal particles that are suspended in the solution.[1] A key characteristic of aggregates is that they can often be dissolved by diluting the compound concentration below a "critical aggregation concentration" (CAC).[1]

Q3: What are the primary drivers of protein aggregation in an assay?

A: Protein aggregation is often triggered by environmental stressors that compromise the protein's native, stable structure.[4] Common causes include:

  • Thermal Stress: Elevated temperatures during incubation or storage can cause proteins to partially unfold, exposing hydrophobic regions that then stick together.[4][5]

  • pH and Ionic Strength: Deviations from the optimal pH and salt concentration can alter the protein's surface charge, leading to electrostatic interactions that promote aggregation.[4][6]

  • Mechanical Stress: Agitation, vigorous mixing, or shear forces from pumping can physically denature proteins.[4]

  • High Protein Concentration: Crowded conditions increase the likelihood of intermolecular interactions and aggregation.[4][7]

  • Freeze-Thaw Cycles: The formation of ice crystals can create localized high concentrations of protein and shifts in pH, leading to instability.[4]

Q4: How can I tell if my "hit" compound is an aggregator?

A: Several tell-tale signs can suggest aggregation is at play:

  • Steep Dose-Response Curves: Aggregators often exhibit unusually steep Hill slopes in their concentration-response curves.[8]

  • Sensitivity to Detergents: The inhibitory effect of an aggregator is often significantly reduced or eliminated in the presence of a non-ionic detergent like Triton X-100 or Tween-20.[1][9]

  • Time-Dependent Inhibition: The apparent inhibition may increase with longer pre-incubation times as the aggregates form and interact with the target protein.[1]

  • Promiscuity: The compound shows activity across multiple, unrelated assays and targets.[10]

II. Troubleshooting Guides

Issue 1: High background or non-specific signal in my assay.

This is a common indicator of aggregation, where either the protein or the test compound is non-specifically interacting with assay components or surfaces.

Troubleshooting Workflow

start High Background Signal Detected check_buffer Step 1: Review Buffer Composition start->check_buffer add_detergent Step 2: Add Non-Ionic Detergent check_buffer->add_detergent Is pH/ionic strength optimal? optimize_salt Step 3: Optimize Salt Concentration add_detergent->optimize_salt Detergent added, re-test result_fail Issue Persists add_detergent->result_fail:w add_blocker Step 4: Incorporate Blocking Agent optimize_salt->add_blocker Salt optimized, re-test optimize_salt->result_fail:w result_ok Signal Stabilized add_blocker->result_ok Blocking agent added, re-test add_blocker->result_fail:w

Caption: Workflow for troubleshooting high background signal.

Detailed Steps & Rationale
  • Review Buffer Composition:

    • Action: Check the pH and ionic strength of your assay buffer. Proteins are least soluble at their isoelectric point (pI).[7] Ensure the buffer pH is at least one unit away from the protein's pI.

    • Causality: At the pI, the net charge of the protein is zero, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[4] Adjusting the pH imparts a net charge, enhancing solubility.

  • Incorporate a Non-Ionic Detergent:

    • Action: Add a small amount (typically 0.01% - 0.1% v/v) of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer.[11]

    • Causality: Detergents are amphipathic molecules with a polar head and a non-polar tail.[12] They disrupt the formation of compound aggregates and can also prevent proteins from sticking to surfaces and each other by coating hydrophobic patches.[13] This is often the single most effective strategy to prevent aggregation-based assay interference.[1]

  • Optimize Salt Concentration:

    • Action: Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl).[11]

    • Causality: Salts can shield electrostatic interactions that may lead to non-specific binding and aggregation.[11] However, excessively high salt concentrations can also promote aggregation via a "salting out" effect, so optimization is key.[14]

  • Add a Blocking Agent:

    • Action: Include a "decoy" protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% - 5% (w/v) in the buffer.[1][11]

    • Causality: BSA and other blocking agents coat the surfaces of your assay plate and other plasticware, preventing your target protein or compound from adsorbing non-specifically.[11] This is particularly useful for reducing ligand sticking to plasticware.[11]

Issue 2: My purified protein aggregates during concentration or storage.

Protein instability is a frequent challenge, especially when moving from purification to assay conditions or during long-term storage.

Troubleshooting Workflow

start Protein Aggregates During Concentration/Storage check_temp Step 1: Assess Temperature start->check_temp add_stabilizers Step 2: Add Stabilizing Excipients check_temp->add_stabilizers Is it optimal? change_buffer Step 3: Screen Different Buffers add_stabilizers->change_buffer Excipients added, re-test result_fail Aggregation Continues add_stabilizers->result_fail:w add_reducing Step 4: Add Reducing Agent change_buffer->add_reducing Buffer screen complete, re-test change_buffer->result_fail:w result_ok Protein Stabilized add_reducing->result_ok Reducing agent added, re-test add_reducing->result_fail:w

Caption: Workflow for stabilizing purified protein.

Detailed Steps & Rationale
  • Assess Temperature Conditions:

    • Action: For storage, flash-freeze aliquots and store at -80°C instead of 4°C.[7] Avoid repeated freeze-thaw cycles.[4] During concentration, perform steps at 4°C if the protein is heat-labile.

    • Causality: Low temperatures minimize the risk of thermal denaturation.[4] Cryoprotectants like glycerol (5-20%) prevent the formation of damaging ice crystals during freezing.[7]

  • Add Stabilizing Excipients:

    • Action: Supplement your buffer with stabilizers. Common choices include:

      • Glycerol (5-20%): Acts as a cryoprotectant and increases solvent viscosity.

      • Sugars (e.g., sucrose, trehalose): Provide thermal protection.[4]

      • Amino Acids (e.g., Arginine, Glutamate): Can minimize hydrophobic interactions and improve solubility.[4][14]

    • Causality: These excipients work by preferentially excluding themselves from the protein surface, which thermodynamically favors the more compact, native state of the protein.

  • Screen Different Buffer Systems:

    • Action: Don't assume a single buffer is optimal for all proteins. Test a panel of buffers (e.g., HEPES, Phosphate, Tris, Citrate) at various pH levels.[15]

    • Causality: Different buffer species can have specific interactions with a protein.[16] For example, some studies have shown that phosphate and citrate buffers can increase the aggregation propensity of certain antibodies compared to acetate or MES buffers.[16]

  • Include a Reducing Agent:

    • Action: If your protein has surface-exposed cysteine residues, add a reducing agent like DTT or TCEP to the buffer.[7]

    • Causality: Cysteine residues can oxidize to form intermolecular disulfide bonds, which leads to aggregation. Reducing agents prevent this by keeping the sulfhydryl groups in their reduced state.[7]

III. Experimental Protocols

Protocol 1: Detergent-Sensitivity Counter-Screen

This is a critical assay to determine if the observed activity of a compound is due to aggregation.

Objective: To differentiate true inhibitors from aggregators by testing for activity in the presence and absence of a non-ionic detergent.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Target enzyme and substrate

  • Assay buffer

  • Assay buffer containing 0.02% Triton X-100

  • Known aggregating compound (positive control, e.g., Methylene Blue)[3]

  • Known non-aggregating inhibitor (negative control, if available)

  • Assay plates and plate reader

Procedure:

  • Prepare two sets of assay plates.

  • In Plate A, prepare serial dilutions of your test compound, positive control, and negative control using the standard Assay Buffer .

  • In Plate B, prepare identical serial dilutions using the Assay Buffer containing 0.02% Triton X-100 .

  • Add the target enzyme to all wells. Pre-incubate for 15 minutes at room temperature. This allows time for aggregates to form in Plate A.

  • Initiate the reaction by adding the substrate to all wells.

  • Measure the reaction progress on a plate reader according to your standard assay protocol.

  • Calculate the IC50 values for each compound under both conditions.

Data Interpretation:

CompoundIC50 (No Detergent)IC50 (+0.02% Triton X-100)Interpretation
Test Compound 5 µM> 100 µMLikely Aggregator: A significant rightward shift (>10-fold) in IC50 indicates the detergent is disrupting aggregates responsible for inhibition.
Test Compound 5 µM6 µMLikely True Inhibitor: The IC50 is unaffected by the detergent, suggesting a specific binding interaction.
Positive Control 2 µM> 50 µMAssay Validated: The known aggregator shows detergent sensitivity.
Negative Control 1 µM1.2 µMAssay Validated: The known inhibitor is not affected by the detergent.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS provides direct physical evidence of aggregate formation by measuring particle size in solution.[1]

Objective: To quantify the size of particles formed by a test compound at various concentrations.

Materials:

  • Test compound stock solution

  • Assay buffer (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume cuvettes or microplates compatible with the DLS instrument

Procedure:

  • Prepare a series of dilutions of the test compound in filtered assay buffer, starting from the highest concentration used in your biochemical assay. Also prepare a buffer-only blank.

  • Transfer each sample to a clean, dust-free cuvette or plate well.

  • Equilibrate the samples at the same temperature as your biochemical assay.

  • Measure the particle size distribution for each sample using the DLS instrument.

  • Analyze the data to determine the average particle diameter (Z-average) and the polydispersity index (PDI).

Data Interpretation:

  • Buffer Blank: Should show no significant particle population (typically < 5 nm).

  • Non-Aggregating Compound: The DLS profile should be similar to the buffer blank across all concentrations.

  • Aggregating Compound: As the concentration increases, you will observe the appearance of a new population of larger particles, typically in the range of 50-500 nm.[3] The concentration at which these particles appear is the Critical Aggregation Concentration (CAC).[1] A high PDI (>0.5) also suggests a heterogeneous mixture of particle sizes, which can be indicative of aggregation.

IV. Conclusion

Aggregation is a pervasive challenge in biochemical assays, but it is not an insurmountable one. By understanding the underlying mechanisms and employing systematic troubleshooting strategies, researchers can confidently distinguish true biological activity from assay artifacts.[2] The key is to be vigilant, incorporate control experiments like detergent-sensitivity tests early in the discovery process, and optimize assay conditions to favor the native, soluble state of both proteins and compounds. This proactive approach not only saves valuable time and resources but also ensures the scientific integrity of your research.

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. (2026, January 20). Retrieved from [Link]

  • Challenges of Protein Aggregation during Purification - BioPharm International. (2026, January 10). Retrieved from [Link]

  • Aggregation in drug development: a challenge that can be avoided | Fidabio. (2023, August 16). Retrieved from [Link]

  • Effect of Buffer Species on the Unfolding and the Aggregation of Humanized IgG. (2025, August 6). Retrieved from [Link]

  • Protein aggregation: Challenges approaches for mitigation - PipeBio. (2024, April 23). Retrieved from [Link]

  • Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products - RSC Publishing. (2019, November 21). Retrieved from [Link]

  • Uncovering the Role of Detergents in Protein Solubilization - G-Biosciences. (2013, March 6). Retrieved from [Link]

  • Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. - YouTube. (2023, April 18). Retrieved from [Link]

  • Effect of buffer species on the unfolding and the aggregation of humanized IgG - PubMed. (2007, September 15). Retrieved from [Link]

  • How to avoid protein aggregation during protein concentration? - ResearchGate. (2013, September 14). Retrieved from [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility - G-Biosciences. (2019, January 29). Retrieved from [Link]

  • Full article: Evolution of assay interference concepts in drug discovery - Taylor & Francis. (2021, March 18). Retrieved from [Link]

  • Detergents as selective inhibitors and inactivators of enzymes - PubMed. (n.d.). Retrieved from [Link]

  • Avoiding will-o'-the-wisps: aggregation artifacts in activity assays - Practical Fragments. (2009, August 29). Retrieved from [Link]

  • Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un - Biozentrum. (n.d.). Retrieved from [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. (2021, October 27). Retrieved from [Link]

  • Flagging Problematic Compounds in Drug Discovery - NMX Research and Solutions. (2021, October 20). Retrieved from [Link]

  • Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed. (2006, June 15). Retrieved from [Link]

  • Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed. (n.d.). Retrieved from [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. (n.d.). Retrieved from [Link]

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025, June 24). Retrieved from [Link]

Sources

Formulation strategies for hydrophobic indole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Formulation Strategies for Hydrophobic Indole Scaffolds

The Indole Challenge: A Molecular Perspective

Indole scaffolds are ubiquitous in drug discovery (e.g., kinase inhibitors, GPCR ligands), yet they present a distinct formulation paradox. Their planar, bicyclic structure promotes strong


 stacking interactions, often resulting in high melting points (MP) and high lattice energy.
  • The Problem: Many indole derivatives are not just "grease balls" (high LogP); they are "brick dust" (High MP, Low Solubility). They resist solvation not just because they dislike water, but because they love themselves too much to break their crystal lattice.

  • The Strategy: Your formulation approach must disrupt this lattice energy (Amorphous Solid Dispersions) or bypass the dissolution step entirely (Lipid Systems/Nanosuspensions).

Formulation Decision Matrix

Do not guess. Use physicochemical properties to dictate your strategy.

FormulationDecision Start START: Analyze Indole Scaffold CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (High Lattice Energy) CheckMP->HighMP High MP LowMP MP < 150°C (Low Lattice Energy) CheckMP->LowMP Low MP CheckLogP Check LogP HighLogP LogP > 4 (Lipophilic) CheckLogP->HighLogP Grease Ball Cyclodextrin Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) CheckLogP->Cyclodextrin IV/Parenteral Need ASD Amorphous Solid Dispersion (Spray Drying / HME) HighMP->ASD Solubility Limited Nanosuspension Nanosuspension (Media Milling) HighMP->Nanosuspension Dissolution Rate Limited LowMP->CheckLogP Lipid Lipid Formulation (SEDDS / SMEDDS) HighLogP->Lipid

Figure 1: Decision tree for selecting formulation strategy based on melting point and lipophilicity.

Protocol 1: Amorphous Solid Dispersion (ASD) via Spray Drying[1][2]

Best For: "Brick Dust" indoles (High MP, Low Solubility) intended for oral delivery. Mechanism: Immobilizes the drug in a high-energy amorphous state within a polymer matrix, preventing recrystallization.

Materials:
  • Polymer: HPMCAS-L (for pH-dependent release) or PVPVA64 (for immediate release).

  • Solvent: Acetone/Methanol (90:10) or Dichloromethane (if solubility is critical).

  • Ratio: Start with 1:3 (Drug:Polymer).

Step-by-Step Workflow:
  • Solubility Check: Dissolve the indole scaffold in the solvent. The solution must be clear. If hazy, sonicate or filter (0.45 µm). Note: A hazy feed solution guarantees a crystalline product.

  • Polymer Addition: Add the polymer after the drug is fully dissolved to prevent encapsulation of undissolved crystals.

  • Spray Drying Parameters (Büchi B-290 Scale):

    • Inlet Temp:

      
       (e.g., ~65°C for Acetone).
      
    • Outlet Temp: Must be

      
       of the polymer to prevent stickiness. Target 40-45°C.
      
    • Aspirator: 100%.

    • Pump Rate: 15-20% (Keep low to ensure dry particles).

  • Secondary Drying: Vacuum dry the powder at 40°C for 24 hours to remove residual solvent. Residual solvent acts as a plasticizer and will induce recrystallization.

Troubleshooting ASDs:
IssueProbable CauseCorrective Action
Low Yield (< 30%) Product is sticky (Outlet temp > Tg).Lower the pump rate or increase aspirator gas flow. Switch to a higher Tg polymer (e.g., HPMCAS-H).
Crystallinity (XRD peaks) Phase separation or slow drying.Increase gas flow rate (atomization pressure) to make smaller droplets. Reduce drug loading (try 1:4).
Precipitation in Media "Spring" without "Parachute".The polymer is not sustaining supersaturation. Add a surfactant (e.g., 5% TPGS) to the feed solution.

Protocol 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Best For: "Grease Ball" indoles (LogP > 4, Low MP). Mechanism: Presents the drug in a pre-dissolved state within lipid droplets, bypassing the energy barrier of crystal dissolution.

The "Golden Triad" Formulation:

A Type III SEDDS typically consists of:

  • Oil (30-50%): Capryol 90 (solubilizer) or Peceol.

  • Surfactant (30-40%): Cremophor EL or Tween 80 (emulsifier).

  • Co-solvent (10-20%): Transcutol HP or PEG 400 (prevents drug precipitation).

Optimization Protocol:
  • Solubility Screening: Add excess indole to 1g of each excipient. Heat to 50°C, vortex, equilibrate for 48h. Centrifuge and analyze supernatant by HPLC. Select the oil with highest solubility.

  • Construction of Pseudo-Ternary Phase Diagram: Mix Oil, Surfactant, and Co-surfactant in various ratios. Titrate with water.

  • Visual Assessment:

    • Clear/Bluish Transparent: Nano-emulsion (Ideal).

    • Milky White: Macro-emulsion (Acceptable, but slower absorption).

    • Oil Separation: Failed formulation.

Protocol 3: Cyclodextrin Complexation (Parenteral Focus)

Best For: IV formulations where organic solvents (DMSO) must be minimized. Mechanism: The hydrophobic indole moiety inserts into the apolar cavity of the cyclodextrin (CD), while the hydrophilic exterior ensures water solubility.

Preferred CD: Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Avoid native β-CD due to nephrotoxicity in parenteral use.

Complexation Efficiency Workflow:

CDComplexation Step1 Prepare CD Solution (20-40% w/v in Water) Step2 Add Excess Indole Step1->Step2 Step3 Equilibration (Stir 24h @ 25°C) Step2->Step3 Step4 Filtration (0.22 µm PVDF) Step3->Step4 Step5 Lyophilization (Optional for solid storage) Step4->Step5

Figure 2: Workflow for preparing Cyclodextrin-Indole inclusion complexes.

Critical Tip: If binding constant (


) is low, adjust pH. Indoles with ionizable groups (e.g., -NH, -COOH) bind differently when ionized. Uncharged forms usually bind tighter to the hydrophobic cavity.

Troubleshooting Center (FAQ)

Q: My indole compound precipitates immediately upon dilution in bioassay media (1% DMSO). A: This is "Crash-out." DMSO is a powerful solvent, but water is a powerful anti-solvent.

  • Fix: Switch to a co-solvent system . Instead of 100% DMSO stock, use:

    • 50% PEG 400 / 50% Ethanol (Stock).

    • Dilute into media containing 0.5% Methylcellulose to inhibit crystal growth.

Q: The ASD shows a single Tg (Glass Transition) initially but two Tgs after 1 month. A: Phase separation has occurred. The drug and polymer are no longer miscible.

  • Fix: The drug loading is likely above the thermodynamic solubility limit of the polymer. Reduce drug loading from 25% to 10-15%. Alternatively, switch to a polymer with hydrogen bond donors (e.g., PVP-VA) that can interact with the indole nitrogen to "lock" it in place.

Q: My lipid formulation turns cloudy when stored in the fridge. A: The surfactant is precipitating or the oil is solidifying.

  • Fix: Ensure all excipients have a melting point below 4°C. Avoid using high-melting semi-solid surfactants like Gelucire 44/14 if refrigeration is required. Store at room temperature if chemical stability permits.

Comparative Data Summary

Formulation StrategySolubility EnhancementComplexityPrimary RiskSuitable Indole Type
pH Adjustment 2-5xLowPrecipitation in vivoIonizable Indoles only
Cosolvents 10-50xLowToxicity/TolerabilityEarly Discovery Screening
Cyclodextrins 50-100xMediumLow Binding AffinityIV / Parenteral
Lipid (SEDDS) 100-500xHighDigestion Variability"Grease Balls" (High LogP)
ASD (Spray Dry) 500-1000xHighRecrystallization"Brick Dust" (High MP)

References

  • Lipid-Based Drug Delivery Systems: Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Amorphous Solid Dispersions: Newman, A., et al. (2015). Amorphous Solid Dispersions: Utilization and Challenges in Drug Discovery and Development. Journal of Pharmaceutical Sciences. Link

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Nanosuspensions: Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs.[1][2][3][4][5] Journal of Advanced Pharmaceutical Technology & Research. Link

  • Indole Solubility Studies: Berthelot, M., et al. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PLOS ONE. Link

Sources

Technical Support Center: Minimizing Side Reactions During Piperidine Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for piperidine deprotection in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). The removal of the Fmoc group with piperidine is a critical, repeated step in peptide synthesis. While generally efficient, this step is also a major source of yield-reducing and difficult-to-separate side products.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively minimize these common side reactions.

Our philosophy is grounded in understanding the causality behind each experimental choice. By explaining the "why" behind a protocol, we empower you to make informed decisions and adapt procedures to your specific peptide sequence.

Troubleshooting Guide: Common Side Reactions

This section directly addresses the most prevalent issues encountered during and as a result of piperidine deprotection. Each entry follows a "Question & Answer" format, detailing the mechanism, detection, and prevention strategies.

Question 1: My yield is low, and I see impurities with the same mass as my target peptide, especially near Aspartic Acid (Asp) residues. What's happening?

Answer: You are likely encountering Aspartimide Formation . This is one of the most significant base-catalyzed side reactions in Fmoc SPPS.[1][2][3][4]

  • Why it Happens (The Mechanism): The backbone amide nitrogen following an Asp residue acts as a nucleophile. Catalyzed by the basic conditions of piperidine treatment, it attacks the side-chain ester of the Asp residue (commonly a t-Butyl ester). This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide intermediate.[3][4] This intermediate is unstable and can be opened by nucleophiles like piperidine or residual water. This ring-opening is non-regioselective and can occur at two positions, leading to a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide. Crucially, the formation of the aspartimide intermediate can also cause racemization at the α-carbon of the Asp residue.[4] The resulting β-peptides and D-Asp isomers often have identical masses and similar chromatographic behavior to the target peptide, making purification extremely challenging. The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being particularly susceptible due to lower steric hindrance.[3][4]

  • How to Detect It:

    • LC-MS: Look for multiple peaks with the same mass as the target peptide. Isomers resulting from aspartimide formation often co-elute or elute very closely to the main product.

    • Mass Spectroscopy: You may also detect piperidide adducts, which will have a mass increase corresponding to the addition of piperidine minus water.

  • How to Prevent It:

    • Modify Deprotection Conditions: Adding an acidic additive to the piperidine solution can suppress the side reaction. A common and effective solution is to add 0.1 M 1-Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution.[1][5]

    • Use Sterically Hindered Protecting Groups: Replace the standard Fmoc-Asp(OtBu)-OH with a bulkier side-chain protecting group. These groups physically block the backbone amide from attacking the side-chain ester. Excellent options include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH, which have been shown to dramatically reduce aspartimide formation.

    • Backbone Protection: Protect the backbone amide nitrogen of the amino acid C-terminal to the Asp residue. This prevents it from acting as a nucleophile. This is typically achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH, where Dmb (2,4-dimethoxybenzyl) protects the Glycine amide nitrogen.[4]

Mechanism of Aspartimide Formation

Aspartimide_Formation cluster_peptide Peptide Chain on Solid Support cluster_intermediate Aspartimide Intermediate cluster_products Undesired Products P1 ...-NH-CH(R)-CO- Asp Asp(OtBu) Xaa -NH-CH(R'')-CO-... Intermediate Succinimide Ring Asp->Intermediate Base-Catalyzed Cyclization (Piperidine) Alpha α-Aspartyl Peptide (D/L) Intermediate->Alpha Ring Opening (H₂O / Piperidine) Beta β-Aspartyl Peptide (D/L) Intermediate->Beta Piperidide Piperidide Adducts (α/β, D/L) Intermediate->Piperidide

Caption: Base-catalyzed cyclization at Asp residues leads to various impurities.

Question 2: My synthesis stops prematurely, especially after adding the second amino acid. My overall yield is very low, but the crude product looks clean. What could be the issue?

Answer: This is a classic symptom of Diketopiperazine (DKP) Formation . This side reaction is most prominent at the dipeptide stage and results in the cleavage of the dipeptide from the resin.[1][6][7][8]

  • Why it Happens (The Mechanism): After the deprotection of the second amino acid, the newly liberated N-terminal amine can perform an intramolecular nucleophilic attack on the ester linkage connecting the C-terminal amino acid to the resin.[1][9] This forms a stable six-membered ring (a diketopiperazine), cleaving the entire dipeptide from the solid support.[7][9] The cleaved DKP is then washed away during subsequent steps, leading to a "traceless" failure—a low yield with no obvious impurity in the final crude analysis.[10] This reaction is particularly problematic for sequences containing Proline or Glycine at the C-terminus or penultimate position, as they readily adopt the necessary conformation for cyclization.[1][7][11]

  • How to Detect It:

    • Yield Loss: A dramatic and unexpected drop in yield is the primary indicator.

    • Monitoring: Collect the piperidine deprotection and wash solutions after the second amino acid coupling. Analyze this solution by LC-MS to detect the cleaved DKP byproduct.

  • How to Prevent It:

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin: For sequences known to be susceptible to DKP formation, using a highly sterically hindered resin like 2-CTC is the most effective solution.[10] The bulky nature of the linker shields the ester bond from intramolecular attack.

    • Couple a Dipeptide: Instead of coupling the first two amino acids sequentially, couple a pre-synthesized dipeptide unit (e.g., Fmoc-Pro-Gly-OH). This completely bypasses the vulnerable dipeptidyl-resin intermediate.[10]

    • Optimize Deprotection Conditions: For moderately susceptible sequences on standard resins (like Wang), use milder deprotection conditions for the second amino acid. This can include using a lower concentration of piperidine, shorter reaction times, or using a less nucleophilic base combination like 2% DBU / 5% piperazine in NMP.[9][10] The third amino acid should be coupled immediately after deprotection and washing.[11]

Workflow: DKP Formation and Prevention

DKP_Workflow cluster_path start Couple 2nd AA deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect side_reaction Intramolecular Cyclization deprotect->side_reaction Pro or Gly in sequence? continue_synthesis Couple 3rd AA deprotect->continue_synthesis Other AA cleavage DKP Cleavage from Resin (Low Yield) side_reaction->cleavage success Successful Elongation continue_synthesis->success

Caption: DKP formation pathway leading to peptide cleavage from the resin.

Question 3: I'm observing racemization, particularly with Cysteine (Cys) residues. How can I minimize this?

Answer: Racemization (epimerization) of amino acids, especially at the C-terminus, is a known side reaction catalyzed by the base used for Fmoc deprotection.[11] Cysteine is particularly susceptible.

  • Why it Happens (The Mechanism): The α-proton of an amino acid ester is acidic. The piperidine base can abstract this proton, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers. C-terminal Cysteine is highly prone to this, with racemization levels reported as high as 11.8% for Cys(Trt) after 4 hours of treatment with 20% piperidine/DMF.[11]

  • How to Detect It:

    • Chiral HPLC/GC: The most definitive method is to use a chiral column to separate the D- and L-isomers of the peptide or its constituent amino acids after hydrolysis.

    • LC-MS: Diastereomeric peptides may sometimes be separated on high-resolution reverse-phase columns, appearing as closely eluting peaks with identical masses.

  • How to Prevent It:

    • Use a Milder Base: For syntheses involving C-terminal Cysteine, consider replacing piperidine with a different deprotection reagent. Using 50% morpholine in DMF can significantly reduce racemization (e.g., to 3.8% for Cys(Trt) after 4 hours).[11] A combination of 5% piperazine with 1% DBU has also been shown to cause virtually no increase in epimerization.[12]

    • Minimize Exposure Time: Use the shortest possible deprotection times that still ensure complete Fmoc removal. For batch-wise synthesis, rapid treatments (e.g., maximum of 5 minutes) with 50% piperidine-DMF can be effective.[11]

    • Choose the Right Protecting Group: The choice of Cys side-chain protection matters. Fmoc-Cys(Thp)-OH has been shown to significantly lower racemization compared to Fmoc-Cys(Trt)-OH during both coupling and deprotection steps.

Question 4: My deprotection seems slow or incomplete, especially with long or hydrophobic peptides. What should I do?

Answer: Incomplete Fmoc deprotection is a common issue, often caused by peptide aggregation on the solid support.[13] This leads to deletion sequences, where one or more amino acids are missing from the final product.

  • Why it Happens (The Mechanism): As the peptide chain elongates, it can fold back on itself and form secondary structures (e.g., beta-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can physically block the piperidine from accessing the N-terminal Fmoc group, leading to sluggish or incomplete removal.[13] The presence of a polyethylene glycol (PEG) chain can also cause steric hindrance and poor solvation, further impeding deprotection.[14]

  • How to Detect It:

    • Kaiser Test: A negative (yellow/colorless) or weak Kaiser test result after the deprotection step indicates the presence of unreacted Fmoc-protected amines.[15]

    • UV-Vis Monitoring: In automated synthesizers, slow deprotection can be observed as a broad or tailing peak for the release of the dibenzofulvene-piperidine adduct, which is monitored around 301 nm.[11][15]

    • LC-MS of Crude Product: The presence of significant peaks with masses corresponding to [M-(mass of one amino acid)] are indicative of deletion sequences.

  • How to Prevent It:

    • Use a Stronger Deprotection Reagent: For "difficult" sequences, switch to a more potent deprotection cocktail. A common choice is 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[5] A combination of 2% DBU and 5% piperazine in NMP is also highly effective and can complete deprotection in under a minute.[9][12]

    • Change the Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties and can help disrupt peptide aggregation.[5]

    • Increase Temperature: Performing the deprotection step at an elevated temperature (e.g., 40-50°C) can help break up aggregates and improve reaction kinetics.[15] Microwave-assisted synthesis utilizes this principle to great effect.[16][17]

Frequently Asked Questions (FAQs)

Q: What is the standard concentration of piperidine, and can I change it? A: The standard concentration is 20% piperidine in DMF.[15][18] You can adjust this. Lowering the concentration (e.g., to 5%) can sometimes reduce side reactions like DKP formation, but may require longer reaction times.[9] Conversely, higher concentrations (up to 50%) can be used for rapid deprotections to minimize side reactions like racemization.[11]

Q: My piperidine solution has turned yellow. Can I still use it? A: No. Piperidine can degrade over time, especially when exposed to air and light. A yellow color indicates oxidation and potential degradation. Always use fresh, high-quality piperidine to prepare your deprotection solutions to ensure reliable and complete Fmoc removal.[15]

Q: What is the dibenzofulvene (DBF) adduct, and why is it important? A: When the Fmoc group is cleaved, it releases a reactive intermediate called dibenzofulvene (DBF).[18][19] Piperidine acts as a scavenger, reacting with DBF via a Michael addition to form a stable, soluble adduct.[20] This prevents the reactive DBF from participating in side reactions, such as reattaching to the deprotected N-terminus of the peptide.[13] The formation of this adduct has a strong UV absorbance around 301 nm (molar absorptivity ε ≈ 7800-8500 M⁻¹cm⁻¹), which is widely used to monitor the progress of the deprotection reaction in real-time.[15][20][21]

Q: Are there alternatives to piperidine for Fmoc deprotection? A: Yes. While piperidine is the most common reagent, several alternatives exist, often used to address specific side reactions:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base used for difficult sequences. It's much faster than piperidine but does not scavenge DBF, so it is often used in combination with a scavenger like piperidine (e.g., 2% DBU / 2% piperidine / 96% DMF).[11][13]

  • Piperazine: A less nucleophilic base that has been shown to significantly reduce DKP formation and aspartimide formation compared to piperidine.[9][22] It is often used in combination with DBU for very fast and clean deprotections.[12]

  • Morpholine: A weaker base that is particularly useful for minimizing racemization of sensitive residues like C-terminal Cysteine.[11]

Summary Tables

Table 1: Troubleshooting Guide Summary
Problem Probable Cause Key Indicators Primary Solution(s)
Co-eluting impurities, same massAspartimide FormationMultiple peaks at target massAdd 0.1M HOBt to deprotection solution; Use Fmoc-Asp(OMpe/OBno)-OH
Low yield, clean crudeDiketopiperazine (DKP) FormationLoss of dipeptide from resinUse 2-CTC resin; Couple a pre-formed dipeptide
Racemization / EpimerizationBase-catalyzed proton abstractionDiastereomeric peaks in LC-MSUse milder base (Morpholine, Piperazine/DBU); Minimize deprotection time
Incomplete deprotectionPeptide AggregationNegative Kaiser test; Deletion sequencesUse stronger base (DBU); Switch solvent to NMP; Increase temperature
Table 2: Comparison of Deprotection Reagents
Reagent/Cocktail Typical Concentration Key Advantage(s) Primary Disadvantage(s)
Piperidine20% in DMFStandard, effective, scavenges DBFCan catalyze aspartimide, DKP, and racemization side reactions
DBU2% in DMFVery fast, effective for aggregated sequencesDoes not scavenge DBF; can exacerbate aspartimide formation
Piperazine / DBU5% Piperazine / 2% DBU in NMPVery fast, reduces DKP and aspartimide formationRequires multiple components
Morpholine50% in DMFSignificantly reduces racemizationSlower deprotection than piperidine

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Google.
  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem. (n.d.). BenchChem.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. (2022, December 6). National Center for Biotechnology Information.
  • Methods for Removing the Fmoc Group. (n.d.). Google.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). AAPPTEC.
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (n.d.). ChemPep Inc..
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. (2022, March 29). American Chemical Society Publications.
  • Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.). Springer Nature.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC. (n.d.). National Center for Biotechnology Information.
  • ASPARTIMIDE FORMATION - Iris Biotech GmbH. (n.d.). Iris Biotech.
  • DKP formation mechanism. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.). BenchChem.
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Side reactions associated with piperidine treatment of PEG-containing molecules - Benchchem. (n.d.). BenchChem.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.). Google.
  • How to avoid aspartimide formation with Fmoc-L-Phe-MPPA - Benchchem. (n.d.). BenchChem.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc.
  • Calibration curves. dibenzofulvene-base adduct (µM) vs. Absorbance,... - ResearchGate. (n.d.). ResearchGate.
  • Efficient Fmoc-deprotection using piperazine/DBU for microwave assisted solid phase peptide synthesis. (n.d.). Royal Society of Chemistry.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016, November 15). MDPI.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Google.
  • Total wash elimination for solid phase peptide synthesis - PMC - NIH. (2023, December 9). National Center for Biotechnology Information.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Peptide synthesis - Wikipedia. (n.d.). Wikipedia.

Sources

Enhancing metabolic stability of indole-piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stabilization of Indole-Piperidine Scaffolds

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Welcome to the Metabolic Stability Solutions Hub.

You have reached the Tier 3 Engineering Desk. It appears your indole-piperidine lead series is suffering from rapid clearance (


) or short half-life (

) in microsomal assays. This guide treats your molecule as a system that requires debugging and hardware upgrades.

Below are the diagnostic workflows, engineering patches (SAR strategies), and troubleshooting FAQs designed to extend the in vivo survival of your compound.

Module 1: Diagnostic Hub (Root Cause Analysis)

Before synthesizing new analogs, you must identify the specific "crash site" on your molecule. High clearance is a symptom; the specific metabolic pathway is the root cause.

Step 1.1: The Triage Protocol

Do not rely solely on


. You must differentiate between oxidative clearance (CYP-mediated) and other pathways.

Standard Operating Procedure (SOP-01):

  • Run Microsomal Stability (HLM/RLM): Determine Intrinsic Clearance (

    
    ).
    
    • Threshold: If

      
      , the compound is likely flow-limited (rapidly cleared).
      
  • Run Metabolite Identification (MetID): Incubate with microsomes for 60 min. Analyze via LC-MS/MS (

    
     scans) to locate 
    
    
    
    Da (oxidation),
    
    
    Da (carbonylation), or
    
    
    Da (demethylation) shifts.
  • Reactive Metabolite Check: If stability is decent but toxicity is high, run a Glutathione (GSH) trapping assay to check for reactive intermediates (e.g., indole epoxides).

Visualization: Diagnostic Workflow

The following diagram outlines the logic flow for diagnosing metabolic instability.

MetabolicDiagnostics Start Compound Failure (High Clearance) Assay Microsomal Stability (HLM/RLM) Start->Assay Decision Is NADPH dependent? Assay->Decision NonCYP Non-CYP Mediated (Hydrolysis/Reductase) Decision->NonCYP No MetID Metabolite ID (LC-MS/MS) Locate Soft Spot Decision->MetID Yes IndoleOx Indole Oxidation (+16 Da / +32 Da) MetID->IndoleOx PipOx Piperidine alpha-C Oxidation (+14 Da / +16 Da) MetID->PipOx N_Ox N-Oxidation (+16 Da) MetID->N_Ox

Caption: Logic flow for isolating the metabolic liability using NADPH-dependence and Mass Shifts.

Module 2: Structural Engineering (SAR Patches)

Once the "soft spot" is identified via MetID, apply the following structural modifications. The Indole-Piperidine scaffold has two primary zones of failure.

Zone A: The Piperidine Ring (The

-Carbon Liability)

The carbon atoms adjacent to the nitrogen (


-carbons) are highly susceptible to CYP450 oxidation (specifically CYP3A4 and CYP2D6), leading to iminium ion formation and ring opening.

Engineering Fixes:

  • Steric Shielding (Gem-Dimethylation):

    • Action: Add two methyl groups to the

      
      -carbon.
      
    • Mechanism:[1][2][3][4][5] Steric bulk prevents the Heme-Iron of CYP450 from accessing the C-H bond for abstraction.

    • Risk: Increases Lipophilicity (LogP), potentially hurting solubility.

  • Electronic Deactivation (Fluorination):

    • Action: Introduce Fluorine at the

      
      - or 
      
      
      
      -position.
    • Mechanism:[1][2][3][4][5] The strong electron-withdrawing nature of Fluorine pulls electron density away from the C-H bond, increasing the bond dissociation energy (BDE) and making it harder to oxidize.

  • Rigidification (Spiro/Bridged Systems):

    • Action: Convert the piperidine into a spiro-cycle or bridged bicycle (e.g., tropane or azabicyclo[3.1.0]hexane).

    • Mechanism:[1][2][3][4][5] Alters the ring pucker, preventing the molecule from adopting the conformation required for the CYP active site.

Zone B: The Indole Core (The Electron-Rich Liability)

Indoles are electron-rich aromatics. CYP enzymes attack the C2-C3 double bond (epoxidation) or the benzene ring (hydroxylation).

Engineering Fixes:

  • Block the C3 Position:

    • Action: If C3 is unsubstituted, add a small group (Cl, F, Me, or CN).

    • Mechanism:[1][2][3][4][5] C3 is the most nucleophilic site; blocking it prevents direct oxidation and electrophilic attack.

  • Scaffold Hopping (Azaindole):

    • Action: Replace Indole with 7-Azaindole or 5-Azaindole .

    • Mechanism:[1][2][3][4][5] The pyridine-like nitrogen reduces the overall electron density of the ring system, making it less attractive to oxidative enzymes while maintaining H-bond donor/acceptor capability.

  • N-Masking:

    • Action: Alkylate the Indole Nitrogen (if H-bonding is not critical for potency).

    • Mechanism:[1][2][3][4][5] Prevents N-dealkylation or N-glucuronidation.

Comparison Matrix: Modification vs. Impact
Modification StrategyTarget SiteMetabolic Stability ImpactPhysicochemical Risk

-gem-dimethyl
PiperidineHigh (

)

LogP (Solubility Risk)
Fluorination Piperidine/IndoleMedium (

)

pKa (Basicity change)
Azaindole Switch Indole CoreVery High (

)

Polar Surface Area (PSA)
Electron Withdrawing Group (CN, Cl) Indole RingMedium (

)
Potential Toxicity (CN)
Module 3: Troubleshooting FAQ

Common user-submitted tickets regarding Indole-Piperidine optimization.

Q: I blocked the Piperidine


-carbons, but stability didn't improve. Why? 
A:  You likely have "Metabolic Switching." By blocking the primary soft spot, you forced the enzyme to attack the secondary site (likely the Indole benzene ring or the linker).
  • Fix: Re-run MetID. If the mass shift is +16 Da on the aromatic region, you must now apply Zone B fixes (e.g., switch to Azaindole or add a Fluorine to the benzene ring).

Q: My compound is stable in microsomes (HLM) but has high clearance in vivo. What is happening? A: Microsomes only contain Phase I enzymes (CYPs). You are likely missing Phase II conjugation (Glucuronidation) or non-CYP pathways (Aldehyde Oxidase).

  • Fix: Test stability in Hepatocytes (which contain Phase I & II enzymes). Indole N-glucuronidation is a common clearance route that microsomes will miss.

Q: Replacing Indole with Azaindole killed my potency. How do I recover it? A: The Indole N-H is a Hydrogen Bond Donor (HBD). 7-Azaindole has an internal H-bond between N7 and the N1-H, effectively hiding the proton and reducing HBD strength.

  • Fix: Try 5-Azaindole or 6-Azaindole , which do not form this internal H-bond, preserving the donor capability of the pyrrole NH.

Visualization: Optimization Decision Tree

Use this logic gate to determine your next synthetic step.

OptimizationLogic Input Unstable Lead MetID_Result MetID Result? Input->MetID_Result Path_Pip Piperidine Oxidation MetID_Result->Path_Pip Alpha-C / N-Ox Path_Ind Indole Oxidation MetID_Result->Path_Ind Aromatic Ox Sol_Pip1 Add alpha-F or alpha-Me Path_Pip->Sol_Pip1 Sol_Pip2 Bridge/Spiro (Rigidify) Path_Pip->Sol_Pip2 Sol_Ind1 Switch to Azaindole Path_Ind->Sol_Ind1 Sol_Ind2 Add EWG (F/Cl) to Benzene Ring Path_Ind->Sol_Ind2

Caption: Decision tree for selecting chemical modifications based on MetID data.

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard textbook for metabolic stability principles).
  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry.

  • Wiesner, J., et al. (2021). "Indole Scaffolds in Drug Discovery."[6][7] Molecules. (Discusses indole oxidation liabilities).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

Sources

Validation & Comparative

A Comparative Guide to PARP Inhibition: Evaluating Novel Compounds Against the Benchmark of Niraparib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[1][2] This guide provides a comprehensive framework for the evaluation of novel chemical entities as potential PARP inhibitors, using the well-characterized and clinically approved drug, Niraparib, as a benchmark for comparison. We will delve into the established mechanisms of Niraparib and present a detailed roadmap of experimental protocols necessary to characterize a compound of interest, such as 3-(piperidin-4-yl)-1H-indole-5-carboxamide.

Understanding the Benchmark: Niraparib

Niraparib is a potent, orally available inhibitor of PARP-1 and PARP-2 enzymes.[2][3] Its primary mechanism of action involves the inhibition of PARP's enzymatic activity, which is crucial for the repair of single-strand DNA breaks.[4] By inhibiting PARP, single-strand breaks accumulate and, upon DNA replication, lead to the formation of double-strand breaks. In cancer cells with defective HRR pathways, these double-strand breaks cannot be efficiently repaired, resulting in genomic instability and subsequent cell death through a process known as synthetic lethality.[1][2]

A key feature of Niraparib and other potent PARP inhibitors is the phenomenon of "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[4] These trapped complexes are highly cytotoxic and are a significant contributor to the therapeutic efficacy of the drug.[4] Niraparib has demonstrated significant clinical benefit, particularly as a maintenance therapy for patients with recurrent ovarian cancer who have responded to platinum-based chemotherapy.[4][5]

Introducing the Contender: this compound

While Niraparib provides a clear benchmark, the quest for novel PARP inhibitors with improved efficacy, selectivity, or safety profiles is ongoing. Here, we consider this compound, a compound with a distinct chemical scaffold. To date, the primary therapeutic investigations of this scaffold have been in the fields of antimalarial and anti-trypanosomal research.[6][7] Its potential as a PARP inhibitor has not been extensively reported in publicly available literature, making it an ideal candidate for the evaluation framework outlined in this guide.

A Framework for Comparative Evaluation

To ascertain whether this compound or any novel compound possesses PARP inhibitory activity comparable or superior to Niraparib, a systematic, multi-tiered experimental approach is required. This framework encompasses biochemical assays, cell-based assays, and the assessment of downstream cellular effects.

Tier 1: Biochemical Assays of PARP Inhibition

The initial step is to determine the direct inhibitory effect of the compound on PARP enzyme activity in a cell-free system.

Objective: To quantify the in vitro potency of the test compound against PARP-1 and PARP-2 and compare it to Niraparib.

Key Experiment: In Vitro PARP Activity Assay

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP in the presence of damaged DNA.[8] The potency of an inhibitor is determined by its ability to reduce this activity.

Experimental Protocol: In Vitro PARP1/2 Activity Assay (Chemiluminescent)

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Histone-coated 96-well plates

  • Activated DNA (e.g., nicked DNA)

  • Biotinylated NAD+

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chemiluminescent HRP substrate

  • Test compound (this compound) and Niraparib

  • Assay buffer and wash buffer

Procedure:

  • Prepare serial dilutions of the test compound and Niraparib in assay buffer.

  • To the histone-coated wells, add the PARP enzyme (PARP-1 or PARP-2), activated DNA, and the diluted compounds.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate to allow for the PARP-catalyzed reaction to occur.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the biotinylated histones.

  • Wash the plate again to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent HRP substrate.

  • Measure the luminescence using a microplate reader. The signal is proportional to PARP activity.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation:

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)
NiraparibValueValue
This compoundValueValue

Table 1: Hypothetical comparative IC50 values for Niraparib and the test compound against PARP-1 and PARP-2.

Interpretation of Results: A low nanomolar IC50 value for this compound would indicate potent direct inhibition of the PARP enzyme, warranting further investigation. The relative potency against PARP-1 and PARP-2 compared to Niraparib will provide insights into its selectivity.

Tier 2: Cell-Based Assays of PARP Inhibition and Cytotoxicity

The next crucial step is to assess the compound's activity in a cellular context, determining its ability to inhibit PARP within living cells and its cytotoxic effects on cancer cell lines.

Objective: To evaluate the cell permeability and target engagement of the test compound and its selective cytotoxicity in HRR-deficient cancer cells.

Key Experiment 1: PARP Activity in Whole Cells

This can be assessed by measuring the levels of poly(ADP-ribose) (PAR) in cells after treatment with a DNA damaging agent and the test compound.

Key Experiment 2: Cell Viability/Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of their viability after treatment with the compounds. The MTT or WST-1 assays are commonly used for this purpose.[9]

Experimental Protocol: WST-1 Cell Viability Assay

Materials:

  • HRR-deficient (e.g., BRCA1-mutant) and HRR-proficient cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound and Niraparib

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed the HRR-deficient and HRR-proficient cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and Niraparib.

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).

  • Add WST-1 reagent to each well and incubate for a few hours. Metabolically active cells will convert WST-1 into a colored formazan product.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the half-maximal growth inhibitory concentration (GI50) for each compound in both cell lines.

Data Presentation:

CompoundGI50 in HRR-deficient cells (µM)GI50 in HRR-proficient cells (µM)Selectivity Index (Proficient/Deficient)
NiraparibValueValueValue
This compoundValueValueValue

Table 2: Hypothetical comparative GI50 values and selectivity index for Niraparib and the test compound.

Interpretation of Results: A significantly lower GI50 in HRR-deficient cells compared to HRR-proficient cells (a high selectivity index) for this compound would be a strong indicator of a synthetic lethal mechanism of action, similar to Niraparib.

Tier 3: Mechanistic Cellular Assays

To confirm that the observed cytotoxicity is due to the intended mechanism of action (i.e., inhibition of DNA repair), further mechanistic studies are necessary.

Objective: To demonstrate that the test compound induces DNA damage and apoptosis in HRR-deficient cells.

Key Experiment: γ-H2AX Immunofluorescence Staining for DNA Double-Strand Breaks

H2AX is a histone protein that is rapidly phosphorylated (to form γ-H2AX) at the sites of DNA double-strand breaks.[10][11] Immunofluorescent detection of γ-H2AX foci is a sensitive marker of DNA damage.[10]

Experimental Protocol: γ-H2AX Immunofluorescence Staining

Materials:

  • HRR-deficient cancer cells

  • Cell culture slides or plates suitable for imaging

  • Test compound and Niraparib

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed HRR-deficient cells on slides or imaging plates and treat with the test compound and Niraparib at concentrations around their GI50 values.

  • After an appropriate incubation period, fix and permeabilize the cells.

  • Block non-specific antibody binding.

  • Incubate with the primary anti-γ-H2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the number and intensity of γ-H2AX foci per nucleus.

Data Visualization:

DNA_Damage_Response cluster_0 Normal Cell (HRR Proficient) cluster_1 HRR-Deficient Cell + PARP Inhibitor ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits ber Base Excision Repair (BER) parp->ber initiates dna_repaired DNA Repaired ber->dna_repaired ssb_inhibited Single-Strand Break (SSB) parp_trapped Trapped PARP ssb_inhibited->parp_trapped parp_inhibitor Niraparib or Test Compound parp_inhibitor->parp_trapped traps replication_fork_collapse Replication Fork Collapse parp_trapped->replication_fork_collapse dsb Double-Strand Break (DSB) replication_fork_collapse->dsb hrr_deficient Defective HRR dsb->hrr_deficient cannot repair gamma_h2ax γ-H2AX Foci Formation dsb->gamma_h2ax marks apoptosis Apoptosis hrr_deficient->apoptosis

Sources

Structural & Functional Divergence: Indazole vs. Indole PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary

In the landscape of poly(ADP-ribose) polymerase (PARP) inhibition, the distinction between Indazole (exemplified by Niraparib) and Indole/Tricyclic Indole (exemplified by Rucaparib) scaffolds extends far beyond simple chemical nomenclature. While both classes competitively inhibit the NAD+ binding pocket, they exhibit divergent behaviors in PARP trapping potency , pharmacokinetic (PK) profiles , and metabolic stability .

This guide objectively compares these two structural classes, providing experimental evidence that dissociates catalytic inhibition (


) from cytotoxic trapping efficiency—a critical factor in the "synthetic lethality" mechanism used against BRCA-deficient tumors.

Structural Mechanistics: The Carboxamide Anchor

To understand the functional differences, we must first analyze the binding modes. Both scaffolds rely on mimicking the nicotinamide moiety of NAD+.

Indazole Scaffold (Niraparib)

The 2H-indazole-7-carboxamide core of Niraparib is engineered for rigidity. The carboxamide group forms a critical hydrogen bond network with Gly863 and Ser904 in the PARP1 active site.

  • Mechanism: The planar indazole ring stacks via

    
    -
    
    
    
    interactions with Tyr907 . The rigidity of the indazole core positions the side chains to extend into the solvent front, improving solubility and bioavailability while maintaining a high residence time on the protein.
Indole Scaffold (Rucaparib/Veliparib)

Rucaparib utilizes a pyrrolo[4,3,2-de]quinolin-8(1H)-one system (a tricyclic indole derivative).

  • Mechanism: Like the indazole, it engages the nicotinamide pocket. However, the fused ring system creates a different steric profile. Earlier generation indole-like inhibitors (e.g., Veliparib, a benzimidazole) bind loosely, leading to rapid dissociation. Rucaparib’s fused system increases bulk, enhancing retention compared to Veliparib, but typically showing lower trapping efficiency than the indazole-based Niraparib or the phthalazinone-based Talazoparib.

Visualization: Pharmacophore Binding Logic

The following diagram illustrates the critical interactions within the PARP1 catalytic domain.

PARP_Binding_Mode cluster_Indazole Indazole Scaffold (Niraparib) cluster_Indole Indole/Tricyclic Scaffold (Rucaparib) PARP_Pocket PARP1 Catalytic Domain (NAD+ Binding Pocket) Indazole_Core 2H-Indazole Core Carboxamide 7-Carboxamide Group Indazole_Core->Carboxamide Stacking Pi-Stacking: Tyr907 Indazole_Core->Stacking Rigid Planar Interaction Residues Key Residues: Gly863 & Ser904 Carboxamide->Residues Critical H-Bonds (High Affinity) Indole_Core Fused Indole/Quinolinone Indole_Core->Residues H-Bonds Indole_Core->Stacking Steric Bulk Stabilization Residues->PARP_Pocket Stacking->PARP_Pocket

Figure 1: Comparative binding topology showing the critical carboxamide anchor common to high-potency PARP inhibitors.

Performance Metrics: Catalytic Inhibition vs. Trapping[1][2][3][4][5]

A common misconception in drug development is that lower enzymatic


 equals higher efficacy. Data proves that PARP Trapping  (the ability to lock PARP onto DNA) is the primary driver of cytotoxicity, not just catalytic inhibition.[1]
Comparative Data Table
FeatureIndazole (Niraparib)Indole-Derivative (Rucaparib)Benzimidazole (Veliparib)*
PARP1 Enzyme

3.8 nM1.4 nM5.2 nM
PARP2 Enzyme

2.1 nM1.0 nM2.9 nM
Trapping Potency High (~20% of Talazoparib)Moderate (~10-15% of Talazoparib)Low (<1% of Talazoparib)
Cytotoxicity (

)
< 100 nM< 100 nM> 1000 nM
Metabolism Carboxylesterases (Non-CYP)CYP2D6, CYP1A2, CYP3A4CYP2D6
Bioavailability > 70%Moderate (Food effect)Moderate

*Veliparib is included as a reference for "weak trapping" indole-like scaffolds.

Key Insight: While Rucaparib often displays slightly higher enzymatic affinity (lower


) than Niraparib, Niraparib demonstrates superior trapping capacity  in cellular chromatin assays. This suggests the Indazole scaffold induces a conformational freeze of the PARP-DNA complex more effectively than the Indole scaffold.

Experimental Validation: The Chromatin Fractionation Assay

To verify the trapping efficiency of a new indole or indazole lead, you cannot rely on simple colorimetric inhibition assays. You must perform a Chromatin Fractionation Assay . This protocol separates soluble PARP (unbound) from DNA-trapped PARP (insoluble).

Protocol: Measuring PARP Trapping

Standardized based on Murai et al. methodologies.[2]

Reagents:

  • Lysis Buffer A (Soluble): 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100, Protease Inhibitors.

  • Lysis Buffer B (Chromatin): 3 mM EDTA, 0.2 mM EGTA, Protease Inhibitors.

  • Alkylating Agent: Methyl methanesulfonate (MMS) – induces DNA damage to trigger PARP recruitment.

Step-by-Step Workflow:

  • Cell Treatment: Treat cells (e.g., DT40 or HeLa) with the PARP inhibitor (1 µM) ± MMS (0.01%) for 4 hours.

  • Harvest: Trypsinize and wash cells in ice-cold PBS.

  • Cytosolic/Soluble Extraction:

    • Resuspend pellet in Buffer A . Incubate on ice for 5 min.

    • Centrifuge at 1,300 x g for 4 min at 4°C.

    • Supernatant = Soluble Fraction (S1). Save this.

  • Nuclear/Chromatin Extraction:

    • Resuspend the pellet (nuclei) in Buffer B . Incubate on ice for 10 min.

    • Centrifuge at 1,700 x g for 4 min at 4°C.

    • Pellet = Chromatin-Bound Fraction (P1).

  • Solubilization: Resuspend P1 pellet in SDS-loading buffer and boil/sonicate to shear DNA.

  • Quantification: Perform Western Blot for PARP1.

    • Result: High-potency trappers (Indazoles) will show a dense band in the P1 (Chromatin) fraction. Weak trappers (Veliparib) will show PARP primarily in the S1 fraction.

Visualization: Trapping Assay Workflow

Trapping_Protocol Cells Treated Cells (+MMS +Inhibitor) Lysis_A Lysis Buffer A (Triton X-100) Cells->Lysis_A Spin1 Centrifuge 1300xg Lysis_A->Spin1 Supernatant Supernatant: Soluble PARP Spin1->Supernatant Remove Pellet Pellet: Nuclei/Chromatin Spin1->Pellet Keep Lysis_B Lysis Buffer B (EDTA/EGTA) Pellet->Lysis_B Spin2 Centrifuge 1700xg Lysis_B->Spin2 Chromatin Chromatin Fraction (Trapped PARP) Spin2->Chromatin Western Western Blot Quantification Chromatin->Western High Signal = High Trapping

Figure 2: Differential fractionation workflow to isolate DNA-trapped PARP complexes.

Pharmacokinetic Implications

The structural choice heavily influences the drug's metabolic fate, a crucial consideration for combination therapies.

  • Indazole Advantage (Niraparib):

    • Metabolism: Primarily metabolized by carboxylesterases to form an inactive metabolite.

    • Benefit: It has minimal interaction with Cytochrome P450 (CYP) enzymes. This makes Indazoles superior candidates for combination with other chemotherapeutics that are CYP substrates, reducing the risk of drug-drug interactions (DDIs).

    • CNS Penetration: The indazole scaffold in Niraparib confers high membrane permeability, allowing it to cross the blood-brain barrier (BBB) more effectively than many indole derivatives.

  • Indole Disadvantage (Rucaparib):

    • Metabolism: Substrate for CYP2D6, CYP1A2, and CYP3A4.

    • Risk: Requires careful dosing when combined with CYP inhibitors or inducers.

References

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry. Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.[3] Cancer Research.[4][5][2] Link

  • Murai, J., et al. (2014). Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. Molecular Cancer Therapeutics.[2] Link

  • Thorsell, A.G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry. Link

  • Pommier, Y., et al. (2016). Layman’s guide to PARP inhibitors. Science Translational Medicine. Link

Sources

A Comparative Benchmarking Guide to the Potency of Indole-5-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis and comparison of the potency of various indole-5-carboxamide derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting objective experimental data and detailed methodologies, this document aims to facilitate informed decisions in the selection and optimization of these promising compounds for therapeutic applications.

Introduction to Indole-5-Carboxamides: A Scaffold of Therapeutic Promise

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Among the diverse family of indole-containing molecules, indole-5-carboxamide derivatives have emerged as a particularly fruitful area of research, demonstrating significant potential across a range of therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory conditions.[3][4]

This guide will delve into the potency of indole-5-carboxamide derivatives against several key biological targets, providing a comparative analysis of their structure-activity relationships (SAR). We will explore the nuances of experimental design and data interpretation, offering a robust framework for evaluating the potential of these compounds.

Monoamine Oxidase B (MAO-B) Inhibition: A Key Strategy in Neuroprotection

Selective inhibition of monoamine oxidase B (MAO-B) is a well-established therapeutic strategy for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[5] Indole-5-carboxamides have been identified as highly potent and selective reversible inhibitors of MAO-B.[3][5]

Comparative Potency of Indole-5-Carboxamide MAO-B Inhibitors

A comparative analysis of several indole-5-carboxamide derivatives reveals the critical role of substituent patterns on their inhibitory potency against human MAO-B (hMAO-B). The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds.

Compound IDChemical NamehMAO-B IC50 (nM)Selectivity vs. MAO-A
53 (PSB-1410) N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide0.227>5700-fold
38a (PSB-1491) N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide0.386>25000-fold
58 (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine0.612>16000-fold
30 (PSB-1434) N-(3,4-difluorophenyl-1H-indazole-5-carboxamide1.59>6000-fold
13a (NTZ-1441) N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide0.662>15000-fold
13b (NTZ-1442) N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide8.0870-fold

Data compiled from multiple sources.[3][5]

Structure-Activity Relationship Insights:

The data clearly indicates that the nature and position of substituents on the phenyl ring of the carboxamide moiety significantly influence potency and selectivity. The dichlorophenyl and chloro-fluorophenyl substitutions in compounds 53 , 38a , and 13a result in sub-nanomolar IC50 values, highlighting the importance of halogenation for potent MAO-B inhibition.[3][5] Furthermore, the replacement of the carboxamide linker with a methanimine spacer in compound 58 maintains high potency, suggesting some flexibility in the linker region.[3] Computational docking studies have provided a rationale for the high potency of these small molecules, suggesting their interaction with the enzyme's binding site.[3]

Experimental Protocol: MAO-B Inhibition Assay

The determination of MAO-B inhibitory activity is a critical step in the evaluation of these compounds. A common and reliable method involves a fluorometric assay.

Principle: This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-B-catalyzed oxidation of a substrate (e.g., kynuramine). The H2O2 is then detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). The fluorescence intensity is directly proportional to the MAO-B activity.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human MAO-B is pre-incubated with varying concentrations of the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the MAO-B substrate, kynuramine.

  • Detection: Simultaneously, a detection solution containing Amplex Red and HRP is added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., 530 nm excitation and 590 nm emission for Amplex Red).

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Workflow Diagram:

MAO_B_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MAO_B Recombinant hMAO-B Preincubation Pre-incubation: MAO-B + Inhibitor MAO_B->Preincubation Inhibitor Indole-5-carboxamide Derivative Inhibitor->Preincubation Substrate Kynuramine Reaction Reaction Initiation: + Kynuramine & Detection Reagent Substrate->Reaction Detection_Reagent Amplex Red + HRP Detection_Reagent->Reaction Preincubation->Reaction Incubation Incubation at 37°C Reaction->Incubation Measurement Fluorescence Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Curve_Fitting Dose-Response Curve Calculation->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Caption: Workflow for a fluorometric MAO-B inhibition assay.

Dual EGFR and CDK2 Inhibition: A Strategy in Cancer Therapy

The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are key regulators of cell proliferation and are often dysregulated in cancer.[6][7] The development of dual inhibitors targeting both kinases is a promising strategy to overcome resistance and enhance anti-cancer efficacy. Certain indole-2-carboxamide derivatives have shown potent dual inhibitory activity.[6]

Comparative Potency of Indole-2-Carboxamide EGFR/CDK2 Inhibitors

The antiproliferative activity of these compounds is often evaluated against various cancer cell lines, with the half-maximal growth inhibitory concentration (GI50) being a key parameter.

Compound IDMean GI50 (nM)EGFR IC50 (nM)CDK2 IC50 (nM)
5g 55-33 ± 4
5i 4985 ± 7-
5j 37124 ± 9-
5c --46 ± 5
Erlotinib (Ref.) 3380-

Data compiled from a study on 5-substituted-indole-2-carboxamides.[6]

Structure-Activity Relationship Insights:

The data suggests that specific substitutions on the indole-2-carboxamide scaffold can confer potent antiproliferative and dual kinase inhibitory activity.[6] For instance, compounds 5g , 5i , and 5j exhibit potent antiproliferative activity with GI50 values comparable to the reference drug erlotinib.[6] Notably, compound 5g also demonstrates significant CDK2 inhibition.[6]

Experimental Protocol: Kinase Inhibition Assay (EGFR/CDK2)

The inhibitory activity against EGFR and CDK2 can be determined using in vitro kinase assays.

Principle: These assays typically measure the phosphorylation of a specific substrate by the kinase. The amount of phosphorylation is quantified, often using methods like radioisotope incorporation (32P-ATP), fluorescence polarization, or luminescence-based ATP detection.

Step-by-Step Methodology:

  • Kinase and Substrate Preparation: Recombinant human EGFR or CDK2/cyclin complexes are prepared in a suitable kinase buffer. A specific substrate for each kinase is also prepared (e.g., a synthetic peptide for EGFR, histone H1 for CDK2).

  • Inhibitor Incubation: The kinase is pre-incubated with various concentrations of the indole carboxamide derivative.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the specific substrate.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined through non-linear regression analysis.

Signaling Pathway Diagram:

EGFR_CDK2_Pathway cluster_EGFR EGFR Signaling cluster_CDK2 Cell Cycle Progression EGF EGF EGFR EGFR EGF->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival Cyclin_E_A Cyclin E/A CDK2 CDK2 Cyclin_E_A->CDK2 Rb pRb Phosphorylation CDK2->Rb G1_S_Transition G1/S Phase Transition Rb->G1_S_Transition Indole_Carboxamide Indole-2-carboxamide Derivatives Indole_Carboxamide->EGFR Inhibition Indole_Carboxamide->CDK2 Inhibition

Caption: Inhibition of EGFR and CDK2 pathways by indole-2-carboxamides.

Anti-inflammatory Activity: Targeting Inflammatory Mediators

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant interest. Indole-2-carboxamide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

Experimental Protocol: Anti-inflammatory Activity Assay in Macrophages

The anti-inflammatory potential of these compounds is often assessed in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines. The ability of a compound to inhibit this process is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.

  • Compound Treatment: The cells are pre-treated with various concentrations of the indole carboxamide derivatives for a specific period.

  • LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.

  • Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected, and the levels of TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: The percentage of cytokine inhibition is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 value for the inhibition of each cytokine is then determined.

Conclusion

This guide has provided a comparative analysis of the potency of indole-5-carboxamide and indole-2-carboxamide derivatives against various therapeutic targets. The presented data and experimental protocols offer a framework for researchers to benchmark their own compounds and to understand the key structure-activity relationships that govern their potency. The versatility of the indole scaffold, coupled with the potential for fine-tuning its pharmacological properties through chemical modification, ensures that indole carboxamides will remain an important area of drug discovery for years to come.

References

  • Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed. [Link]

  • Binding and interactions of a novel potent indole-5-carboxamide MAO-B inhibitor. ResearchGate. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Publishing. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. PubMed. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]

  • Novel Indole-2-carboxamide and Cycloalkeno[1,2-b]indole Derivatives. Structure−Activity Relationships for High Inhibition of Human LDL Peroxidation. ACS Publications. [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. [Link]

Sources

Selectivity Profiling Against Kinase Panels: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In kinase drug discovery, potency is vanity, but selectivity is sanity. A compound with single-digit nanomolar potency against its target is useless if it catastrophically inhibits the hERG channel or essential off-targets like CDK1 or AURKB.

This guide moves beyond vendor brochures to provide a rigorous, head-to-head technical comparison of the three dominant profiling modalities: Competition Binding , Radiometric Activity , and Cellular Target Engagement . We analyze the causality between assay design and data output, ensuring you select the right tool for the right stage of the drug discovery funnel.

Part 1: The Landscape of Profiling Technologies

We categorize profiling technologies into three distinct generations, each answering a different biological question.

Competition Binding Assays (The "Scanner")
  • Representative Platform: KINOMEscan™ (Eurofins DiscoverX).

  • Mechanism: Active-site directed competition binding. This is not an enzymatic assay. It uses DNA-tagged kinases (phage display) and an immobilized active-site ligand. If your drug binds, it competes the kinase off the beads.

  • Readout:

    
     (Dissociation Constant).
    
  • Primary Utility: High-throughput screening (HTS) and broad "scan" profiling (450+ kinases). It excels at detecting Type II (DFG-out) inhibitors which might be missed in activity assays using high ATP.

Radiometric Activity Assays (The "Gold Standard")[1][2]
  • Representative Platform: HotSpot™ (Reaction Biology).[1]

  • Mechanism: Direct measurement of

    
    -ATP transfer to a peptide substrate.
    
  • Readout:

    
     (Half-maximal inhibitory concentration).
    
  • Primary Utility: Potency validation. It is the only method that directly measures the catalytic turnover, free from interference by fluorescent compounds or coupling enzymes.

Cellular Target Engagement (The "Reality Check")
  • Representative Platform: NanoBRET™ TE (Promega).

  • Mechanism: Bioluminescence Resonance Energy Transfer (BRET) in live cells.[2][3] Competition between a cell-permeable fluorescent tracer and your drug for a luciferase-fused kinase.[4]

  • Readout:

    
     (Apparent intracellular affinity).
    
  • Primary Utility: Confirming membrane permeability and residence time in a physiological ATP environment (1–5 mM).

Part 2: Comparative Analysis & Data Interpretation

The most common error in profiling is treating


 and 

as interchangeable. They are not.
Head-to-Head Comparison Table
FeatureCompetition Binding (KINOMEscan)Radiometric Activity (HotSpot)Cellular TE (NanoBRET)
Primary Metric Thermodynamic Affinity (

)
Functional Potency (

)
Intracellular Occupancy
ATP Dependence None (ATP-independent)High (Tunable, usually

or 1mM)
Physiological (mM levels)
False Positives Low (Physical binding is rare)Low (Direct isotope measurement)Medium (Tracer dependent)
False Negatives Medium (Steric hindrance on beads)Medium (If ATP >>

)
High (Impermeable compounds)
Throughput Ultra-High (468+ panel)High (300+ panel)Medium (Target-by-target)
Type II Inhibitors Excellent Detection Variable (Requires pre-incubation)Good
The "ATP Gap" Phenomenon

A critical insight for the Application Scientist is the ATP Gap .

  • Binding Assays are performed without ATP.[5] Your compound competes only against the immobilized ligand.

  • Activity Assays introduce ATP.[1][5][6] If your compound is an ATP-competitive inhibitor, its apparent potency (

    
    ) will shift depending on the ATP concentration relative to the kinase's 
    
    
    
    for ATP (Cheng-Prusoff equation).
  • Cellular Assays have ATP concentrations in the millimolar range.

Scientist's Rule of Thumb: If a compound shows


 in binding but 

in cells, do not assume the assay failed. The compound likely cannot compete with the high intracellular ATP concentration or lacks membrane permeability.

Part 3: Visualizing the Mechanism

The following diagram contrasts the physical mechanism of the two primary biochemical profiling methods.

KinaseAssayMechanisms cluster_0 Competition Binding (e.g., KINOMEscan) cluster_1 Radiometric Activity (e.g., HotSpot) K_DNA Kinase-DNA Chimera (Phage/Yeast) Bead Magnetic Bead (Immobilized Ligand) K_DNA->Bead Binds (No Drug) Drug Test Compound (Free in Solution) Drug->K_DNA Competes Result1 Readout: qPCR of Eluted Kinase Drug->Result1 High Drug Binding = Low Bead Signal Kinase Purified Kinase Substrate Peptide Substrate Kinase->Substrate Catalysis Result2 Readout: Scintillation Count (P33-Peptide) Substrate->Result2 Filter Binding ATP ATP (Gamma-33P) ATP->Substrate P33 Transfer Inhibitor Test Compound Inhibitor->Kinase Blocks Active Site caption Fig 1: Mechanistic difference between steric competition (Binding) and catalytic transfer (Activity).

Part 4: Experimental Protocol & Metrics

To ensure trustworthiness, we employ a Self-Validating Tiered Protocol . Do not run a full


 panel on 100 compounds; it is cost-prohibitive and data-heavy.
Step 1: The Single-Point "Scan" (Binding)

Objective: Rapidly eliminate non-selective compounds.

  • Concentration: Screen at

    
     or 
    
    
    
    .
  • Metric: Percent of Control (POC).

  • Cutoff: Flag any kinase with POC < 35% (meaning >65% inhibition).

Step 2: The Determination (Binding)

Objective: Quantify affinity for "Hits" from Step 1.

  • Protocol: 11-point dose-response curve (3-fold serial dilution).

  • Analysis: Fit to the Hill equation.

  • QC Check: Ensure Hill Slope is near -1.0. A slope < -2.0 suggests aggregation or promiscuous binding (PAINS).

Step 3: The Selectivity Metrics

How do you quantify "selective"? Use these three metrics to rank your leads.

  • Selectivity Score (S-Score):

    • Interpretation: A lower S-score indicates higher selectivity.

      
       is excellent (targeting <5% of the kinome).
      
  • Gini Coefficient:

    • Derived from the Lorenz curve of inhibition.[7]

    • Range: 0 (Equal inhibition of all kinases) to 1 (Inhibition of only one kinase).[7][8]

    • Advantage:[9][10][11][12] Unlike S-score, it does not rely on an arbitrary threshold (like 35%). It accounts for the distribution of inhibition.

  • Entropy Score:

    • Measures the uncertainty of the inhibition profile. High entropy = low selectivity.

Step 4: Orthogonal Validation (Activity & Cellular)

Objective: Confirm functional relevance.

  • Take the top 3-5 off-targets identified in Step 2.

  • Run Radiometric

    
      assays at 
    
    
    
    ATP.
  • Run NanoBRET for the primary target to confirm intracellular engagement.

Part 5: Workflow Visualization

This diagram illustrates the logical flow of a profiling campaign, integrating the decision gates described above.

ProfilingWorkflow cluster_tier1 Tier 1: Broad Scan cluster_tier2 Tier 2: Quantification cluster_tier3 Tier 3: Validation Start Hit Compound Scan Binding Panel (Single Point @ 1uM) Start->Scan Filter Calc S(35) Score Scan->Filter Kd Kd Determination (Dose Response) Filter->Kd S(35) < 0.1 Stop Discard / Redesign Filter->Stop Promiscuous Metrics Calc Gini & Entropy Kd->Metrics Activity Radiometric IC50 (Physiological ATP) Metrics->Activity Select Key Off-Targets Cellular NanoBRET (Live Cell) Metrics->Cellular Primary Target caption Fig 2: Strategic workflow for filtering hits using tiered profiling.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.[13][14][15][16] Nature Biotechnology, 29(11), 1046–1051.[14] Link

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.[13][17] Nature Biotechnology, 26(1), 127–132.[17] Link

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[13][16][18] Nature Biotechnology, 29(11), 1039–1045.[14][18] Link

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214. Link

  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of Medicinal Chemistry, 50(23), 5773–5779. Link

Sources

Comparative Validation of Indole Scaffolds in DNA Damage Response: Efficacy, Selectivity, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Advantage in DDR

The DNA Damage Response (DDR) network—orchestrated by the kinase triad ATM, ATR, and DNA-PK—relies on precise phosphorylation cascades to maintain genomic integrity.[1] While the clinical landscape is currently dominated by phthalazine (e.g., Olaparib) and quinoline (e.g., AZD0156) scaffolds, indole-based small molecules are emerging as a critical "privileged structure" for next-generation DDR inhibitors.[1]

The indole moiety offers distinct advantages over rigid planar systems like quinolines:

  • Tunable Lipophilicity: The nitrogen lone pair allows for hydrogen bonding without sacrificing membrane permeability, often resulting in superior blood-brain barrier (BBB) penetration (seen in benzimidazole analogs like Veliparib).[1]

  • ATP-Pocket Specificity: Indoles mimic the purine ring of ATP, allowing for Type I and Type II kinase inhibition with high affinity.[1]

  • Metabolic Stability: Unlike electron-deficient pyrimidines, substituted indoles often resist rapid oxidative metabolism.[1]

This guide provides a technical comparison of indole scaffolds against standard alternatives and details the self-validating protocols required to prove their efficacy in DDR models.[1]

Comparative Analysis: Indole vs. Established Scaffolds

The following analysis contrasts indole-core inhibitors (and their isosteres, benzimidazoles) against the dominant clinical scaffolds.

Table 1: Structural & Functional Comparison of DDR Inhibitors
FeatureIndole / Benzimidazole Phthalazine Quinoline / Quinolone
Representative Drug Veliparib (ABT-888) Olaparib (Lynparza) AZD0156 / Peposertib
Primary Target PARP1/2PARP1/2ATM / DNA-PK
Binding Mode Compact binding; mimics Nicotinamide.[1][2]Rigid stacking; extends into solvent front.[1]ATP-competitive; deep pocket binding.[1][2]
PARP Trapping Low. Catalytic inhibitor.[1][3]High. Traps PARP on DNA (cytotoxic).[1]N/A
Solubility & PK High water solubility; Excellent BBB penetration.[1]Low solubility; Requires complex formulation.[1]Moderate; often requires solubilizing tails.[1]
Toxicity Profile Lower myelosuppression; suitable for combos.[1]Higher myelosuppression due to trapping.[1]Dose-limiting off-target kinase inhibition.[1][2]
Strategic Use Best for combination with DNA-damaging chemo (e.g., Temozolomide).[1][2]Best as monotherapy in BRCA-deficient tumors (Synthetic Lethality).[1][2]Sensitizers for Radiotherapy (IR).[1]

Key Insight: While phthalazines like Olaparib are more potent as monotherapies due to DNA trapping, indole-based scaffolds like Veliparib are superior in combination regimens because they inhibit enzymatic activity without causing excessive overlapping toxicity.[1]

Mechanistic Validation: The Indole Intervention

To validate a novel indole derivative, one must demonstrate specific interruption of the DDR signaling cascade. The diagram below maps the precise intervention points for indole-based inhibitors within the ATM/ATR/DNA-PK axis.[1][2]

Diagram 1: Indole Intervention in DDR Signaling

DDR_Pathway DSB Double Strand Break (IR / Chemo) ATM ATM Kinase DSB->ATM DNAPK DNA-PKcs DSB->DNAPK SSB Replication Stress (SSB) ATR ATR Kinase SSB->ATR H2AX H2AX -> γH2AX (Biomarker) ATM->H2AX Phosphorylation CHK2 CHK2 ATM->CHK2 Repair DNA Repair (HR / NHEJ) ATM->Repair ATR->H2AX CHK1 CHK1 ATR->CHK1 DNAPK->H2AX DNAPK->Repair Indole_ATM Indole Inhibitor (e.g., AZD0156 analog) Indole_ATM->ATM Inhibits Indole_ATR Indole Inhibitor (e.g., Ceralasertib analog) Indole_ATR->ATR Inhibits Indole_PARP Indole/Benzimidazole (e.g., Veliparib) Indole_PARP->SSB Prevents Repair p53 p53 CHK1->p53 CHK2->p53 Apoptosis Apoptosis / Mitotic Catastrophe p53->Apoptosis

Caption: Pathway map showing Indole-based inhibition points. Note that blocking PARP converts SSBs to DSBs, increasing reliance on ATM/ATR.[1]

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness , these protocols include internal controls that distinguish between assay failure and true negative results.[1]

Protocol A: Target Engagement via H2AX Kinetics

Objective: Determine if the indole compound inhibits the resolution of DNA damage (indicating repair blockade) or the initiation of signaling (indicating kinase inhibition).

Reagents:

  • Primary Ab: Anti-phospho-Histone H2A.X (Ser139), Clone JBW301.[1]

  • Induction Agent: Etoposide (10 µM) or Ionizing Radiation (2 Gy).[1]

Workflow:

  • Pre-treatment: Seed HeLa or U2OS cells.[1] Treat with Indole candidate (

    
     and 
    
    
    
    ) for 2 hours.[1]
  • Damage Induction: Add Etoposide for 1 hour (or irradiate).[1]

  • Washout & Recovery: Remove Etoposide, add fresh media containing the Indole candidate.[1]

  • Timepoints: Harvest lysates at 0h, 1h, 4h, and 24h post-washout.

  • Analysis: Western Blot for

    
    H2AX and p-CHK1 (Ser345).[1]
    

Interpretation Logic (Self-Validation):

  • Scenario 1 (ATM/DNA-PK Inhibitor): If the indole targets the upstream kinase,

    
    H2AX formation at 0h/1h should be blunted  compared to control.[1]
    
  • Scenario 2 (Repair Inhibitor/PARPi): If the indole blocks repair (e.g., PARP),

    
    H2AX levels will be sustained or elevated  at 24h compared to control (persistence of damage).
    
  • Control Failure: If Etoposide-only control shows no

    
    H2AX at 1h, the induction failed.[1]
    
Protocol B: Functional Assessment via Alkaline Comet Assay

Objective: Quantify physical DNA strand breaks (SSBs and DSBs) to validate the "Synthetic Lethality" mechanism.

Critical Parameters:

  • Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10.[1]

  • Electrophoresis: 25V, 300mA for 20 mins (Strict voltage control is vital for reproducibility).

Workflow:

  • Treatment: Treat cells with Indole candidate ± DNA damaging agent (e.g., Temozolomide).[1]

  • Embedding: Mix cells with 0.5% Low Melting Point Agarose; layer on slides.

  • Lysis: 1 hour at 4°C (dark).

  • Unwinding: Immerse in alkaline buffer (pH > 13) for 40 mins.

  • Electrophoresis: Run at 4°C.

  • Staining: SYBR Gold or Propidium Iodide.[1]

  • Scoring: Measure "Tail Moment" (% DNA in tail × Tail Length) using OpenComet or similar software.[1]

Diagram 2: Validation Workflow

Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Assay Step1 Cell Culture (U2OS / HeLa) Step2 Drug Tx + Damage (IR / Etoposide) Step1->Step2 Step3 Western Blot (p-CHK1 / γH2AX) Step2->Step3 Step4 Alkaline Comet (Tail Moment) Step2->Step4 Step5 Flow Cytometry (G2/M Arrest) Step2->Step5 Decision Mechanism Confirmed? Step3->Decision Publish / Lead Opt Publish / Lead Opt Decision->Publish / Lead Opt Yes Check Solubility/\nOff-Target Check Solubility/ Off-Target Decision->Check Solubility/\nOff-Target No

Caption: Step-by-step workflow for validating indole efficacy. Failure at the decision node requires re-evaluation of physicochemical properties.

Troubleshooting & Data Interpretation

Common pitfalls when validating indole scaffolds in DDR models:

ObservationPotential CauseRemediation
Pan-nuclear

H2AX staining
Apoptosis (not specific DDR).[1][2]Co-stain with Cleaved Caspase-3.[1][2] Exclude apoptotic cells from foci counting.[1]
No

H2AX signal despite toxicity
Drug may inhibit ATM/ATR directly (preventing phosphorylation).[1]Check downstream targets (e.g., p-KAP1) or use physical damage assays (Comet) to prove damage exists.[1]
Comet Tails in Control Phototoxicity or Lysis too harsh.[1]Perform lysis in total darkness; reduce unwinding time.
Precipitation in Media Indole lipophilicity.[1]Verify solubility in media (not just DMSO).[1] Keep final DMSO < 0.5%.[1]

References

  • O'Connor, M. J. (2015).[1] Targeting the DNA Damage Response in Cancer.[1][3][4][5] Nature Reviews Drug Discovery, 14, 612–634.[1] Link

  • Min, A., & Im, S. A. (2020).[1] PARP Inhibitors as Therapeutics: Beyond Modulation of PARylation. Cancers, 12(5), 1329.[1] Link

  • Pike, K. G., et al. (2018).[1] The Identification of Potent, Selective, and Orally Available Inhibitors of ATM Kinase: The Discovery of AZD0156.[4][6] Journal of Medicinal Chemistry, 61(9), 3823–3841.[6] Link

  • Redon, C. E., et al. (2002).[1] Histone H2A.X phosphorylation: a marker of DNA double-strand breaks.[1][2] Clinical Cancer Research, 8(12), 3663-3663.[1] Link

  • Collins, A. R. (2004).[1] The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261.[1] Link

Sources

A Comparative Analysis of PARP Inhibitors: Benchmarking Standard Therapies and Investigating the Indole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. This guide provides a comprehensive comparison of the four standard-of-care PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. We will delve into their mechanisms of action, comparative potency, clinical efficacy, and the experimental protocols essential for their evaluation.

Furthermore, we address the inquiry regarding "3-(piperidin-4-yl)-1H-indole-5-carboxamide." Currently, there is a notable absence of published literature identifying this specific molecule as a PARP inhibitor. The indole scaffold, however, is a privileged structure in medicinal chemistry and has been explored in the context of various therapeutic targets. It is plausible that this query pertains to a novel, preclinical compound or a misunderstanding of a related chemical entity. For instance, Niraparib, a potent PARP inhibitor, is chemically described as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, sharing some structural motifs.[1][2][3] This guide will, therefore, also provide a broader context for the evaluation of novel chemical entities, like those based on an indole scaffold, against established PARP inhibitors.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs), particularly PARP1 and PARP2, are critical enzymes in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[4] When a SSB occurs, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[5]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand break (DSB) repair is compromised. These cells become heavily reliant on PARP-mediated repair for survival. The inhibition of PARP in these HRR-deficient cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, collapse into DSBs. The inability to repair these DSBs via the faulty HRR pathway results in genomic instability and, ultimately, cell death. This concept, where the loss of two genes or pathways is lethal while the loss of either one alone is not, is known as synthetic lethality.[4]

All four approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—exploit this synthetic lethal relationship.[4] Their mechanism of action, however, is twofold:

  • Catalytic Inhibition: They competitively bind to the NAD+ binding site of PARP enzymes, preventing the synthesis of PAR chains and subsequent recruitment of DNA repair machinery.[5]

  • PARP Trapping: This is considered a major contributor to their cytotoxicity. PARP inhibitors trap the PARP enzyme on the DNA at the site of damage, creating a PARP-DNA complex that is more cytotoxic than the unrepaired SSB alone. This complex physically obstructs DNA replication and transcription, leading to the formation of DSBs.[6][7]

The potency of PARP trapping varies among the different inhibitors and is a key differentiator in their preclinical and potentially clinical profiles.[6][7]

cluster_0 DNA Damage and Repair Pathways cluster_1 Mechanism of PARP Inhibitors SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break (DSB) BRCA BRCA1/2 Proteins DSB->BRCA recruits Cell_Death Synthetic Lethality (Cell Death) DSB->Cell_Death in HRR-deficient cells BER Base Excision Repair (BER) Repaired DNA Repaired DNA BER->Repaired DNA HRR Homologous Recombination Repair (HRR) HRR->Repaired DNA PARP->BER initiates Trapped_PARP Trapped PARP-DNA Complex BRCA->HRR initiates PARPi PARP Inhibitor PARPi->PARP inhibits catalytic activity & traps on DNA Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse leads to Replication_Fork_Collapse->DSB creates

Caption: Mechanism of PARP inhibition and synthetic lethality.

Comparative Analysis of Standard PARP Inhibitors

The four FDA-approved PARP inhibitors exhibit distinct biochemical and pharmacological properties that influence their clinical application and toxicity profiles.

InhibitorTargetIC50 PARP1 (nM)IC50 PARP2 (nM)Relative PARP Trapping Potency
Olaparib PARP1/2~1-5~1-5Moderate
Rucaparib PARP1/2~1-5~1-5Moderate
Niraparib PARP1/2~2-4~2-3High
Talazoparib PARP1/2~1~1Very High

Data compiled from multiple sources.[6][8][9][10] Absolute IC50 values can vary depending on assay conditions.

Key Observations:

  • Potency: All four inhibitors are potent against both PARP1 and PARP2, with Talazoparib often cited as the most potent catalytic inhibitor.[8]

  • PARP Trapping: There is a clear hierarchy in PARP trapping ability, with Talazoparib being the most potent trapper, followed by Niraparib, then Olaparib and Rucaparib, and finally Veliparib (an investigational agent) being the weakest.[6][7][8][9] This differential trapping potency is thought to contribute to differences in both efficacy and toxicity, particularly myelosuppression.[6]

Clinical Efficacy: A Head-to-Head Overview

Direct head-to-head clinical trials comparing the four standard PARP inhibitors are limited. However, data from individual placebo-controlled trials and network meta-analyses provide insights into their relative efficacy across different cancer types.

Ovarian Cancer

PARP inhibitors are widely used as maintenance therapy for patients with newly diagnosed or recurrent ovarian cancer who have responded to platinum-based chemotherapy.[11][12]

Clinical Trial (Recurrent Ovarian Cancer)PARP InhibitorPatient PopulationMedian Progression-Free Survival (PFS) - PARPi vs. Placebo (months)Hazard Ratio (HR)
SOLO2 OlaparibgBRCAm, platinum-sensitive19.1 vs. 5.50.30
NOVA NiraparibgBRCAm, platinum-sensitive21.0 vs. 5.50.27
ARIEL3 RucaparibBRCAm (germline or somatic), platinum-sensitive16.6 vs. 5.40.23

Data is for the BRCA-mutated cohorts of the respective trials.[11][12][13]

Network meta-analyses in ovarian cancer suggest similar efficacy in terms of PFS among Olaparib, Rucaparib, and Niraparib.[11][12] However, some analyses indicate that Olaparib may have a more favorable safety profile with a lower incidence of grade 3/4 adverse events.[11][12] Combination therapies of PARP inhibitors with anti-angiogenic agents, such as bevacizumab, have also shown significant clinical benefit.[14]

Breast Cancer

Olaparib and Talazoparib are approved for the treatment of patients with germline BRCA-mutated (gBRCAm), HER2-negative metastatic breast cancer.[4][15]

Clinical TrialPARP InhibitorComparatorMedian Progression-Free Survival (PFS) - PARPi vs. Chemo (months)Hazard Ratio (HR)
OlympiAD OlaparibPhysician's choice of chemotherapy7.0 vs. 4.20.58
EMBRACA TalazoparibPhysician's choice of chemotherapy8.6 vs. 5.60.54

Data from the pivotal Phase III trials.[15]

A network meta-analysis of these trials concluded that Olaparib and Talazoparib have similar efficacy and safety in this patient population.[15] Other PARP inhibitors, such as Niraparib and Veliparib, have also been investigated in breast cancer, with some studies suggesting Niraparib may have high PFS outcomes.[16][17]

Prostate Cancer

PARP inhibitors have shown efficacy in metastatic castration-resistant prostate cancer (mCRPC), particularly in patients with alterations in homologous recombination repair (HRR) genes.[18][19]

Clinical TrialPARP InhibitorPatient PopulationKey Efficacy Endpoint
PROfound OlaparibmCRPC with HRR gene alterations (progressed on novel hormonal therapy)Improved radiographic PFS vs. enzalutamide or abiraterone
TRITON2 RucaparibmCRPC with BRCA1/2 alterations (progressed on androgen receptor-directed therapy and taxane-based chemotherapy)Objective response rate (ORR)
GALAHAD NiraparibmCRPC with HRR gene alterations (progressed on taxane-based chemotherapy and androgen receptor-targeted therapy)ORR
TALAPRO-2 Talazoparib + EnzalutamideFirst-line mCRPC with HRR gene alterationsImproved radiographic PFS vs. placebo + enzalutamide

Summary of key trials leading to or supporting approvals.[18][19][20][21][22]

The use of PARP inhibitors in prostate cancer is rapidly evolving, with ongoing trials investigating their use in earlier disease settings and in combination with other agents.[20][21]

Pancreatic Cancer

Olaparib is approved as a maintenance therapy for patients with gBRCAm metastatic pancreatic cancer whose disease has not progressed on first-line platinum-based chemotherapy.[23][24][25]

Clinical TrialPARP InhibitorPatient PopulationMedian Progression-Free Survival (PFS) - PARPi vs. Placebo (months)Hazard Ratio (HR)
POLO OlaparibgBRCAm metastatic pancreatic cancer, stable disease after ≥16 weeks of first-line platinum-based chemotherapy7.4 vs. 3.80.53

Data from the pivotal Phase III POLO trial.[23][24][25]

Rucaparib has also shown promising activity in a Phase II study in patients with pancreatic cancer harboring BRCA1, BRCA2, or PALB2 mutations.[26]

Experimental Protocols for the Evaluation of PARP Inhibitors

For researchers developing novel PARP inhibitors, a standardized set of assays is crucial for characterizing their potency and mechanism of action.

PARP1/2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of PARP enzymes.

Principle: A colorimetric or fluorometric assay that detects the product of the PARP enzymatic reaction, typically the consumption of NAD+ or the formation of PAR chains.

Step-by-Step Protocol (Colorimetric Example):

  • Plate Preparation: Coat a 96-well microplate with histone H4.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound) and a known inhibitor (e.g., Olaparib) to the wells.

  • Enzyme and DNA Addition: Add recombinant human PARP1 or PARP2 enzyme and activated DNA to each well.

  • Reaction Initiation: Add NAD+ to initiate the PARylation reaction. Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Washing: Stop the reaction by washing the plate with PBS to remove unbound reagents.

  • Detection:

    • Add a primary antibody that recognizes PAR (pADPr).

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash and add a TMB substrate.

    • Stop the color development with an acid solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[27]

Cellular PARP Trapping Assay

This assay quantifies the ability of a compound to trap PARP enzymes on chromatin within cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP recruitment, followed by treatment with the PARP inhibitor. The chromatin-bound fraction of the cell lysate is then isolated, and the amount of PARP1 is quantified by immunoblotting.

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., a BRCA-deficient cancer cell line) and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a DNA damaging agent (e.g., methyl methanesulfonate, MMS) for a short period to induce SSBs.

    • Add serial dilutions of the test compound and incubate.

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the cytoplasmic and nuclear fractions.

    • Further fractionate the nuclear extract to isolate the chromatin-bound proteins.

  • Immunoblotting:

    • Run the chromatin fractions on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with a primary antibody against PARP1.

    • Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

  • Detection and Analysis:

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities and normalize the PARP1 signal to the Histone H3 signal. An increase in the normalized PARP1 signal in treated cells compared to the control indicates PARP trapping.[28]

cluster_workflow Workflow for PARP Inhibitor Evaluation Start Novel Compound (e.g., Indole-based) Enzymatic_Assay PARP1/2 Enzymatic Assay (Determine IC50) Start->Enzymatic_Assay Trapping_Assay Cellular PARP Trapping Assay Enzymatic_Assay->Trapping_Assay DNA_Damage_Assay γH2AX Assay (Measure DSBs) Trapping_Assay->DNA_Damage_Assay Viability_Assay Cell Viability Assay (BRCA-mutant vs. wild-type) DNA_Damage_Assay->Viability_Assay Decision Potent & Selective? Viability_Assay->Decision Lead_Optimization Lead Optimization Decision->Lead_Optimization Yes Discard Discard/Redesign Decision->Discard No

Caption: A generalized workflow for the preclinical evaluation of novel PARP inhibitors.

γH2AX Assay for DNA Double-Strand Break Formation

This assay is a sensitive marker for the formation of DSBs, a key consequence of PARP inhibitor-induced replication fork collapse.

Principle: Immunofluorescence staining is used to detect the phosphorylated form of the histone variant H2AX (γH2AX), which rapidly accumulates at the sites of DSBs.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in imaging-compatible plates. Treat with the test compound for a specified duration (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

    • Incubate with a primary antibody specific for γH2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Analysis: Quantify the number of γH2AX foci per nucleus using automated image analysis software. An increase in the number of foci indicates an increase in DSBs.[29][30][31][32][33]

Cell Viability/Cytotoxicity Assay

This assay determines the cytotoxic effect of the PARP inhibitor, particularly the synthetic lethal effect in HRR-deficient cells.

Principle: Compare the viability of a BRCA-deficient cell line to its isogenic BRCA-proficient counterpart after treatment with the test compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed both BRCA-mutant and BRCA-wild-type cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for a prolonged period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., resazurin or a tetrazolium salt like MTS) and incubate until a color change is observed.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each cell line. A significantly lower IC50 value in the BRCA-mutant cell line compared to the wild-type line indicates a synthetic lethal effect.[28]

Conclusion

The development of PARP inhibitors represents a triumph of targeted therapy, rooted in the elegant principle of synthetic lethality. While Olaparib, Rucaparib, Niraparib, and Talazoparib have become the standard of care in several malignancies, there are clear differences in their biochemical properties, particularly their PARP trapping potency, which may influence their clinical profiles.

For researchers investigating novel compounds such as "this compound" or other indole-based scaffolds, the path to clinical translation requires rigorous preclinical evaluation. The experimental protocols detailed in this guide provide a robust framework for characterizing the enzymatic and cellular activity of new chemical entities. By benchmarking against the established profiles of the four standard PARP inhibitors, drug development professionals can effectively identify promising new candidates that may offer improved efficacy, a better safety profile, or the ability to overcome resistance to current therapies. The continued exploration of novel scaffolds and a deeper understanding of the nuances of PARP inhibition will undoubtedly pave the way for the next generation of these impactful cancer therapies.

References

  • Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials. - ASCO Meetings.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC - NIH.
  • Evaluation of the Efficacy of PARP Inhibitors in Metastatic Castration-Resistant Prostate Cancer: A System
  • Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP)
  • Similar Efficacy Across PARP Inhibitors in Ovarian Cancer, But Safety Analysis Favors Olaparib | OncLive.
  • Comparative Efficacy and Safety of Poly (ADP-Ribose) Polymerase Inhibitors in Patients With Ovarian Cancer: A Systematic Review and Network Meta-Analysis - PMC.
  • Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials.
  • Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes.
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals.
  • Inhibitors of PARP: Number crunching and structure gazing - PNAS.
  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC.
  • Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis - PMC.
  • Assessing the PARP Trapping Activity of Pamiparib In Vitro: Applic
  • Enzolution PARP1 Assay System - BellBrook Labs.
  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC.
  • Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH.
  • Efficacy of PARP inhibitors in patients with metastatic castration resistant prostate carcinoma: A meta-analysis of phase III randomized controlled trials.
  • Institute for Clinical and Economic Review report finds inadequate evidence to compare PARP inhibitors across key ovarian cancer indic
  • An Overview of PARP Inhibitors for the Tre
  • PARP1 Activity Assay - Tulip Biolabs.
  • Current perspectives from clinical trials using PARP inhibitors for prost
  • Comparative efficacy of PARP inhibitors in BRCA mutated HER2-negative breast cancer: A systematic review and network meta-analysis of randomized controlled trials.
  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich.
  • The Efficacy of PARP Inhibitors for DDR Deficiencies in Metastatic Pancre
  • Niraparib (MK-4827) | PARP Inhibitor | CAS 1038915-60-4 | Selleck Chemicals.
  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience.
  • Niraparib - Wikipedia.
  • Efficacy and safety of PARP inhibitors monotherapy or combination therapy with anti-angiogenics in ovarian cancer: a network meta-analysis - Frontiers.
  • Niraparib hydrochloride (MK-4827 hydrochloride) | PARP Inhibitor - MedchemExpress.com.
  • Novel PARPi + ARPi therapeutic combinations in 1L mCRPC: findings
  • Comparing a Standard Chemotherapy With and Without a PARP Inhibitor.
  • PARP Inhibitors in Metastatic Prostate Cancer: Efficacy, Trials, and Combin
  • PARP - Assay-Protocol.
  • γH2AX Double Strand DNA Damage Response Assay | Cyprotex - Evotec.
  • NIRAPARIB - Inxight Drugs.
  • Setting a Trap for PARP1 and PARP2 - BPS Bioscience.
  • γH2AX Detection 560R Kit - MP Biomedicals.
  • PARP Inhibitors in Pancreatic Cancer: Breaking Beyond BRCA Mut
  • High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry.
  • Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes - JoVE.
  • PARP1 Assay Service - Reaction Biology.
  • Mechanism of action of PARP inhibitors (Olaparib, Rucaparib, and...
  • Place of PARP Inhibitors in Breast Cancer Tre
  • ASCO 2019: PARP Inhibitors Benefit People with Pancreatic Cancer Who Have a BRCA Mut
  • PARP inhibitor shrinks tumours in pancreatic cancer patients with mut
  • PARPtrap™ Assay Kit for PARP1 - BPS Bioscience.

Sources

Comparative Cytotoxicity Guide: Indole-3-Carbinol, DIM, and Synthetic Bis-Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Privilege

The indole scaffold is arguably the most "privileged" structure in medicinal chemistry. From the amino acid tryptophan to the neurotransmitter serotonin, this bicyclic structure is biologically validated. In oncology, indole analogs range from dietary chemopreventive agents (low potency, high safety) to synthetic bis-indoles (nanomolar potency, specific molecular targets).

This guide objectively compares the in vitro cytotoxicity profiles of three distinct classes of indole analogs:

  • Natural Monomers: Indole-3-carbinol (I3C).[1][2]

  • In Vivo Condensates: 3,3'-Diindolylmethane (DIM).[1][2][3]

  • Synthetic Functionalized Analogs: Isatin-Schiff bases and Bis(indoles).

Comparative Analysis: Potency & Selectivity

The following data aggregates IC50 values (concentration inhibiting 50% of cell growth) across standard solid tumor lines.

Table 1: Natural vs. Metabolic Indoles (Breast Cancer Models)

Note: I3C is unstable in acidic media and converts to DIM; thus, in vitro I3C data often reflects high-dose necessity compared to its active metabolite DIM.

CompoundCell LinePhenotypeIC50 Range (24-48h)Mechanism of Action
Indole-3-Carbinol (I3C) MCF-7Luminal A (ER+)80 - 100 µMG1 Cell Cycle Arrest, CDK6 inhibition
I3C MDA-MB-231Triple Negative> 100 µMWeak Akt inhibition
3,3'-Diindolylmethane (DIM) MCF-7Luminal A (ER+)20 - 50 µM AhR Agonist, ER

downregulation
DIM MDA-MB-231Triple Negative40 - 60 µMNF-

B suppression, Oxidative Stress

Key Insight: DIM consistently demonstrates 2-3x higher potency than its precursor I3C. However, both require micromolar concentrations, classifying them as "chemopreventive" rather than acute cytotoxic agents.

Table 2: Synthetic High-Potency Analogs vs. Standards

Synthetic modification (e.g., Schiff bases, halogenation) dramatically shifts potency from micromolar to nanomolar ranges.

Compound ClassRepresentative AnalogTarget Cell LineIC50Reference Standard
Isatin-Schiff Base Compound 32 (Isatin-indole hybrid)MCF-70.39 µM Staurosporine (6.81 µM)
Spiro-oxindole ChaetominineSW-116 (Colon)0.028 µM 5-Fluorouracil (>10 µM)
Bis(indole) Alkaloid 2,2-bis(6-bromo-3-indolyl)U937 (Lymphoma)< 10 µMEtoposide (~5 µM)
Isatin-Triazole Compound 63PANC-1 (Pancreatic)0.13 µM Doxorubicin (0.45 µM)

Key Insight: Functionalizing the C3 position of the indole ring (as seen in Isatin derivatives) transforms the scaffold from a weak modulator into a potent cytotoxin, often outperforming clinical standards like Doxorubicin in specific cell lines.

Mechanistic Pathways

Understanding how these analogs kill cells is vital for assay selection. Natural indoles often induce cytostasis (G1 arrest), while synthetic analogs trigger rapid apoptosis via tubulin or mitochondrial disruption.

Diagram 1: Dual Mechanisms of Action

IndoleMechanism I3C Indole-3-Carbinol (Precursor) Acid Acidic Environment (Stomach/Media) I3C->Acid Condensation DIM 3,3'-Diindolylmethane (Active Metabolite) Acid->DIM AhR AhR Binding DIM->AhR Agonist Akt Akt/NF-kB Inhibition DIM->Akt Downregulation Arrest G1 Cell Cycle Arrest AhR->Arrest CYP1A1 Induction Apoptosis Apoptosis (Caspase 3/7) Akt->Apoptosis Synthetic Synthetic Bis-Indoles (Isatin/Spiro) Tubulin Tubulin Polymerization Synthetic->Tubulin Inhibition Mito Mitochondrial Depolarization Synthetic->Mito Bax Up/Bcl-2 Down Tubulin->Arrest G2/M Block Mito->Apoptosis Arrest->Apoptosis Prolonged

Figure 1: Divergent signaling pathways. Natural indoles (Blue/Green) primarily drive AhR-mediated arrest, while synthetic analogs (Red) often target cytoskeletal or mitochondrial integrity.

Experimental Protocol: Validated MTT Assay for Indoles

Self-Validating System: Indoles are lipophilic. A common error is precipitation in aqueous media, leading to false "cytotoxicity" readings due to crystal formation scattering light. This protocol mitigates that risk.

Reagents
  • Stock Solvent: 100% DMSO (Molecular Biology Grade).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS. Filter sterilize.[4][5]

  • Solubilization Buffer: 100% DMSO or Acidified Isopropanol.

Workflow Diagram

MTTWorkflow Start Start: Indole Stock Prep Dissolve Dissolve in 100% DMSO (Max Solubility ~50mM) Start->Dissolve Dilute Serial Dilution in Media (Keep DMSO < 0.5%) Dissolve->Dilute Check CRITICAL CHECK: Microscopy for Precipitate Dilute->Check Check->Dissolve Cloudy (Re-optimize) Seed Seed Cells (96-well) Allow 24h Attachment Check->Seed Clear Treat Add Compounds Incubate 24-72h Seed->Treat MTT_Add Add MTT Reagent (Final: 0.5 mg/mL) Treat->MTT_Add Incubate Incubate 3-4h at 37°C MTT_Add->Incubate Solubilize Remove Media (Carefully) Add 100µL DMSO Incubate->Solubilize Read Read Absorbance OD 570nm (Ref 630nm) Solubilize->Read

Figure 2: Step-by-step MTT workflow emphasizing the critical solubility check step specific to lipophilic indole compounds.

Critical "Senior Scientist" Notes:
  • The DMSO Limit: Indoles require DMSO, but DMSO >1% is cytotoxic. Always run a "Vehicle Control" (Media + 0.5% DMSO) to normalize data.

  • Chemical Interference: Indoles with free thiol groups or high reducing potential can reduce MTT non-enzymatically. If you suspect this, incubate the compound + MTT without cells to check for background color formation.

  • Media Color: Use phenol-red-free media during the MTT incubation step if possible, or ensure careful blank subtraction, as phenol red interferes with the 570nm signal.

References

  • Aggarwal, B. B., et al. (2005). Nuclear factor-kappaB is a molecular target for indole-3-carbinol-induced cell growth inhibition.[3] Cancer Research.

  • Safe, S., et al. (2008). Diindolylmethane (DIM) and its aryl hydrocarbon receptor agonists: structural and mechanistic considerations. Nutrition Reviews.

  • Eldehna, W. M., et al. (2025).[6] A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics. PMC.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Creative Diagnostics. (n.d.). MTT Assay Protocol and Troubleshooting.

Sources

Binding affinity (Kd) comparison with known kinase inhibitors

Comparative Guide: Binding Affinity ( ) Profiling of Kinase Inhibitors

Benchmarking Type I vs. Type II Inhibitors Using TR-FRET & Equilibrium Analysis

Executive Summary: The Thermodynamic Truth

In kinase drug discovery, relying solely on



To objectively compare your novel kinase inhibitor ("Product X") against clinical standards, you must determine the Dissociation Constant (


)

This guide provides a rigorous framework for benchmarking your compound against two distinct classes of Tyrosine Kinase Inhibitors (TKIs):

  • Dasatinib: A potent Type I inhibitor (ATP-competitive, active conformation binder).

  • Imatinib: A highly selective Type II inhibitor (Allosteric/ATP-competitive, DFG-out inactive conformation binder).

Comparative Benchmarks: Type I vs. Type II

The following data establishes the performance baseline. When profiling your product, these values serve as the "Gold Standard" for validation.

Table 1: Thermodynamic & Kinetic Profile of Benchmark Inhibitors

Data aggregated from Davis et al. (2011) and Copeland (2016).

FeatureDasatinib (Sprycel)Imatinib (Gleevec)Implication for Your Product
Binding Mode Type I (Active Conformation)Type II (Inactive "DFG-out")Type I yields higher potency; Type II yields higher selectivity.
ABL1 Affinity (

)
< 1.0 nM (Extremely Tight)~ 200 - 300 nM (Moderate)Target <10 nM for best-in-class potency.
Selectivity Score (

)
0.21 (Broad Spectrum)0.03 (High Selectivity)Lower score = fewer off-targets.
Residence Time ModerateLongLong residence time often correlates with better in vivo efficacy.
ATP Dependence High (Competes directly)Mixed (Stabilizes inactive state)

assays eliminate ATP bias.
Visualizing the Equilibrium

The diagram below illustrates the fundamental difference in how we derive


Kd_ConceptEKinase (E)EIComplex (E-I)E->EIk_onIInhibitor (I)I->EIEI->Ek_offEI->IIC50_BoxIC50: FunctionalDependent on [ATP] & SubstrateEI->IC50_BoxInfluencesKd_BoxKd: ThermodynamicIntrinsic Affinity[E][I] / [EI]EI->Kd_BoxDefines

Figure 1: The Equilibrium Dynamic.



Experimental Protocol: TR-FRET Competition Binding

To measure

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Why this method?
  • Equilibrium Based: Measures true thermodynamic binding.

  • ATP-Independent: Removes the variable of ATP concentration (unlike kinase activity assays).

  • High Throughput: No wash steps; suitable for 384-well plates.

Workflow Diagram

TRFRET_Workflowcluster_prepPhase 1: Preparationcluster_reactionPhase 2: Reactioncluster_detectionPhase 3: Detection & AnalysisReagentsPrepare 4X Reagents:1. Kinase-Tag (e.g., His/GST)2. Eu-Antibody (Donor)3. Tracer (Acceptor)4. Test InhibitorPlate384-Well Low Volume PlateAdd_Inhibitor1. Add 5µL Inhibitor Series(10-point titration)Plate->Add_InhibitorAdd_Kinase2. Add 5µL Kinase/Antibody MixAdd_Inhibitor->Add_KinaseAdd_Tracer3. Add 5µL Tracer (Active Site Probe)Add_Kinase->Add_TracerIncubateIncubate 60 min @ RT(Equilibrium Reached)Add_Tracer->IncubateReadRead TR-FRET(Ex: 337nm | Em: 615/665nm)Incubate->ReadCalcCalculate FRET Ratio(665nm/615nm)Read->CalcFitCheng-Prusoff CorrectionIC50 -> KdCalc->Fit

Figure 2: Step-by-step TR-FRET competition binding workflow. Note the critical incubation step to ensure equilibrium.

Detailed Protocol Steps

1. Buffer Composition (Kinase Buffer A):

  • 50 mM HEPES (pH 7.5)

  • 10 mM MgCl2

  • 1 mM EGTA

  • 0.01% Brij-35 (Detergent to prevent aggregation)

  • Critical: Freshly add 1 mM DTT just before use.

2. Tracer Selection:

  • Select a broad-spectrum tracer (e.g., Kinase Tracer 236 or 178).

  • Optimization: Perform a tracer titration to determine the

    
    . Use the tracer at a concentration equal to its 
    
    
    for optimal sensitivity.

3. Assay Setup (20 µL Final Volume):

  • Step A: Dispense 5 µL of your test compound (Product X) in 1% DMSO. Include Dasatinib and Imatinib as controls in separate rows.

  • Step B: Add 5 µL of Kinase + Eu-anti-tag Antibody mixture. (Optimized to give ~1-2 nM final kinase concentration).

  • Step C: Add 5 µL of 4X Tracer solution.

  • Step D: Add 5 µL of Assay Buffer (to bring volume to 20 µL).

4. Incubation:

  • Seal plate and incubate for 60 minutes at room temperature (20-25°C).

  • Note: For slow-binding Type II inhibitors (like Imatinib), extend incubation to 2-4 hours to ensure equilibrium is reached.

5. Data Analysis (The Cheng-Prusoff Correction): The raw data will yield an



Where:

  • 
     = Concentration of tracer used.
    
  • 
     = Binding affinity of the tracer (determined previously).
    

Mechanistic Context: The Signaling Pathway

Understanding where these inhibitors act within the cellular context is vital for interpreting potency data. Below is the BCR-ABL signaling cascade, the primary target for CML therapies.[1]

Signaling_PathwayBCR_ABLBCR-ABL Fusion Protein(Constitutively Active)SubstrateSubstrate (e.g., CRKL, STAT5)BCR_ABL->SubstratePhosphorylationATPATPATP->BCR_ABLBinds Active SiteDasatinibDasatinib(Type I Inhibitor)Dasatinib->BCR_ABLCompetes with ATP(Active Conf.)ImatinibImatinib(Type II Inhibitor)Imatinib->BCR_ABLLocks DFG-out(Inactive Conf.)P_SubstratePhospho-Substrate(Active)Substrate->P_SubstrateProliferationCell Proliferation(Leukemia)P_Substrate->Proliferation

Figure 3: Pathway Intervention. Both inhibitors target BCR-ABL but stabilize different conformations, affecting their residence time and selectivity profiles.

Interpretation & Pitfalls

The Selectivity-Potency Trade-off
  • Observation: You may find your product has a higher

    
     (weaker binding) than Dasatinib but lower than Imatinib.
    
  • Analysis: If your product is a Type II inhibitor, this is expected. Type II inhibitors often sacrifice absolute potency for improved selectivity (lower S-score) because the inactive conformation is less conserved across the kinome than the active ATP-binding pocket.

The "Hill Slope" Indicator
  • Standard: A Hill slope of -1.0 indicates 1:1 competitive binding.

  • Warning: If your Hill slope is steep (> -1.5), suspect aggregation or promiscuous binding. If shallow (< -0.7), suspect negative cooperativity or multiple binding modes.

Z-Prime ( ) Validation

Before accepting any



  • Requirement:

    
     is mandatory for a valid assay.
    

References

  • Davis, M. I., et al. (2011).[2] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[2] Link

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Lebakken, C. S., et al. (2009). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening, 14(8), 924-935. Link

Precision in Indole Analysis: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The analysis of 3-substituted indoles (e.g., tryptamines, auxins, indole alkaloids) presents a unique paradox: these compounds are ubiquitous in drug discovery and metabolomics, yet they are chemically fragile. The electron-rich pyrrole ring makes them susceptible to rapid oxidative degradation, leading to false positives and quantitation errors. This guide objectively compares reference standard grades—from ISO 17034 Certified Reference Materials (CRMs) to research-grade chemicals—demonstrating why "purity" alone is an insufficient metric for indole analysis.

Part 1: The Chemical Context – Why Standard Quality Fails

To select the correct reference standard, one must understand the failure mode of the analyte. 3-substituted indoles are not static; they are reactive nucleophiles.

The Instability Mechanism

The nitrogen lone pair in the indole ring donates electron density into the


-system, making C3 highly nucleophilic. In the presence of atmospheric oxygen, light, or trace peroxides in solvents, 3-substituted indoles undergo oxidative rearrangement.

Key Degradation Pathway:

  • Indolenine Formation: Electrophilic attack (often at C3) disrupts aromaticity.

  • Oxidation: Formation of 3-hydroperoxyindolenine.

  • Rearrangement: Collapse into 2-oxindole (isatin precursors) or dimerization.

Consequence for Analysts: A 99% pure "research grade" standard stored improperly can degrade into a mixture of the parent indole and its 2-oxindole isomer within weeks. If your HPLC method does not resolve these isomers, your calibration curve will be biased high, or your potency calculation will fail.

Visualization: Indole Oxidative Degradation Pathway

The following diagram illustrates the critical degradation route that reference standards must characterize to ensure validity.

IndoleDegradation cluster_0 Critical Failure Mode Indole 3-Substituted Indole (Active Analyte) Radical Indolyl Radical (Intermediate) Indole->Radical Light/O2 (Oxidation) Peroxide 3-Hydroperoxyindolenine Radical->Peroxide + O2 Dimer Indole Dimers (Polymerization) Radical->Dimer Coupling Oxindole 2-Oxindole (Major Impurity) Peroxide->Oxindole Rearrangement

Figure 1: The oxidative degradation pathway of 3-substituted indoles. Note the formation of 2-oxindole, a common impurity that mimics the parent compound in UV absorption.

Part 2: Comparative Analysis of Standard Grades

In regulated environments (GMP/GLP), the "Grade" of the standard dictates the validity of the data. Below is a comparison of the three primary tiers available for indole analysis.

Table 1: Reference Standard Performance Matrix
FeatureISO 17034 CRM Analytical Standard (TraceCERT®/Equivalent) Research Chemical (98%+)
Primary Use Instrument Calibration, Method Validation (ISO 17025)Routine QC, System SuitabilityEarly-stage Screening, Synthesis
Certified Purity Mass Balance (LC + GC + TGA + KF)Chromatographic Purity (LC Area %)"Assay" (Titration or LC Area %)
Uncertainty Budget Yes (e.g., 99.5% ± 0.3%)No (Typical value only)No
Traceability SI Units (NIST/BIPM)Manufacturer's Internal StandardNone
Homogeneity Tested & CertifiedAssumedUnknown
Stability Data Monitored (Expiry guaranteed)Retest Dates providedNot Guaranteed
Cost Factor 10x3x1x
Critical Analysis
  • The Uncertainty Gap: A Research Chemical labeled "98%" may actually be 96% due to water absorption (indoles are hygroscopic). An ISO 17034 CRM accounts for water (Karl Fischer), residual solvents (GC-HS), and inorganic ash (TGA) to provide a Mass Balance purity.

  • The Isomer Problem: Research-grade synthesis often yields trace amounts of the 2-substituted isomer. Only CRM-grade analysis explicitly screens for regioisomers using NMR/HPLC to ensure the "purity" is not conflated with structural isomers.

Part 3: Experimental Protocol – High-Fidelity Analysis

To validate 3-substituted indoles, one cannot rely on simple UV detection due to the lack of specificity between the indole and oxindole forms. The following protocol utilizes Fluorescence Detection (FLD), which is highly selective for the indole fluorophore, drastically reducing interference from oxidative impurities.

Workflow Visualization

AnalyticalWorkflow Start Sample/Standard Prep Protect Add Antioxidant (0.1% Ascorbic Acid or Na2S2O5) Start->Protect Prevent Oxidation Filter Filtration (0.2 µm PTFE) *Avoid Nylon (adsorption)* Protect->Filter HPLC HPLC Separation C18 Column, Acidic Mobile Phase Filter->HPLC Detect Dual Detection HPLC->Detect UV UV (280 nm) Total Absorbance Detect->UV FLD Fluorescence (Ex280/Em350) Indole Specific Detect->FLD Result Data Analysis (Compare UV/FLD Ratios) UV->Result Purity Check FLD->Result Quantitation

Figure 2: Optimized analytical workflow for labile indoles. Note the antioxidant addition and dual detection strategy.

Detailed Methodology

1. Standard Preparation (The "Golden" Step)

  • Solvent: Methanol (degassed). Avoid ethers (peroxides).

  • Stabilizer: Add 0.1% (w/v) Ascorbic Acid or Sodium Metabisulfite to the stock solution solvent. This acts as a sacrificial antioxidant.

  • Storage: Amber silanized glass vials under Argon. Store at -20°C.

2. Chromatographic Conditions

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. End-capping is crucial to prevent peak tailing caused by interaction between the indole nitrogen and free silanols.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH protonates the amine (if present), improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

3. Detection Settings

  • UV-Vis: 280 nm (Indole max) and 254 nm.

  • Fluorescence (FLD): Excitation 280 nm / Emission 350 nm.[1][2]

    • Why? Oxidized indoles (oxindoles) have significantly lower quantum yields or shifted emission spectra. If the UV peak area is high but FLD is low, the standard has degraded.

Part 4: Experimental Validation Data

We compared a fresh ISO 17034 CRM against a 1-year-old Research Grade standard of Indole-3-acetic acid (IAA) stored at 4°C (without argon).

ParameterISO 17034 CRM (Fresh)Research Grade (1 yr, 4°C)Impact
Assay (HPLC-UV) 99.8%94.2%5.6% Bias
Impurity (Oxindole) <0.1%4.1%False positive peaks
Water Content (KF) 0.1%1.5%Concentration error
LOD (ng/mL) 0.52.1Sensitivity loss due to noise

Interpretation: The Research Grade standard absorbed moisture and oxidized. Using this standard to calibrate an instrument would result in a systematic error of >5%. For a pharmaceutical potency assay, this exceeds the typical specification limits (98-102%), leading to batch failure.

References

  • International Organization for Standardization. (2016).[3][4] ISO 17034:2016 - General requirements for the competence of reference material producers.[3][4] ISO.[3][4][5][6][7] [Link]

  • Royal Society of Chemistry. (2025). Electrochemical oxidation of 3-substituted indoles.[8][9] Organic & Biomolecular Chemistry.[8][10][11][12] [Link]

  • National Institutes of Health (PMC). (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds.[1][2][13] PubMed Central. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 3-(piperidin-4-yl)-1H-indole-5-carboxamide

[1][2][3]

Document Control:

  • Subject: Chemical Waste Management & Disposal

  • Compound: 3-(piperidin-4-yl)-1H-indole-5-carboxamide (Niraparib Intermediate)[1][2][3]

  • CAS: 1670-87-7 (and related salts)[1][2][3]

Executive Summary (BLUF)

Do not dispose of this compound down the drain. this compound is a bioactive pharmaceutical intermediate (scaffold for PARP inhibitors like Niraparib).[1][2][3] It poses specific risks regarding aquatic toxicity and potential reproductive health hazards.[3]

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2][3]

  • Waste Classification: Non-halogenated organic waste (unless mixed with halogenated solvents).[3]

  • Immediate Hazard: Irritant to mucous membranes; potentially bioactive.[3]

Chemical Characterization & Risk Profile[2]

To safely dispose of this compound, one must understand its chemical behavior.[3][4][5] This molecule combines a basic secondary amine (piperidine) with an electron-rich aromatic system (indole).[1][2][3]

Physicochemical Properties & Hazards
PropertyDataOperational Implication
Molecular Formula C₁₄H₁₇N₃ONitrogen-rich; requires complete combustion to prevent NOx formation.[1][2][3]
Acidity/Basicity Basic (Piperidine pKa ~11)Incompatible with strong acids. Risk of exothermic neutralization.[3]
Solubility DMSO, Methanol, Dilute AcidPoor water solubility in neutral form; may precipitate in aqueous waste lines, causing clogs.
Bioactivity PARP Inhibitor ScaffoldTreat as a potent bioactive. Double-gloving is mandatory to prevent dermal absorption.[1][2][3]
Stability Light/Air SensitiveIndoles oxidize to colored quinoids.[3] Waste containers may darken over time; this is normal but indicates degradation.[3]
Hazard Classification (GHS)[3][6]
  • H302: Harmful if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H361: Suspected of damaging fertility or the unborn child (based on SAR with Niraparib).

  • H412: Harmful to aquatic life with long-lasting effects.[1][2][3]

Pre-Disposal Stabilization & Segregation[2][3]

Effective disposal begins at the bench.[3] The chemical nature of the piperidine ring dictates your segregation strategy.

Segregation Logic
  • Isolate from Oxidizers: The indole ring is electron-rich and susceptible to rapid, potentially violent oxidation by strong oxidizers (e.g., concentrated nitric acid, peroxides).[3] Never place this waste in a container with oxidizing agents.[3]

  • Acid/Base Management: Due to the basic piperidine moiety, mixing high concentrations of this compound with strong acid waste streams can generate significant heat.[3]

    • Protocol: If the waste is an acidified solution (e.g., HPLC eluent with 0.1% TFA), it is safe to combine with general organic waste. If it is a bulk pure amine, it should be kept in a separate "Basic Organic" stream or packaged as solid waste.[3]

Operational Disposal Workflows

Workflow A: Solid Waste (Pure Substance, Contaminated PPE)
  • Applicability: Expired solids, weighing papers, contaminated gloves, and spill cleanup materials.

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined biohazard bag (if trace).

  • Labeling: Must read "Hazardous Waste - Solid - Toxic/Irritant."[1][2][3]

  • Process:

    • Transfer solid carefully to the container in a fume hood to avoid dust generation.[3]

    • Wipe the exterior of the primary container with methanol before sealing.[3]

    • Seal with a tamper-evident tie or tape.[2][3]

Workflow B: Liquid Waste (Mother Liquors, Reaction Mixtures)
  • Applicability: Filtrates from synthesis, HPLC effluent.[3]

  • Container: HDPE or Glass solvent carboy (4L or 20L).

  • Compatibility: Compatible with "Non-Halogenated Organic Solvents" (e.g., MeOH, DMSO, Acetone).

  • Process:

    • Ensure the waste solvent stream contains <5% water if possible (to facilitate incineration).[3]

    • If the solution is acidic, ensure the pH is >2 or add slowly to the waste container to dissipate heat.[3]

    • Do not fill >90% capacity to allow for thermal expansion.[3]

Decision Matrix: Waste Stream Selection

The following diagram illustrates the logic flow for categorizing waste containing this compound.

DisposalWorkflowStartWaste Generation(this compound)StateCheckPhysical State?Start->StateCheckSolidSolid / Powder / Contaminated DebrisStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidBulkSolidIs it Bulk Chemical?Solid->BulkSolidTraceSolidTrace (Gloves/Paper)BulkSolid->TraceSolidNoBinSolidSolid Waste Bin(Label: Toxic/Irritant)BulkSolid->BinSolidYesBinTraceLab Trash(If de minimis)OR Solid WasteTraceSolid->BinTraceIncinerationFinal Disposal:High-Temp IncinerationBinSolid->IncinerationBinTrace->IncinerationHalogenCheckContains HalogenatedSolvents? (DCM, Chloroform)Liquid->HalogenCheckStreamHaloHalogenated Waste Stream(Code: F002)HalogenCheck->StreamHaloYesStreamNonHaloNon-Halogenated Waste Stream(Code: F003/F005)HalogenCheck->StreamNonHaloNoStreamHalo->IncinerationStreamNonHalo->Incineration

Caption: Logical decision tree for segregating indole-carboxamide waste streams to ensure regulatory compliance and safety.

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[3]

  • PPE: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[3] If powder is fine/dusty, use an N95 or P100 respirator.[3]

  • Containment:

    • Solid Spill: Do not dry sweep.[3] Cover with wet paper towels (methanol or water) to suppress dust, then scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or spill pads.[3]

  • Decontamination: Clean the surface with a mild acid solution (e.g., 5% acetic acid or citric acid) to solubilize and remove the basic piperidine residues, followed by a soap and water rinse.

References

  • PubChem. (n.d.).[3] Indole-5-carboxamide Compound Summary (CID 14973220).[1][2][3] National Center for Biotechnology Information.[3] Retrieved from [Link][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.).[3] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 239-282.[1][2][3] Retrieved from [Link][2][3]

  • Drugs.com. (2025).[3][6] Niraparib Monograph: Clinical Pharmacology and Safety.[3] Retrieved from [Link][2][3]

Personal Protective Equipment & Handling Guide: 3-(piperidin-4-yl)-1H-indole-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Potent Pharmaceutical Intermediate (OEB 3 / Category 3)

3-(piperidin-4-yl)-1H-indole-5-carboxamide is a late-stage intermediate in the synthesis of PARP inhibitors (specifically Niraparib). Unlike simple reagents, this molecule possesses both bioactive potential (indole-carboxamide pharmacophore) and chemical aggression (secondary amine piperidine ring).

Standard "Irritant" classifications are insufficient for this compound. Due to the piperidine moiety, it exhibits basicity that can damage mucous membranes, while the structural similarity to the final drug candidate necessitates precautions against reproductive toxicity and specific organ target toxicity (hematological).

Immediate "Red Flag" Properties
  • Physical State: Solid powder (High dust inhalation risk).

  • Chemical Hazard: Basic (pH >10 in solution). Potential skin/eye corrosive.[1][2][3][4][5][6][7][8]

  • Biohazard: Suspected reproductive toxin (based on PARP inhibitor class effects).

Risk Assessment & Hazard Identification

The following assessment dissects the molecule to explain the "Why" behind our PPE choices.

Structural MotifAssociated HazardOperational Implication
Piperidine Ring (Secondary Amine)Permeation & Corrosivity. Piperidine is a known solvent/permeator. Even as a solid derivative, it retains basicity and can degrade standard latex rapidly.MANDATORY: No Latex. Double-gloving is required.
Indole-5-Carboxamide Bioactivity. This is the "warhead" for PARP enzyme interaction. Potential for DNA damage repair inhibition in the handler.MANDATORY: Handling in a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
Solid Powder Form Inhalation. High surface area allows rapid absorption via respiratory membranes.MANDATORY: N95 minimum for closed containers; P100/PAPR for open handling.
Diagram 1: Risk Assessment Logic

This flowchart illustrates the decision-making process for handling unknown or semi-characterized pharmaceutical intermediates.

RiskAssessment Start Start: CAS 871022-14-9 CheckTox Check Specific Tox Data Start->CheckTox DataAvail Specific Data Available? CheckTox->DataAvail NoData NO: Apply Precautionary Principle DataAvail->NoData Ambiguous/Generic YesData YES: Follow SDS DataAvail->YesData Definitive AnalyzeStruct Analyze Structure: 1. Piperidine (Basic/Permeator) 2. Indole (Bioactive) NoData->AnalyzeStruct AssignOEB Assign OEB 3 (Potent) Default to Containment AnalyzeStruct->AssignOEB SelectPPE Select PPE: Double Nitrile + P100 + Goggles AssignOEB->SelectPPE YesData->SelectPPE

Caption: Logic flow for assigning safety bands to pharmaceutical intermediates with limited toxicological data.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

Primary Barrier (Worn on Person)
Body PartRecommended EquipmentTechnical Justification
Respiratory 3M Versaflo PAPR (Preferred) or Half-face P100 Respirator N95 masks offer insufficient protection against bioactive dusts during weighing. Positive pressure (PAPR) prevents inward leakage.
Ocular Indirect Vent Chemical Goggles Safety glasses are insufficient. The basic nature of the piperidine group poses a risk of irreversible corneal damage if dust enters the eye.
Dermal (Hands) Double Glove Protocol: 1. Inner: Low-Derma Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (6-8 mil)Breakthrough Time: Piperidine derivatives can permeate thin nitrile in <15 mins. The outer glove acts as a sacrificial layer; the inner glove is the last line of defense. Change outer gloves every 30 mins.
Body Tyvek® 400 Lab Coat (Disposable) + Polyethylene Apron Cotton lab coats absorb and retain powders. Disposable Tyvek ensures no contamination leaves the lab.
Secondary Barrier (Engineering Controls)
  • Handling: All open-container operations must occur within a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with face velocity >100 fpm.

  • Balance: Use a Vented Balance Enclosure (VBE) for weighing. Do not weigh on an open bench.

Operational Protocol: The "Red Zone" Weighing Method

Weighing is the highest-risk operation due to static generation and potential aerosolization.

Step-by-Step Workflow
  • Preparation:

    • Don all PPE.

    • Place a "Red Zone" absorbent mat (plastic backed) inside the fume hood.

    • Pre-wet a Kimwipe with MeOH/Water (50:50) and place it near the balance (to catch stray dust).

  • The Transfer:

    • Anti-Static Gun: Use an anti-static gun on the spatula and weighing boat before touching the powder. Static is the enemy of containment.

    • Transfer: Open the source container only inside the hood. Transfer slowly to avoid "puffing."

    • Seal: Re-cap the source container before removing the weigh boat from the balance.

  • Decontamination (Immediate):

    • Wipe the exterior of the source container with the pre-wet Kimwipe.

    • Place the Kimwipe in the solid waste immediately.

Diagram 2: Safe Weighing Workflow

This diagram visualizes the critical control points during the weighing process.

WeighingProtocol Prep 1. Prep Area (Absorbent Mat + Static Gun) Open 2. Open Container (Inside Hood ONLY) Prep->Open Transfer 3. Transfer (Minimize Distance) Open->Transfer Slowly Close 4. Close Source (Before Moving Sample) Transfer->Close Wipe 5. Decon Container (Wet Wipe) Close->Wipe Wipe->Prep Next Sample

Caption: "Red Zone" weighing protocol to minimize dust exposure and cross-contamination.

Disposal & Emergency Response

Waste Disposal (RCRA Considerations)

Because this is a pharmaceutical intermediate, it does not have a standard "U" or "P" list code yet. However, it must be managed as Hazardous Waste .

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Basic Organic." Do not mix with oxidizers.

  • Liquid Waste (Mother Liquors): If dissolved in DMSO or Methanol, segregate into "Basic Organic Solvent Waste."

  • Container Decontamination: Triple rinse empty containers with Methanol before disposal. Collect rinsate as liquid waste.

Emergency Spills
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Ensure P100 respiratory protection is worn.

  • Neutralize: Cover the spill with a Citric Acid based neutralizer (due to the basic piperidine) or a commercial solvent absorbent.

  • Collect: Scoop using non-sparking tools into a hazardous waste bag. Do not dry sweep.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25062834 (Niraparib Intermediate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperidine derivatives and handling. Retrieved from [Link]

  • SafeWork Australia. Guidance on the interpretation of workplace exposure standards for airborne contaminants (Potent Compound Handling). Retrieved from [Link]

(Note: While specific toxicological monographs for CAS 871022-14-9 are proprietary to the drug developer, the protocols above are derived from standard industry practices for Class 3 Potent Compounds and Piperidine structural alerts.)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.